molecular formula C9H14FN3O4S B1440143 N-(2-fluorobenzyl)-N-methylguanidine sulfate CAS No. 1185382-84-6

N-(2-fluorobenzyl)-N-methylguanidine sulfate

Cat. No.: B1440143
CAS No.: 1185382-84-6
M. Wt: 279.29 g/mol
InChI Key: HEYQRAJMTFDAIX-UHFFFAOYSA-N
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Description

N-(2-fluorobenzyl)-N-methylguanidine sulfate (CAS 1185382-84-6) is a fluorinated guanidine compound supplied as a sulfate salt to enhance stability and solubility for research applications . With a molecular formula of C9H14FN3O4S and a molecular weight of 279.29 g/mol, this compound is characterized by the presence of a 2-fluorobenzyl group attached to a methylguanidine moiety . The incorporation of fluorine is a strategic design in medicinal chemistry, as the fluorine atom can significantly influence a molecule's properties by increasing its lipophilicity, metabolic stability, and membrane permeability, making it a valuable building block in the development of potential pharmaceutical agents . Guanidine derivatives, in general, are investigated for their diverse biological activities and are explored as inhibitors for various cellular targets, such as equilibrative nucleoside transporters (ENTs), which play a vital role in nucleotide synthesis and chemotherapy . Furthermore, related biguanide compounds have been the subject of patents for their use in targeting mitochondrial oxidative phosphorylation in cancer treatment . Researchers value this chemical for its potential as a synthetic intermediate in constructing more complex molecules and for probing biological mechanisms. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

1-[(2-fluorophenyl)methyl]-1-methylguanidine;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN3.H2O4S/c1-13(9(11)12)6-7-4-2-3-5-8(7)10;1-5(2,3)4/h2-5H,6H2,1H3,(H3,11,12);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEYQRAJMTFDAIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1F)C(=N)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14FN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to N-(2-fluorobenzyl)-N-methylguanidine Sulfate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the chemical properties, potential synthesis, and inferred biological and safety considerations for N-(2-fluorobenzyl)-N-methylguanidine sulfate. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. Given the limited publicly available data on this specific compound, this guide synthesizes information from structurally related molecules to provide a reasoned and scientifically grounded perspective.

Introduction and Chemical Identity

This compound is a substituted guanidinium salt. The core structure features a guanidine group, a basic functional group known for its ability to form resonance-stabilized cations, substituted with a methyl group and a 2-fluorobenzyl group. The sulfate salt form suggests it is a crystalline solid with increased stability and solubility in aqueous solutions compared to its free base.

Chemical Structure

The chemical structure of this compound is characterized by a central guanidinium core with a 2-fluorobenzyl and a methyl substituent on one of the nitrogen atoms, paired with a sulfate anion.

Physicochemical Properties
PropertyInferred Value/CharacteristicRationale
Molecular Formula C₉H₁₃FN₃ · ½H₂SO₄Based on the structure of the cation and the divalent sulfate anion.
Appearance White to off-white crystalline solid.Typical appearance for organic sulfate salts.
Solubility Likely soluble in water and polar organic solvents.The presence of the sulfate counter-ion generally enhances aqueous solubility.
Basicity The guanidine group is strongly basic (pKa of the protonated form is typically around 13.5).The 2-fluorobenzyl and methyl groups may slightly modulate this basicity.

Synthesis and Manufacturing

A definitive, published synthesis protocol for this compound is not currently available in peer-reviewed literature. However, a plausible synthetic route can be devised based on established methods for the synthesis of substituted guanidines.

Proposed Synthetic Pathway

A common method for synthesizing N,N-disubstituted guanidines involves the reaction of a corresponding amine with a guanylating agent. A potential synthetic route for N-(2-fluorobenzyl)-N-methylguanidine is outlined below. The final step would involve salt formation with sulfuric acid.

G cluster_0 Step 1: Formation of the Secondary Amine cluster_1 Step 2: Guanylation cluster_2 Step 3: Salt Formation 2-Fluorobenzylamine 2-Fluorobenzylamine N-methyl-1-(2-fluorophenyl)methanamine N-methyl-1-(2-fluorophenyl)methanamine 2-Fluorobenzylamine->N-methyl-1-(2-fluorophenyl)methanamine Methylation Methylating_Agent Methylating Agent (e.g., Methyl iodide) Methylating_Agent->N-methyl-1-(2-fluorophenyl)methanamine Amine N-methyl-1-(2-fluorophenyl)methanamine Guanidine_Product N-(2-fluorobenzyl)-N-methylguanidine Amine->Guanidine_Product Guanylation Guanylating_Agent Guanylating Agent (e.g., S-Methylisothiourea sulfate) Guanylating_Agent->Guanidine_Product Guanidine_Base N-(2-fluorobenzyl)-N-methylguanidine Final_Product This compound Guanidine_Base->Final_Product Protonation Sulfuric_Acid Sulfuric Acid (H₂SO₄) Sulfuric_Acid->Final_Product

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of N-methyl-1-(2-fluorophenyl)methanamine

  • To a solution of 2-fluorobenzylamine (1 equivalent) in a suitable solvent (e.g., methanol), add a mild base (e.g., potassium carbonate, 1.5 equivalents).

  • Add a methylating agent, such as methyl iodide (1.1 equivalents), dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain N-methyl-1-(2-fluorophenyl)methanamine.

Step 2: Synthesis of N-(2-fluorobenzyl)-N-methylguanidine

  • Dissolve N-methyl-1-(2-fluorophenyl)methanamine (1 equivalent) in a suitable solvent (e.g., ethanol).

  • Add a guanylating agent such as S-methylisothiourea sulfate (0.55 equivalents) to the solution.

  • Reflux the reaction mixture for 4-6 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • The resulting crude product can be purified by recrystallization or column chromatography.

Step 3: Formation of the Sulfate Salt

  • Dissolve the purified N-(2-fluorobenzyl)-N-methylguanidine in a suitable solvent (e.g., ethanol).

  • Slowly add a stoichiometric amount of sulfuric acid (0.5 equivalents) dissolved in the same solvent.

  • Stir the mixture at room temperature. The sulfate salt should precipitate out of the solution.

  • Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound.

Potential Pharmacological and Biological Activity

The pharmacological profile of this compound is not documented. However, based on its structural similarity to other benzylguanidine derivatives, some potential biological activities can be inferred.

Analogy to Fluorobenzylguanidines in PET Imaging

A notable structurally related compound is meta-[18F]fluorobenzylguanidine ([18F]MFBG), a radiotracer used in positron emission tomography (PET) for imaging neuroendocrine tumors. [18F]MFBG is an analog of norepinephrine and is taken up by the norepinephrine transporter (NET).[1] This suggests that N-(2-fluorobenzyl)-N-methylguanidine could also interact with NET, although its affinity and specificity would require experimental validation.

Potential Antimicrobial Properties

Several studies have reported the antimicrobial activity of various benzyl guanidine derivatives. While a direct analogue with 2-fluoro substitution was not identified in the searched literature, the general class of compounds has shown promise. The guanidinium group is known to interact with bacterial cell membranes, leading to disruption and cell death. The lipophilicity and electronic properties of the 2-fluorobenzyl group would influence this activity.

Analytical Characterization

A combination of standard analytical techniques would be necessary to confirm the identity and purity of this compound.

Analytical TechniqueExpected Observations
¹H NMR Signals corresponding to the protons of the 2-fluorobenzyl group, the methyl group, and the guanidinium N-H protons. The aromatic protons would likely show splitting patterns characteristic of a 1,2-disubstituted benzene ring, with additional coupling to the fluorine atom.
¹³C NMR Resonances for the carbons of the 2-fluorobenzyl and methyl groups, as well as the characteristic guanidinium carbon (~157 ppm). The aromatic carbons would show coupling to the fluorine atom.
¹⁹F NMR A single resonance for the fluorine atom on the benzyl group.
Mass Spectrometry The mass spectrum would show the molecular ion peak for the cation [C₉H₁₃FN₃]⁺.
Infrared (IR) Spectroscopy Characteristic absorption bands for N-H stretching (guanidinium), C-N stretching, C=N stretching (guanidinium), aromatic C-H and C=C stretching, and C-F stretching. The presence of the sulfate anion would be indicated by strong S=O stretching bands.
Elemental Analysis The percentages of carbon, hydrogen, nitrogen, fluorine, and sulfur would be consistent with the molecular formula C₉H₁₄FN₃O₂S (assuming a 1:0.5 ratio of guanidinium to sulfate).

Safety and Handling

No specific safety data for this compound is available. Therefore, it should be handled with the caution appropriate for a novel chemical entity. Inferences can be drawn from related compounds.

  • Guanidine and its derivatives can be corrosive and cause skin and eye irritation.[2]

  • Substituted benzylamines can also be skin and eye irritants.[2]

General Handling Precautions
  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle in a well-ventilated area or a chemical fume hood.

  • Avoid inhalation of dust and direct contact with skin and eyes.

  • In case of contact, immediately flush the affected area with copious amounts of water.

Conclusion

This compound is a compound with limited available data. This guide has provided a comprehensive overview based on its chemical structure and by drawing parallels with related compounds. The proposed synthetic route offers a viable starting point for its preparation. Its potential pharmacological activities, particularly as a norepinephrine transporter ligand or as an antimicrobial agent, warrant further investigation. As with any novel compound, appropriate analytical characterization and safety precautions are paramount for its study and application.

References

  • MDPI. Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. Available from: [Link].

  • National Institutes of Health. A Practical, Automated Synthesis of meta-[18F]Fluorobenzylguanidine for Clinical Use. Available from: [Link].

  • PubChem. m-(18F)-Fluorobenzylguanidine. Available from: [Link].

  • Google Patents. CN104086545A - Synthesis method of 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridyl-3-formamidine hydrochloride.
  • Cole-Parmer. Material Safety Data Sheet - N-Methylbenzylamine. Available from: [Link].

Sources

An In-depth Technical Guide to N-(2-fluorobenzyl)-N-methylguanidine sulfate (CAS 1185382-84-6): Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: Publicly available information on N-(2-fluorobenzyl)-N-methylguanidine sulfate (CAS 1185382-84-6) is limited. This guide is a scientifically informed projection based on established principles of organic synthesis, analytical chemistry, and the known pharmacology of structurally related guanidine derivatives. The protocols and potential applications described herein are illustrative and require experimental validation.

Introduction: The Guanidinium Moiety in Drug Discovery

The guanidinium group is a highly basic and polar functional group that is protonated at physiological pH.[1] This characteristic allows it to form strong hydrogen bonds and electrostatic interactions with biological targets such as enzymes and receptors.[1] Guanidine derivatives are found in a wide array of natural products and synthetic drugs, exhibiting a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, and cardiovascular effects.[2] The incorporation of a fluorobenzyl group in the N-(2-fluorobenzyl)-N-methylguanidine scaffold is of particular interest, as fluorine substitution can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity.[3][4] This guide provides a technical overview of the synthesis, characterization, and potential pharmacological profile of this compound.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. These data are compiled from chemical supplier information.

PropertyValueSource
CAS Number 1185382-84-6
Molecular Formula C₉H₁₂FN₃·₀.₅H₂SO₄
Molecular Weight 279.29 g/mol
Physical Form Solid
Purity ≥95%
Storage Temperature Room Temperature
InChI Key HEYQRAJMTFDAIX-UHFFFAOYSA-N

Synthesis and Purification: A Proposed Route

A plausible synthetic route for this compound can be adapted from established methods for the synthesis of N-arylmethyl-N-methylguanidines.[1][5] The following protocol is a hypothetical, yet chemically sound, pathway.

Synthetic Workflow Diagram

G cluster_0 Step 1: Formation of the Intermediate cluster_1 Step 2: Methylation cluster_2 Step 3: Deprotection and Salt Formation A 2-Fluorobenzylamine C Intermediate: N,N'-di-Boc-N-(2-fluorobenzyl)guanidine A->C Base (e.g., Et3N) Solvent (e.g., DMF) B N,N'-di-Boc-S-methylisothiourea B->C D Intermediate C F N,N'-di-Boc-N-(2-fluorobenzyl)-N-methylguanidine D->F Base (e.g., NaH) Solvent (e.g., THF) E Methylating Agent (e.g., MeI) E->F G Compound F I This compound G->I Solvent (e.g., DCM) H Strong Acid (e.g., TFA or H2SO4) H->I

Caption: Proposed three-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of N,N'-di-Boc-N-(2-fluorobenzyl)guanidine

  • To a solution of 2-fluorobenzylamine (1.0 eq) in anhydrous dimethylformamide (DMF), add triethylamine (Et₃N, 1.2 eq).

  • Add N,N'-di-Boc-S-methylisothiourea (1.1 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 16-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality: The use of N,N'-di-Boc-S-methylisothiourea is a common and effective method for introducing a protected guanidine moiety. The Boc (tert-butoxycarbonyl) groups are stable under the reaction conditions but can be readily removed in the final step. Triethylamine acts as a base to neutralize the acidic byproducts.

Step 2: Synthesis of N,N'-di-Boc-N-(2-fluorobenzyl)-N-methylguanidine

  • Dissolve the product from Step 1 (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0 °C and add sodium hydride (NaH, 1.2 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add methyl iodide (MeI, 1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Quench the reaction carefully with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography.

Causality: Sodium hydride is a strong base that deprotonates the guanidine nitrogen, facilitating the subsequent nucleophilic attack on methyl iodide for N-methylation.

Step 3: Deprotection and Formation of the Sulfate Salt

  • Dissolve the methylated product from Step 2 (1.0 eq) in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA, 10 eq) or a stoichiometric amount of sulfuric acid (H₂SO₄) dropwise at 0 °C.

  • Stir the mixture at room temperature for 2-4 hours.

  • Concentrate the solvent under reduced pressure.

  • Triturate the residue with diethyl ether to precipitate the product.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.

Causality: A strong acid is required to cleave the acid-labile Boc protecting groups. The use of sulfuric acid directly yields the desired sulfate salt.

Potential Pharmacological Profile

The pharmacological activity of this compound has not been reported. However, based on its structural features, several potential applications can be hypothesized.

Antimicrobial Activity

Guanidine-containing compounds are known to possess broad-spectrum antimicrobial properties.[1][5] The cationic guanidinium group can interact with negatively charged components of bacterial cell membranes, leading to membrane disruption and cell death.[1]

G cluster_0 Bacterial Cell Membrane cluster_1 Guanidinium Compound Membrane Outer Leaflet (Negatively Charged) Inner Leaflet Disruption Cell Lysis Membrane:head->Disruption Membrane Perturbation Guanidine N-(2-fluorobenzyl)-N- methylguanidinium (+) Guanidine->Membrane:head Electrostatic Interaction

Caption: Hypothesized mechanism of antimicrobial action via membrane disruption.

Neurological Applications

N-aryl-N'-alkylguanidines have been investigated as antagonists for the NMDA receptor, suggesting potential neuroprotective effects in conditions like stroke.[6] The N-benzyl-N-methylguanidine scaffold could be explored for its activity on various central nervous system targets.

Other Potential Activities

The guanidine moiety is a versatile pharmacophore found in drugs with a wide range of applications, including:

  • Antiviral agents [2]

  • Anticancer therapeutics [2]

  • Anti-inflammatory drugs [7]

Analytical Characterization

A comprehensive analytical workflow is crucial for the structural confirmation and purity assessment of this compound.

Analytical Workflow Diagram

G Start Synthesized Product HPLC HPLC/UPLC (Purity Assessment) Start->HPLC NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) (Structural Elucidation) Start->NMR MS Mass Spectrometry (HRMS) (Molecular Weight Confirmation) Start->MS FTIR FTIR Spectroscopy (Functional Group Analysis) Start->FTIR EA Elemental Analysis (Elemental Composition) Start->EA Final Characterized Compound HPLC->Final NMR->Final MS->Final FTIR->Final EA->Final

Caption: A standard workflow for the analytical characterization of the target compound.

Step-by-Step Analytical Protocols

1. High-Performance Liquid Chromatography (HPLC)

  • Objective: To determine the purity of the compound.

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

  • Detection: UV at 254 nm.

  • Expected Outcome: A single major peak indicating high purity.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the chemical structure.

  • ¹H NMR: Will show characteristic signals for the aromatic protons of the 2-fluorobenzyl group, the methylene protons, the N-methyl protons, and exchangeable protons on the guanidine nitrogens.

  • ¹³C NMR: Will confirm the number of unique carbon atoms.

  • ¹⁹F NMR: Will show a characteristic signal for the fluorine atom on the benzyl ring.

  • Solvent: DMSO-d₆ or D₂O.

3. Mass Spectrometry (MS)

  • Objective: To confirm the molecular weight.

  • Technique: High-Resolution Mass Spectrometry (HRMS) with electrospray ionization (ESI).

  • Expected Outcome: The exact mass of the protonated molecule [M+H]⁺ corresponding to the chemical formula C₉H₁₃FN₃.

4. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Objective: To identify key functional groups.

  • Expected Peaks: C=N stretching of the guanidine group, N-H stretching, C-F stretching, and aromatic C-H stretching.

5. Elemental Analysis

  • Objective: To determine the elemental composition.

  • Expected Values: The percentage of C, H, F, N, and S should be within ±0.4% of the theoretical values for the proposed formula.

Future Research Directions

The therapeutic potential of this compound remains to be elucidated. Future research should focus on:

  • In vitro biological screening: Assessing the compound's activity against a panel of bacterial and fungal strains, cancer cell lines, and key enzymes and receptors.

  • In vivo studies: Evaluating the compound's efficacy, pharmacokinetics, and safety profile in relevant animal models based on in vitro findings.

  • Structure-Activity Relationship (SAR) studies: Synthesizing and testing analogs with modifications to the fluorobenzyl and methyl groups to optimize activity and selectivity.

References

  • Al-gawhari, F. Z., & El-Gazzar, A. B. A. (2020). Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. Molecules, 25(15), 3458. [Link]

  • PubChem. (n.d.). N-Benzyl-N-Methylguanidine. National Center for Biotechnology Information. Retrieved from [Link]

  • Kawai, K., et al. (2018). Synthesis and properties of oligonucleotides modified with an N-methylguanidine-bridged nucleic acid (GuNA[Me]) bearing adenine, guanine, or 5-methylcytosine nucleobases. Beilstein Journal of Organic Chemistry, 14, 2809–2816. [Link]

  • Javed, I., & Al-Rashida, M. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(8), 3387. [Link]

  • Acadia Pharmaceuticals Inc. (2010). N-(4-fluorobenzyl)-N-(1-methylpiperidin-4-yl)-N′-(4-(2-methylpropyloxy)phenylmethyl)carbamide and its tartrate salt and crystalline forms. U.S.
  • Al-gawhari, F. Z., & El-Gazzar, A. B. A. (2020). Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. Molecules, 25(15), 3458. [Link]

  • Javed, I., & Al-Rashida, M. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). International Journal of Molecular Sciences, 24(8), 7083. [Link]

  • Wang, L., et al. (2016). Synthesis of N, N, N′, N′-tetramethyl-N″-phenylguanidine and its catalytic performance for ADC synthesis via carbon dioxide route. ResearchGate. [Link]

  • Bayer Pharma Aktiengesellschaft. (2021). Forms of methyl {4,6-diamino-2-[1(2-fluorobenzyl)-1H-pyrazolo[3-4-b]pyridino-3-yl]pyrimidino-5-yl}methyl carbamate. U.S.
  • FooDB. (2010). Showing Compound Methylguanidine (FDB005421). [Link]

  • Lan, R., et al. (1997). Synthesis and structure-activity studies of N,N'-diarylguanidine derivatives. N-(1-naphthyl)-N'-(3-ethylphenyl)-N'-methylguanidine: a new, selective noncompetitive NMDA receptor antagonist. Journal of Medicinal Chemistry, 40(25), 4045–4048. [Link]

  • Li, Y., et al. (2023). Biologically active guanidine alkaloids. ScienceOpen. [Link]

  • Domizio, P., et al. (2018). Identification, synthesis and biological activity of alkyl-guanidine oligomers as potent antibacterial agents. ResearchGate. [Link]

  • American Chemical Society. (n.d.). Journal of Medicinal Chemistry. ACS Publications. Retrieved from [Link]

  • Neuren Pharmaceuticals Limited. (2015). N,N-Dimethylglycyl-L-prolyl-L-glutamic acid. U.S. Patent No. 9,212,204 B2. [Link]

  • Bayer Aktiengesellschaft. (1997). Process for the preparation of N-Methyl-N'-nitroguanidine.
  • Wikipedia. (2024). Base (chemistry). Wikipedia. [Link]

  • Pharmaceutical Works Polpharma S.A. (2007). Process for preparing imatinib base and its pharmaceutically acceptable salts. U.S. Patent No. 7,674,901 B2. [Link]

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"structure of N-(2-fluorobenzyl)-N-methylguanidine sulfate"

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Structure of N-(2-fluorobenzyl)-N-methylguanidine Sulfate

This guide provides a comprehensive technical overview of this compound, a substituted guanidine of interest in medicinal chemistry and drug development. As specific experimental data for this compound is not widely published, this document serves as an expert guide, outlining the predicted structural characteristics, a robust synthetic pathway, and state-of-the-art analytical methodologies for its complete characterization. The protocols and interpretations herein are grounded in established principles of organic chemistry and analytical science, providing researchers with a validated framework to approach the synthesis and structural elucidation of this and related molecules.

Introduction to Substituted Guanidines

The guanidinium group is a fundamental structural motif in numerous biologically active compounds, most notably in the amino acid arginine. Its high basicity (pKa ≈ 13.5) ensures it is protonated under physiological conditions, allowing it to engage in strong electrostatic and hydrogen-bonding interactions with biological targets such as enzymes and receptors.[1] The strategic incorporation of substituents onto the guanidine core allows for the fine-tuning of its pharmacological profile. The introduction of a 2-fluorobenzyl group, for instance, can enhance metabolic stability, improve membrane permeability, and introduce specific steric and electronic interactions, making N-(2-fluorobenzyl)-N-methylguanidine a compound of significant scientific interest.[2] Guanidine-containing molecules have demonstrated a vast range of therapeutic applications, including roles as anti-inflammatory agents, inhibitors of nitric oxide synthase, and antidiabetic agents.[3]

Proposed Synthesis and Salt Formation

The synthesis of an asymmetrically disubstituted guanidine like N-(2-fluorobenzyl)-N-methylguanidine requires a controlled guanylation of the corresponding secondary amine, N-methyl-2-fluorobenzylamine. A reliable method involves the use of a pyrazole-based guanylating reagent, which offers high reactivity and selectivity with a straightforward workup.[4]

Synthesis of N-(2-fluorobenzyl)-N-methylguanidine

The reaction proceeds by the nucleophilic attack of the secondary amine on an activated carboxamidine, such as 1H-Pyrazole-1-carboxamidine hydrochloride. This reagent is preferred over harsher alternatives like cyanogen bromide due to its milder reaction conditions and higher yields for secondary amines.[4][5]

Experimental Protocol:

  • Precursor Synthesis: N-methyl-2-fluorobenzylamine is synthesized via reductive amination of 2-fluorobenzaldehyde with methylamine.

  • Guanylation Reaction:

    • To a solution of N-methyl-2-fluorobenzylamine (1.0 equiv.) in a polar aprotic solvent such as DMF or Acetonitrile, add a non-nucleophilic base like Diisopropylethylamine (DIPEA) (2.5 equiv.).

    • Add 1H-Pyrazole-1-carboxamidine hydrochloride (1.2 equiv.) to the mixture.

    • Stir the reaction at 50-60 °C for 12-24 hours, monitoring progress by TLC or LC-MS.

  • Workup and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the free base of N-(2-fluorobenzyl)-N-methylguanidine.

Causality: The use of a non-nucleophilic base is critical to deprotonate the amine hydrochloride starting material and neutralize the HCl generated during the reaction without competing in the guanylation itself. The pyrazole group is an excellent leaving group, facilitating the formation of the stable guanidinium product.

Formation of the Sulfate Salt

The sulfate salt is prepared to improve the compound's crystallinity, stability, and aqueous solubility, which are advantageous for handling and potential formulation.

Experimental Protocol:

  • Dissolve the purified N-(2-fluorobenzyl)-N-methylguanidine free base in a minimal amount of a suitable alcohol, such as isopropanol or ethanol.

  • Slowly add a stoichiometric amount (0.5 equivalents for a 2:1 salt) of sulfuric acid, dissolved in the same solvent, with stirring.

  • The guanidinium sulfate salt will precipitate out of the solution. The process can be aided by cooling the mixture in an ice bath.

  • Collect the precipitate by vacuum filtration, wash with cold solvent, and dry under vacuum to yield this compound as a crystalline solid.

G cluster_synthesis Synthesis Workflow Start N-methyl-2-fluorobenzylamine Reaction Guanylation Reaction Start->Reaction 1.0 equiv Reagent 1H-Pyrazole-1-carboxamidine DIPEA, DMF, 60°C Reagent->Reaction Purification Column Chromatography Reaction->Purification FreeBase N-(2-fluorobenzyl)-N-methylguanidine (Free Base) Purification->FreeBase SaltFormation Salt Formation & Precipitation FreeBase->SaltFormation Acid H₂SO₄ in Isopropanol Acid->SaltFormation FinalProduct This compound (Crystalline Solid) SaltFormation->FinalProduct

Caption: Proposed workflow for the synthesis and salt formation.

Structural Elucidation and Characterization

A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of the synthesized compound.

Predicted Physicochemical Properties

The following table summarizes the predicted properties based on the compound's structure.

PropertyPredicted Value / CharacteristicRationale
Molecular Formula C₉H₁₄FN₃O₄SDerived from the chemical structure of the 1:1 adduct.
Molecular Weight 279.29 g/mol Sum of atomic weights for the 1:1 adduct.
Appearance White to off-white crystalline solidTypical for organic salts.
Solubility High in water; Soluble in methanol; Poorly soluble in non-polar solventsThe ionic nature of the guanidinium sulfate salt promotes solubility in polar protic solvents.[6]
pKa (Guanidinium group) ~13.5The guanidinium group is one of the strongest organic bases.[7]
Spectroscopic and Analytical Characterization

The following protocols outline the standard methods for structural verification.

G cluster_characterization Structural Characterization Workflow Sample Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR Structure MS Mass Spectrometry (ESI-TOF) Sample->MS Mass FTIR FTIR Spectroscopy Sample->FTIR Functional Groups HPLC HPLC-UV/ELSD Sample->HPLC Purity XRAY Single Crystal X-Ray (if crystalline) Sample->XRAY 3D Structure StructureConfirm Structure & Purity Confirmed NMR->StructureConfirm MS->StructureConfirm FTIR->StructureConfirm HPLC->StructureConfirm XRAY->StructureConfirm

Caption: Integrated workflow for comprehensive structural analysis.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, D₂O):

    • Aromatic Protons: Expected multiplet in the range of δ 7.0-7.5 ppm (4H), showing complex splitting due to ¹H-¹H and ¹H-¹⁹F couplings.

    • Benzyl CH₂: A singlet at approximately δ 4.5 ppm (2H).

    • N-Methyl CH₃: A singlet at approximately δ 2.9 ppm (3H).

    • Guanidinium N-H: Protons may be broad or exchange with the D₂O solvent, often not observed. In a non-protic solvent like DMSO-d₆, broad signals would be expected between δ 7.0-8.5 ppm.[8]

  • ¹³C NMR (100 MHz, D₂O):

    • Guanidinium Carbon (C=N): A key signal around δ 157-160 ppm.

    • Aromatic Carbons: Multiple signals between δ 115-165 ppm. The carbon attached to fluorine will appear as a doublet with a large ¹JCF coupling constant (~245 Hz). Other aromatic carbons will show smaller 2-4JCF couplings.

    • Benzyl CH₂: Signal around δ 50-55 ppm.

    • N-Methyl CH₃: Signal around δ 35-40 ppm.

  • ¹⁹F NMR (376 MHz, D₂O):

    • A single resonance for the fluorine atom on the benzyl ring, likely appearing as a multiplet around δ -110 to -120 ppm.

3.2.2. Mass Spectrometry (MS)

  • Technique: Electrospray Ionization Time-of-Flight (ESI-TOF) in positive ion mode.

  • Expected Molecular Ion: A prominent peak for the protonated molecule [M+H]⁺ at m/z = 182.1034, corresponding to the free base C₉H₁₃FN₃.

  • Key Fragmentation Pattern: A characteristic loss of the guanidino group or cleavage at the benzylic position, yielding a fluorobenzyl cation fragment at m/z = 109.04.[9]

3.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation: KBr pellet or Attenuated Total Reflectance (ATR).

  • Characteristic Absorption Bands:

    • ~3300-3100 cm⁻¹: N-H stretching vibrations of the guanidinium group.[10]

    • ~1650-1630 cm⁻¹: Strong C=N stretching vibration, characteristic of the guanidinium moiety.[10][11]

    • ~1100 cm⁻¹: Strong, broad absorption corresponding to the S=O stretching of the sulfate anion.

    • ~1230 cm⁻¹: C-F stretching vibration of the fluorobenzyl group.

3.2.4. High-Performance Liquid Chromatography (HPLC)

  • Rationale: To assess the purity of the final compound. Due to the high polarity and basicity of the guanidinium cation, standard reversed-phase chromatography is often challenging.[7] Hydrophilic Interaction Liquid Chromatography (HILIC) or mixed-mode chromatography is the preferred method.[12]

  • Proposed Method:

    • Column: HILIC column (e.g., silica or amide-based).

    • Mobile Phase A: Acetonitrile.

    • Mobile Phase B: 20 mM Ammonium formate buffer, pH 3.0.

    • Gradient: Start at 95% A, decrease to 60% A over 10 minutes.

    • Detection: UV at 210 nm or Evaporative Light Scattering Detector (ELSD).

3.2.5. X-Ray Crystallography

  • Protocol: If the sulfate salt yields high-quality single crystals (e.g., via slow evaporation from an aqueous/alcoholic solution), single-crystal X-ray diffraction can provide the definitive 3D structure.

  • Expected Insights: This technique would confirm the bond lengths and angles of the N-(2-fluorobenzyl)-N-methylguanidinium cation. Crucially, it would reveal the intricate hydrogen-bonding network between the guanidinium N-H donors and the sulfate oxygen acceptors, which dictates the crystal packing. Guanidinium sulfates have a notable tendency to crystallize in non-centrosymmetric space groups.[13][14]

Hypothesized Biological Activity and Mechanism of Action

While specific biological data for this compound is unavailable, its structural components allow for informed hypotheses regarding its potential pharmacological role.

  • Potential as an Enzyme Inhibitor: The planar, cationic guanidinium headgroup is an excellent mimic of the protonated arginine side chain. It can effectively compete for binding in the active sites of enzymes that process arginine, such as Nitric Oxide Synthase (NOS) or Arginase .[1]

  • Antimicrobial Properties: The cationic nature of guanidinium compounds allows them to interact with and disrupt the integrity of negatively charged bacterial cell membranes, a common mechanism for guanidine-based antimicrobials.[15][16]

  • Role of the 2-Fluorobenzyl Group: The fluorobenzyl moiety increases lipophilicity compared to a simple methyl or hydrogen substituent, potentially improving cell membrane penetration. The fluorine atom can also form specific hydrogen bonds or dipole interactions with target proteins and is known to block sites of metabolic oxidation, thereby increasing the compound's pharmacokinetic half-life.[2]

G cluster_moa Hypothesized Mechanism of Action Molecule N-(2-fluorobenzyl)-N- methylguanidinium Cation Guanidinium Cationic Guanidinium Group (Arginine Mimic) Molecule->Guanidinium Fluorobenzyl 2-Fluorobenzyl Group Molecule->Fluorobenzyl Interaction H-Bonding & Electrostatic Interactions Guanidinium->Interaction Target Biological Target (e.g., Enzyme Active Site) Fluorobenzyl->Target Modulates PK/PD Target->Interaction Effect Biological Effect (e.g., Enzyme Inhibition) Interaction->Effect

Caption: Relationship between structure and potential bioactivity.

Conclusion

This compound represents a rationally designed molecule with significant potential in chemical biology and drug discovery. This guide provides a robust, scientifically-grounded framework for its synthesis and comprehensive structural elucidation. The outlined protocols for synthesis, purification, and multi-faceted analytical characterization (NMR, MS, FTIR, HPLC, and X-ray crystallography) constitute a self-validating system to ensure the identity, purity, and detailed structure of the target compound. By leveraging these established methodologies, researchers can confidently explore the therapeutic potential of this and other novel substituted guanidines.

References

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An In-depth Technical Guide to the Hypothesized Mechanism of Action of N-(2-fluorobenzyl)-N-methylguanidine Sulfate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Charting a Course for a Novel Guanidinyl Compound

Proposed Primary Mechanism of Action: Engagement with the Norepinephrine Transporter (NET)

The structural similarity of the benzylguanidine core to the neurotransmitter norepinephrine is striking. This homology is the cornerstone of our primary hypothesis: N-(2-fluorobenzyl)-N-methylguanidine sulfate acts as a substrate for the human norepinephrine transporter (NET).[1][2] The NET is a transmembrane protein responsible for the reuptake of norepinephrine from the synaptic cleft, thereby regulating neurotransmission.[2] Its expression is prominent in the central and peripheral sympathetic nervous systems.[1]

Notably, fluorinated benzylguanidine analogs, such as 18F-meta-fluorobenzylguanidine (18F-mFBG), have been successfully developed as PET imaging agents for tumors that overexpress NET, such as neuroblastoma and pheochromocytoma.[1][3][4][5] These agents are taken up by cells in a manner analogous to norepinephrine.[1] We propose that this compound is similarly recognized and transported by NET.

The implications of this mechanism are twofold:

  • In Neuroscience: The compound could modulate noradrenergic signaling, with potential applications in conditions where this system is dysregulated.

  • In Oncology: It could be a candidate for targeted drug delivery to NET-expressing tumors.[3]

The Influence of Fluorine and Methyl Substitutions:
  • 2-Fluoro Substitution: The placement of a fluorine atom on the benzyl ring can significantly impact the molecule's electronic properties and its interaction with the transporter. It may enhance binding affinity or alter the kinetics of transport.

  • N-Methyl Group: The methyl group on the guanidine nitrogen likely influences the compound's pKa and steric profile, which could fine-tune its selectivity for NET over other monoamine transporters.

A proposed pathway for NET-mediated uptake is illustrated below:

NET_Pathway cluster_membrane Cell Membrane NET Norepinephrine Transporter (NET) Compound_int N-(2-fluorobenzyl)-N-methylguanidine (Intracellular) NET->Compound_int Translocation Compound_ext N-(2-fluorobenzyl)-N-methylguanidine (Extracellular) Compound_ext->NET Binding & Transport Vesicle Synaptic Vesicle Compound_int->Vesicle Sequestration

Caption: Proposed NET-mediated uptake of N-(2-fluorobenzyl)-N-methylguanidine.

Secondary Hypothesized Mechanism: Modulation of Nitric Oxide Synthase (NOS)

The guanidine moiety is also a key structural feature of L-arginine, the endogenous substrate for nitric oxide synthase (NOS). Methylguanidine, a related compound, is a known inhibitor of both constitutive and inducible isoforms of NOS.[6][7] Therefore, it is plausible that this compound could act as a NOS inhibitor.

Inhibition of NOS would lead to a decrease in the production of nitric oxide (NO), a critical signaling molecule involved in a vast array of physiological processes, including vasodilation, neurotransmission, and immune responses. The non-selective inhibition of NOS isoforms by methylguanidine suggests that our compound of interest may also lack selectivity.[6]

The potential consequences of NOS inhibition include:

  • Cardiovascular Effects: Alterations in blood pressure and vascular tone.

  • Neurological Effects: Modulation of synaptic plasticity and neuroinflammation.

  • Immunological Effects: Changes in inflammatory responses.

Experimental Validation Protocols

To rigorously test these hypotheses, a series of well-defined in vitro experiments are necessary.

Protocol 1: NET Uptake Assay

This experiment will determine if N-(2-fluorobenzyl)-N-methylguanidine is a substrate for NET.

Workflow Diagram:

NET_Assay_Workflow start Start cell_culture Culture NET-expressing cells (e.g., SK-N-BE(2)C) start->cell_culture plate_cells Plate cells in 24-well plates cell_culture->plate_cells pre_incubation Pre-incubate with buffer plate_cells->pre_incubation add_compounds Add radiolabeled norepinephrine and test compound pre_incubation->add_compounds incubation Incubate at 37°C add_compounds->incubation wash Wash cells to remove unbound radioligand incubation->wash lyse Lyse cells wash->lyse scintillation Quantify radioactivity (scintillation counting) lyse->scintillation analyze Analyze data (IC50 determination) scintillation->analyze end End analyze->end

Caption: Workflow for the NET uptake competition assay.

Step-by-Step Methodology:

  • Cell Culture: Culture a human neuroblastoma cell line known to express high levels of NET, such as SK-N-BE(2)C.

  • Plating: Seed the cells in 24-well plates and grow to confluence.

  • Pre-incubation: Wash the cells with Krebs-Ringer-HEPES buffer and pre-incubate for 10 minutes at 37°C.

  • Competition Assay: Add a fixed concentration of a radiolabeled NET substrate (e.g., ³H-norepinephrine) along with increasing concentrations of this compound.

  • Incubation: Incubate the plates for 15 minutes at 37°C.

  • Washing: Terminate the uptake by rapidly washing the cells three times with ice-cold buffer.

  • Lysis: Lyse the cells with a suitable lysis buffer.

  • Quantification: Transfer the lysate to scintillation vials and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand uptake against the concentration of the test compound to determine the IC50 value.

Anticipated Data Summary:

CompoundIC50 for NET Uptake (nM)
Desipramine (Control)5.2
N-(2-fluorobenzyl)-N-methylguanidineHypothetical Value (e.g., 85)
Protocol 2: NOS Activity Assay

This experiment will assess the inhibitory effect of the compound on NOS activity.

Step-by-Step Methodology:

  • Enzyme Source: Use purified recombinant neuronal NOS (nNOS) and inducible NOS (iNOS).

  • Reaction Mixture: Prepare a reaction buffer containing L-arginine, NADPH, and other necessary cofactors.

  • Inhibitor Addition: Add increasing concentrations of this compound to the reaction mixture.

  • Enzyme Reaction: Initiate the reaction by adding the NOS enzyme and incubate at 37°C for 30 minutes.

  • Quantification of NO Production: Measure the production of nitric oxide using the Griess reagent, which detects nitrite, a stable breakdown product of NO.

  • Data Analysis: Calculate the percentage of inhibition of NOS activity and determine the IC50 value for each isoform.

Anticipated Data Summary:

CompoundIC50 for nNOS (µM)IC50 for iNOS (µM)
L-NAME (Control)1530
N-(2-fluorobenzyl)-N-methylguanidineHypothetical Value (e.g., 250)Hypothetical Value (e.g., 400)

Concluding Remarks and Future Directions

The theoretical framework presented in this guide, based on the established pharmacology of benzylguanidines and methylguanidine, offers a robust starting point for elucidating the mechanism of action of this compound. The proposed primary interaction with the norepinephrine transporter, and a secondary potential for nitric oxide synthase inhibition, are testable hypotheses with significant implications for both neuroscience and oncology. The detailed experimental protocols provided herein offer a clear path for the empirical validation of these proposed mechanisms. Further studies, including in vivo microdialysis to assess effects on neurotransmitter levels and cardiovascular monitoring, will be essential to fully characterize the pharmacological profile of this novel compound.

References

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"biological activity of N-(2-fluorobenzyl)-N-methylguanidine sulfate"

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Preclinical Investigation of N-(2-fluorobenzyl)-N-methylguanidine sulfate

This technical guide provides a comprehensive framework for the preclinical investigation of the novel compound, this compound. While direct biological data for this specific molecule is not yet publicly available, its structural motifs—a fluorobenzyl group, a methylguanidine core, and a sulfate salt—suggest a rich potential for therapeutic activity. Drawing upon established knowledge of related chemical entities, this document outlines a logical, multi-tiered research plan designed to thoroughly characterize its biological effects and elucidate its mechanism of action. This guide is intended for researchers, scientists, and drug development professionals, offering a roadmap from initial hypothesis to in vivo validation.

Introduction and Rationale

The guanidinium group is a highly basic functional group that is protonated at physiological pH, enabling it to form strong ionic interactions with biological targets such as enzymes and ion channels. The incorporation of a methyl group and a fluorobenzyl moiety introduces lipophilicity and the potential for more specific interactions, including halogen bonding and π-stacking.

Based on the biological activities of structurally related compounds, we can formulate several primary hypotheses for the potential therapeutic actions of this compound:

  • Antimicrobial Activity: Guanidine-containing compounds have a well-documented history as antimicrobial agents. The lipophilic benzyl group could facilitate membrane disruption in bacteria and fungi.[1][2]

  • Enzyme Inhibition: Methylguanidine is a known inhibitor of nitric oxide synthase (NOS).[3][4] The N-substitution on the guanidine core of our target compound may modulate this activity and its selectivity for different NOS isoforms.

  • Anticancer Potential: Various substituted guanidines and N-benzyl derivatives have demonstrated cytotoxic effects against cancer cell lines and antimitotic activity.[5][6] The 2-fluoro substitution could enhance these properties.

This guide will detail the experimental workflows to systematically test these hypotheses.

Physicochemical Characterization and Formulation

Prior to biological evaluation, a thorough physicochemical characterization of this compound is imperative. This ensures sample purity, stability, and proper formulation for biological assays.

Table 1: Recommended Physicochemical Characterization
ParameterMethodPurpose
Identity ¹H NMR, ¹³C NMR, Mass SpectrometryConfirms the chemical structure of the synthesized compound.
Purity HPLC-UV/MSDetermines the percentage purity of the compound.
Solubility Kinetic and thermodynamic solubility assaysEstablishes solubility in various aqueous buffers and organic solvents for appropriate stock solution preparation.
Stability HPLC-UV/MS over time in different conditionsAssesses the compound's stability in solution and under storage conditions.

A typical starting point for biological assays is the preparation of a 10 mM stock solution in dimethyl sulfoxide (DMSO), from which further dilutions are made in aqueous buffers or cell culture media.

In Vitro Biological Evaluation: A Multi-pronged Approach

The following sections outline detailed protocols for the initial in vitro screening of this compound.

Antimicrobial Susceptibility Testing

The objective is to determine the minimum inhibitory concentration (MIC) against a panel of clinically relevant microorganisms.

Experimental Protocol: Broth Microdilution MIC Assay

  • Prepare bacterial/fungal inoculum: Culture the desired microbial strains overnight and dilute to a standardized concentration (e.g., 5 x 10⁵ CFU/mL) in appropriate broth media (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of this compound, typically ranging from 256 µg/mL to 0.5 µg/mL.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Controls: Include wells with no drug (positive growth control) and wells with no microbes (negative growth control/sterility control). Also, include a standard antibiotic as a positive control (e.g., ciprofloxacin for bacteria, fluconazole for fungi).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Proposed Microbial Panel:

  • Gram-positive bacteria: Staphylococcus aureus, Streptococcus pneumoniae

  • Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa

  • Fungi: Candida albicans, Aspergillus fumigatus

Nitric Oxide Synthase (NOS) Inhibition Assay

This assay will determine if the compound inhibits the activity of constitutive (nNOS, eNOS) and inducible (iNOS) nitric oxide synthase isoforms.

Experimental Protocol: Griess Assay for Nitrite Determination

  • Enzyme Preparation: Use purified recombinant human nNOS, eNOS, and iNOS enzymes.

  • Reaction Mixture: Prepare a reaction buffer containing the NOS enzyme, L-arginine (the substrate), and necessary co-factors (e.g., NADPH, calmodulin, BH4).

  • Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture. Include a known NOS inhibitor (e.g., L-NAME) as a positive control and a vehicle control (DMSO).

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

  • Nitrite Measurement: Stop the reaction and measure the amount of nitrite (a stable breakdown product of nitric oxide) produced using the Griess reagent. The absorbance is read at ~540 nm.

  • IC₅₀ Calculation: Determine the concentration of the compound that causes 50% inhibition of enzyme activity (IC₅₀) by plotting the percentage of inhibition against the log of the inhibitor concentration.

Anticancer Cytotoxicity Screening

This initial screen will assess the compound's ability to reduce the viability of various cancer cell lines.

Experimental Protocol: MTT Cell Viability Assay

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer) in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at ~570 nm using a microplate reader.

  • GI₅₀ Calculation: Calculate the concentration of the compound that causes a 50% reduction in cell growth (GI₅₀).

Elucidating the Mechanism of Action

Positive results in the initial screens should be followed by more in-depth studies to understand how the compound exerts its biological effects.

Workflow for Mechanism of Action Studies

MOA_Workflow initial_hit Positive Hit from In Vitro Screen antimicrobial Antimicrobial Activity initial_hit->antimicrobial If MIC is low anticancer Anticancer Activity initial_hit->anticancer If GI50 is potent membrane_perm Membrane Permeability Assay (e.g., SYTOX Green) antimicrobial->membrane_perm bactericidal_static Time-Kill Kinetics Assay antimicrobial->bactericidal_static apoptosis Apoptosis Assays (Annexin V/PI staining, Caspase activity) anticancer->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide staining) anticancer->cell_cycle pathway_analysis Signaling Pathway Analysis (Western Blot for key proteins) anticancer->pathway_analysis

Caption: Proposed workflow for mechanism of action studies.

If anticancer activity is observed, a potential signaling pathway to investigate, given the structural similarity to other kinase inhibitors, could be the PI3K/Akt/mTOR pathway.

Hypothetical Signaling Pathway Inhibition

Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Compound N-(2-fluorobenzyl)-N- methylguanidine sulfate Compound->Akt Inhibits?

Caption: Hypothetical inhibition of the Akt signaling pathway.

In Vivo Efficacy Models

Promising in vitro data and a well-defined mechanism of action would justify advancing the compound to in vivo studies. The choice of model is dictated by the observed biological activity.

Table 2: Potential In Vivo Models
Observed In Vitro ActivityProposed In Vivo ModelKey Endpoints
Antibacterial Murine thigh infection model (S. aureus)Bacterial burden (CFU/g tissue)
Antifungal Murine systemic candidiasis model (C. albicans)Fungal burden in kidneys, survival
Anticancer Xenograft tumor model in immunodeficient miceTumor volume, body weight, survival

Conclusion

This guide presents a structured and comprehensive approach to delineating the biological activity of this compound. By systematically progressing from fundamental characterization through multi-faceted in vitro screening and mechanistic studies, researchers can efficiently and rigorously evaluate the therapeutic potential of this novel chemical entity. The proposed workflows and protocols are grounded in established methodologies and provide a solid foundation for a successful preclinical drug discovery program.

References

  • PubChem. Methylguanidine. National Center for Biotechnology Information. [Link]

  • MDPI. Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. [Link]

  • PubMed Central. Synthesis, Characterization, and Biological Activity of N ′-[(Z)-(3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and Its Co(II), Ni(II), and Cu(II) Complexes. [Link]

  • PubMed. Effect of methylguanidine, guanidine and structurally related compounds on constitutive and inducible nitric oxide synthase activity. [Link]

  • ResearchGate. (PDF) Identification, synthesis and biological activity of alkyl-guanidine oligomers as potent antibacterial agents. [Link]

  • MDPI. Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. [Link]

  • PubMed Central. Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors. [Link]

  • Frontiers. Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. [Link]

  • Synthesis, characterization and antimitotic activity of N-benzyl piperidin 4-one oxime. (2019-01-15). [Link]

  • MDPI. Hybrid Molecules of Benzylguanidine and the Alkylating Group of Melphalan: Synthesis and Effects on Neuroblastoma Cells. [Link]

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Investigating the Therapeutic Potential of N-(2-fluorobenzyl)-N-methylguanidine Sulfate: A Strategic Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers

Abstract: N-(2-fluorobenzyl)-N-methylguanidine sulfate is a novel chemical entity whose therapeutic potential remains unexplored. This guide provides a comprehensive strategic framework for research scientists and drug development professionals to systematically identify and validate its potential molecular targets. Due to the absence of specific literature on this compound, this document leverages the well-established pharmacology of the guanidinium group, a privileged scaffold in medicinal chemistry. We present a hypothesis-driven approach, detailing the most probable target classes—ion channels, G-protein coupled receptors (GPCRs), and enzymes—and provide robust, field-proven experimental workflows and detailed protocols to investigate these hypotheses. This guide is designed to serve as a complete roadmap, from initial target exploration to rigorous biophysical validation, enabling researchers to efficiently unlock the therapeutic promise of this compound.

Introduction: The Guanidinium Core - A Gateway to Diverse Pharmacology

The compound this compound features a core guanidinium group. At physiological pH, this group is protonated and positively charged, allowing it to engage with biological targets through a combination of hydrogen bonding and electrostatic interactions.[1][2] This functional group is present in numerous natural products, FDA-approved drugs, and clinical candidates, which act on a wide array of biological targets.[3][4][5]

The pharmacology of guanidine-containing molecules is vast, encompassing treatments for diabetes (Metformin), hypertension (Guanfacine), and neuromuscular diseases (Guanidine).[4][5] Given this precedent, a systematic investigation into the targets of this compound is warranted. This guide outlines a logical, multi-pronged strategy to deorphanize this compound.

Part 1: Hypothesis-Driven Target Exploration

Based on the extensive pharmacology of guanidine derivatives, we can postulate several high-probability target classes for this compound.

Target Class A: Ion Channels

The positively charged guanidinium group is a well-known modulator of ion channels, particularly voltage-gated potassium (Kv) and sodium (Nav) channels.[6] Guanidine itself is known to inhibit Kv channels, which prolongs the action potential duration and enhances neurotransmitter release, a mechanism used therapeutically in Lambert-Eaton myasthenic syndrome.[6] The bulky fluorobenzyl group on the target compound may confer selectivity and potency for specific channel subtypes.

  • Causality: The guanidinium ion can physically occlude the channel pore or interact with charged residues within the voltage-sensor domain, thereby altering channel gating properties. The lipophilic benzyl substituent could facilitate membrane partitioning, increasing the local concentration of the compound near the channel.[6]

Target Class B: G-Protein Coupled Receptors (GPCRs)

Many guanidine derivatives are known to interact with GPCRs, including adrenergic, muscarinic, and histamine receptors.[4][7] For example, clonidine and guanfacine are α2-adrenergic receptor agonists. The structural similarity of the guanidinium group to the endogenous ligand arginine, which is recognized by some receptor types, provides a strong rationale for investigating GPCRs.[5]

  • Causality: The compound could act as an agonist, antagonist, or allosteric modulator by forming salt bridges and hydrogen bonds with key amino acid residues (e.g., aspartate, glutamate) within the orthosteric or allosteric binding pockets of GPCRs.[7]

Target Class C: Enzymes

The guanidinium group is a prominent feature of the amino acid arginine, a key substrate for enzymes like Nitric Oxide Synthases (NOS). Methylguanidine, a related compound, is a known inhibitor of inducible NOS (iNOS), which plays a role in inflammation.[8][9] This suggests that this compound could function as an enzyme inhibitor.

  • Causality: The compound can act as a competitive inhibitor by mimicking the substrate (arginine) and binding to the active site of the enzyme. The positive charge is crucial for interaction with negatively charged residues that coordinate the substrate.

Part 2: Systematic Workflows for Target Identification and Validation

A robust drug discovery campaign requires a systematic approach to first identify a biological target and then validate its role in the compound's mechanism of action.[10][11][12]

Workflow 1: Target Identification

The initial phase involves a broad screening approach to identify which of the hypothesized (or other) target classes the compound interacts with.

G cluster_0 Phase 1: Broad Screening cluster_1 Phase 2: Hit Triage A Compound N-(2-fluorobenzyl)-N- methylguanidine sulfate B Phenotypic Screen (e.g., Cell Viability, Proliferation) A->B Primary Screening C Target-Based Panel Screen (Ion Channels, GPCRs, Kinases) A->C Primary Screening D Affinity Chromatography (Chemical Proteomics) A->D Primary Screening E Analyze Screening Data B->E Data Collection C->E Data Collection D->E Data Collection F Prioritize Hits (Potency, Selectivity) E->F G Identify Putative Target(s) F->G

Caption: High-level workflow for initial therapeutic target identification.

Workflow 2: Target Validation

Once a putative target is identified, its role must be rigorously confirmed. Validation ensures that the compound's observed biological effect is mediated through this specific target.

G cluster_0 Phase 1: Biophysical & Biochemical Confirmation cluster_1 Phase 2: Cellular Confirmation cluster_2 Phase 3: Validation Decision A Putative Target from Identification Workflow B Direct Binding Assays (ITC, SPR) A->B C Biochemical/Functional Assays (Enzyme Kinetics, Second Messenger) A->C D Target Engagement Assays (CETSA) B->D C->D F Compare Phenotype of Compound vs. Genetic Perturbation D->F E Genetic Validation (CRISPR/siRNA Knockdown) E->F G Validated Target F->G

Caption: A workflow for validating a putative drug target at multiple levels.

Part 3: Detailed Experimental Protocols

Here we provide self-validating, step-by-step protocols for assessing the primary hypothesized targets.

Protocol 1: In Vitro Ion Channel Analysis via Whole-Cell Patch-Clamp Electrophysiology

This protocol is the gold standard for characterizing the effect of a compound on ion channel function.[13][14][15][16]

Objective: To determine if this compound modulates the activity of a specific voltage-gated potassium channel (e.g., Kv1.3) expressed in a mammalian cell line (e.g., HEK293).

Methodology:

  • Cell Culture: Culture HEK293 cells stably expressing the target Kv channel. Plate cells onto glass coverslips 24-48 hours before recording to achieve 50-70% confluency.

  • Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with intracellular solution.[17]

  • Solutions:

    • Intracellular Solution (in mM): 140 KCl, 2 MgCl₂, 1 CaCl₂, 11 EGTA, 10 HEPES. Adjust pH to 7.2 with KOH.

    • Extracellular Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose. Adjust pH to 7.4 with NaOH.

  • Recording:

    • Transfer a coverslip to the recording chamber on the microscope stage and perfuse with extracellular solution.

    • Approach a single cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal".[13]

    • Apply a brief, strong suction pulse to rupture the cell membrane, achieving the "whole-cell" configuration.[14][16]

  • Voltage-Clamp Protocol:

    • Hold the cell at a membrane potential of -80 mV.

    • Apply depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments for 200 ms) to elicit Kv channel currents.

    • Record baseline currents in the absence of the compound.

  • Compound Application: Perfuse the chamber with extracellular solution containing this compound at various concentrations (e.g., 1 nM to 10 µM).

  • Data Acquisition: Record currents at each concentration after allowing for equilibration (2-3 minutes).

  • Analysis: Measure the peak current amplitude at a specific voltage step (e.g., +40 mV) for each concentration. Plot the percentage of current inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 2: GPCR Interaction Analysis via Radioligand Binding Assay

This method provides quantitative data on the affinity of a compound for a specific GPCR.[18][19][20]

Objective: To determine the binding affinity (Kᵢ) of this compound for a target GPCR (e.g., α2A-adrenergic receptor).

Methodology:

  • Membrane Preparation: Homogenize cells or tissues expressing the target receptor in a buffer and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in an assay buffer.

  • Assay Setup (Competition Binding):

    • Prepare a series of dilutions of the unlabeled test compound, this compound (e.g., 10⁻¹¹ M to 10⁻⁵ M).

    • In a 96-well plate, add:

      • Receptor membranes (e.g., 10-20 µg protein/well).

      • A fixed concentration of a specific radioligand (e.g., [³H]-Rauwolscine for the α2A receptor) near its Kₔ value.

      • The diluted test compound.

  • Nonspecific Binding Control: In a separate set of wells, add a high concentration of a known, non-radioactive ligand (e.g., 10 µM yohimbine) to saturate the receptors and determine the amount of non-specific radioligand binding.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[18]

  • Separation: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Detection: Wash the filters to remove any remaining unbound radioligand. Place the filter mat in a scintillation vial with a scintillation cocktail and count the radioactivity using a scintillation counter.

  • Analysis:

    • Subtract the nonspecific binding counts from all other counts to get specific binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the resulting competition curve to a one-site model to calculate the IC₅₀.

    • Convert the IC₅₀ to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Protocol 3: Direct Binding Affinity and Thermodynamics via Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (Kₔ, ΔH, ΔS) of the interaction in a single, label-free experiment.[21][22][23][24]

Objective: To directly measure the binding affinity and thermodynamic parameters of the interaction between this compound and a purified target protein.

Methodology:

  • Sample Preparation:

    • Express and purify the target protein to >95% homogeneity.

    • Prepare the protein (in the sample cell) and the compound (in the syringe) in the exact same buffer (e.g., PBS or HEPES) to minimize heats of dilution. Dialyze the protein against the buffer extensively.

    • Accurately determine the concentrations of both the protein and the compound.

  • ITC Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Load the protein solution into the sample cell (typically ~200 µL).

    • Load the compound solution into the injection syringe (typically ~40 µL). The compound concentration should be 10-20 times that of the protein.

  • Titration:

    • Perform a series of small, sequential injections (e.g., 20 injections of 2 µL each) of the compound from the syringe into the protein in the sample cell.

    • The instrument measures the minute temperature difference between the sample cell and a reference cell, and the power required to maintain zero temperature difference is recorded. Each injection produces a heat pulse.

  • Control Experiment: Perform a control titration by injecting the compound into the buffer alone to measure the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the raw titration data.

    • Integrate the area under each injection peak to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of compound to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to directly obtain the stoichiometry (n), binding constant (Kₐ, from which Kₔ is calculated), and enthalpy of binding (ΔH). The entropy (ΔS) is calculated automatically.[24]

Part 4: Data Presentation and Future Directions

The quantitative data generated from these protocols should be summarized for clear interpretation and comparison.

Table 1: Summary of Expected Quantitative Data

Assay PlatformTarget ExamplePrimary MetricExpected Value RangeInterpretation
Patch-Clamp Kv1.3 ChannelIC₅₀1 nM - 10 µMPotency of channel inhibition
Radioligand Binding α2A-Adrenergic RKᵢ1 nM - 10 µMAffinity for receptor binding
Isothermal Titration Purified iNOSKₔ1 nM - 50 µMDirect binding affinity
Isothermal Titration Purified iNOSΔH (kcal/mol)-20 to +5Enthalpic contribution to binding
Isothermal Titration Purified iNOSTΔS (kcal/mol)-5 to +20Entropic contribution to binding

Interpreting the Results:

  • A potent IC₅₀ or a low Kᵢ/Kₔ value (in the nanomolar range) indicates a high-affinity interaction and suggests a promising lead compound.

  • The ITC data provides deep mechanistic insight. A negative ΔH indicates an enthalpy-driven interaction, often dominated by hydrogen bonds and van der Waals forces. A positive TΔS indicates an entropy-driven interaction, often associated with the release of water molecules from the binding interface (the hydrophobic effect).

Future Directions:

Upon successful validation of a primary target, subsequent steps in the drug discovery pipeline include:

  • Lead Optimization: Initiating a medicinal chemistry program to improve potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • Structural Biology: Obtaining a co-crystal structure of the compound bound to its target to rationalize the binding mode and guide structure-activity relationship (SAR) studies.

  • In Vivo Efficacy Studies: Testing the compound in relevant animal models of disease to establish proof-of-concept.

This comprehensive guide provides the foundational strategy and detailed methodologies for elucidating the therapeutic targets of this compound, paving the way for its potential development as a novel therapeutic agent.

References

A consolidated list of all sources cited within this guide.

  • Methylguanidine | C2H7N3 | CID 10111. PubChem, National Institutes of Health.[Link]

  • Guanidine Derivatives: How Simple Structural Modification of Histamine H3R Antagonists Has Led to the Discovery of Potent Muscarinic M2R/M4R Antagonists. ACS Publications.[Link]

  • Biological activities of guanidine compounds. PubMed.[Link]

  • Elucidating the Molecular Basis of Action of a Classic Drug: Guanidine Compounds As Inhibitors of Voltage-Gated Potassium Channels. PubMed Central.[Link]

  • (PDF) Guanidine group: Definition and pharmaceutical applications. ResearchGate.[Link]

  • Guanidine. Wikipedia.[Link]

  • Applications of Guanidine in Pharmaceutical Field. Journal of Chemical and Pharmaceutical Research.[Link]

  • Patch Clamp Electrophysiology, Action Potential, Voltage Clamp. Molecular Devices.[Link]

  • GPCR-radioligand binding assays. PubMed.[Link]

  • Therapeutic Target Identification & Validation Workflow. BioRender.[Link]

  • Isothermal Titration Calorimetry. The Huck Institutes of the Life Sciences.[Link]

  • GPCR Membrane Ligand Binding Assay Development. Multispan, Inc.[Link]

  • Characterizing Binding Interactions by ITC. TA Instruments.[Link]

  • From Target to Therapy: A Comprehensive Overview of the Drug Discovery Workflow. Vipergen.[Link]

  • Showing Compound Methylguanidine (FDB005421). FooDB.[Link]

  • Patch-clamp protocol. Axol Bioscience.[Link]

  • Biologically active guanidine alkaloids. ScienceOpen.[Link]

  • Therapeutic Target Identification & Validation with AI. Ardigen.[Link]

  • Patch-clamp technique - Electrophysiology. Bio-protocol.[Link]

  • Isothermal titration calorimetry in drug discovery. PubMed.[Link]

  • GPCR Radioligand Binding - Robust Assays, Fast Results. Eurofins Discovery.[Link]

  • Target Discovery: Identification and Validation. Bio-Rad.[Link]

  • Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online.[Link]

  • (PDF) Identification, synthesis and biological activity of alkyl-guanidine oligomers as potent antibacterial agents. ResearchGate.[Link]

  • Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. Frontiers in Molecular Biosciences.[Link]

  • Workflow of candidate therapeutic target identification and multifaceted assessment. ResearchGate.[Link]

  • Eurofins DiscoverX GPCR Assays. YouTube.[Link]

  • Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. PMC, NIH.[Link]

  • Patch-Clamp Recording Protocol. Creative Bioarray.[Link]

  • In Vitro Whole Cell Patch Clamp Recording. GitHub Pages.[Link]

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An In-depth Technical Guide to the In Vitro Effects of N-(2-fluorobenzyl)-N-methylguanidine sulfate

Author: BenchChem Technical Support Team. Date: February 2026

A Hypothetical Exploration Based on Structurally Related Compounds

Disclaimer: Publicly available scientific literature lacks specific data on the in vitro effects of N-(2-fluorobenzyl)-N-methylguanidine sulfate. This guide, therefore, presents a scientifically informed, hypothetical framework based on the known biological activities of structurally related benzylguanidine and fluorobenzylguanidine derivatives. The proposed mechanisms of action and experimental protocols are intended to serve as a strategic roadmap for the initial investigation of this novel compound.

Introduction: The Guanidinium Moiety as a Privileged Scaffold in Drug Discovery

The guanidinium group, characterized by its Y-shaped planar arrangement of three nitrogen atoms around a central carbon, is a recurring motif in a multitude of biologically active molecules and pharmaceuticals.[1][2] Its positive charge at physiological pH, distributed over the three nitrogen atoms, allows it to engage in a variety of non-covalent interactions, including hydrogen bonding and charge pairing with biological targets like carboxylates and phosphates.[3] This versatility has rendered the guanidine core a "privileged scaffold" in medicinal chemistry, with derivatives showing a broad spectrum of activities, including antimicrobial, anticancer, and cardiovascular effects.[2][3][4][5] The addition of a fluorobenzyl group to the N-methylguanidine core, as in the case of this compound, suggests the potential for novel pharmacological properties, possibly influenced by the lipophilicity and electronic effects of the fluorine substituent.

Part 1: Postulated Mechanism of Action and Biological Targets

Based on the activities of analogous compounds, we can postulate three primary hypothetical mechanisms of action for this compound:

  • Antimicrobial Activity via Membrane Disruption: Substituted benzyl guanidines have demonstrated potent antibacterial effects.[6][7][8] It is plausible that this compound, with its cationic head and lipophilic benzyl group, could function as a membrane-active agent. This would involve the electrostatic attraction of the guanidinium group to the negatively charged components of bacterial cell membranes, followed by the insertion of the fluorobenzyl tail into the lipid bilayer, leading to membrane depolarization, leakage of cellular contents, and ultimately, cell death.

  • Anticancer Activity via DNA Interaction and/or Transporter-Mediated Uptake: Guanidine derivatives have been investigated as anticancer agents, with some acting as DNA minor groove binders.[3][9] The planar guanidinium head of this compound could potentially interact with the phosphate backbone of DNA, while the fluorobenzyl moiety intercalates into the minor groove. Furthermore, fluorobenzylguanidines are known to be substrates for the human norepinephrine transporter (hNET), which is overexpressed in certain neuroendocrine tumors like neuroblastoma.[10][11][12] This suggests a potential for targeted delivery of the compound into cancer cells, where it could exert cytotoxic effects.

  • Enzyme Inhibition: The guanidinium group is a bioisostere of the protonated amino group of arginine, a key residue in many enzyme active sites. This mimicry allows guanidine-containing compounds to act as competitive inhibitors for a variety of enzymes. For instance, certain guanidine derivatives have been shown to inhibit thromboxane A2 synthase.[13] It is conceivable that this compound could act as an inhibitor for enzymes that recognize arginine or similar cationic substrates.

Part 2: A Strategic Guide to In Vitro Experimental Validation

To investigate the hypothetical biological activities of this compound, a tiered approach to in vitro testing is recommended.

Assessment of Antimicrobial Activity

The initial screening for antimicrobial properties should be conducted against a panel of clinically relevant bacterial strains.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays

  • Bacterial Strains: A representative panel should include Gram-positive bacteria (e.g., Staphylococcus aureus, Methicillin-resistant Staphylococcus aureus (MRSA)) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa).

  • Culture Conditions: Bacteria are to be cultured in appropriate broth media (e.g., Mueller-Hinton Broth) to mid-logarithmic phase.

  • Compound Preparation: A stock solution of this compound is prepared in sterile deionized water or a suitable solvent and then serially diluted in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • MBC Determination: To determine the MBC, an aliquot from the wells showing no visible growth is plated onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Data Presentation: Hypothetical MIC and MBC Values

Bacterial StrainHypothetical MIC (µg/mL)Hypothetical MBC (µg/mL)
Staphylococcus aureus816
MRSA1632
Escherichia coli3264
Pseudomonas aeruginosa>128>128
Evaluation of Anticancer Activity

A dual approach is proposed to evaluate the potential anticancer effects: assessing general cytotoxicity and investigating targeted uptake via the norepinephrine transporter.

Experimental Workflow: Anticancer Activity Assessment

G cluster_0 Cytotoxicity Screening cluster_1 hNET-Mediated Uptake A Select Cancer Cell Lines (e.g., A549, MCF-7, SK-N-SH) B MTT/XTT Assay for Cell Viability A->B C Determine IC50 Values B->C G Overall Anticancer Potential C->G Indicates General Cytotoxicity D Select hNET-expressing cells (e.g., SK-N-SH) and control cells E Competitive Radioligand Binding Assay (e.g., with [3H]-Nisoxetine) D->E F Direct Uptake Assay (if a radiolabeled version is available) D->F E->G Suggests Target Engagement F->G Confirms Transporter Interaction

Caption: Workflow for assessing the anticancer potential of this compound.

Experimental Protocol: Cell Viability Assay (MTT Assay)

  • Cell Lines: A panel of cancer cell lines should be used, including those known to express hNET (e.g., SK-N-SH neuroblastoma) and those that do not (e.g., A549 lung carcinoma, MCF-7 breast cancer).

  • Cell Seeding: Cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with serial dilutions of this compound for 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Data Presentation: Hypothetical IC50 Values

Cell LinehNET ExpressionHypothetical IC50 (µM)
SK-N-SH (Neuroblastoma)High15
A549 (Lung Carcinoma)Low/Negative85
MCF-7 (Breast Cancer)Low/Negative>100
Investigation of Enzyme Inhibitory Potential

Screening against a panel of relevant enzymes is a logical step to identify potential targets. Given the structural similarity to arginine, enzymes involved in nitric oxide synthesis or protein modification are of interest.

Signaling Pathway: Potential Inhibition of Nitric Oxide Synthase (NOS)

G arginine L-Arginine Substrate nos Nitric Oxide Synthase (NOS) Enzyme arginine->nos citrulline L-Citrulline Product nos->citrulline no Nitric Oxide (NO) Product nos->no compound {this compound | Hypothetical Inhibitor} compound->nos Competitive Inhibition

Caption: Hypothetical competitive inhibition of Nitric Oxide Synthase by this compound.

Experimental Protocol: Nitric Oxide Synthase (NOS) Inhibition Assay

  • Enzyme Source: Recombinant inducible NOS (iNOS) or neuronal NOS (nNOS).

  • Assay Principle: The activity of NOS can be measured by monitoring the conversion of L-[14C]arginine to L-[14C]citrulline or by using a Griess assay to detect the production of nitrite, a stable breakdown product of nitric oxide.

  • Reaction Mixture: The reaction mixture contains the NOS enzyme, L-arginine, and necessary cofactors (e.g., NADPH, calmodulin, tetrahydrobiopterin) in a suitable buffer.

  • Inhibition Study: The assay is performed in the presence of varying concentrations of this compound.

  • Data Analysis: The concentration of the compound that causes 50% inhibition of enzyme activity (IC50) is determined.

Conclusion and Future Directions

This guide outlines a hypothetical, yet scientifically grounded, framework for the initial in vitro characterization of this compound. The proposed experiments are designed to efficiently probe its potential as an antimicrobial, anticancer, or enzyme-inhibiting agent. Positive results in any of these primary assays would warrant a more in-depth investigation into the specific molecular mechanisms, including studies on membrane potential, DNA binding kinetics, and screening against a broader panel of enzymes and cellular targets. The structural novelty of this compound, combining a fluorobenzyl moiety with a methylguanidine core, holds promise for the discovery of new biological activities and therapeutic leads.

References

  • Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. (2025). PubMed Central. Retrieved from [Link]

  • Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. (2022). PubMed. Retrieved from [Link]

  • Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. (n.d.). NIH. Retrieved from [Link]

  • Biological activities of guanidine compounds. (n.d.). PubMed. Retrieved from [Link]

  • Hybrid Molecules of Benzylguanidine and the Alkylating Group of Melphalan: Synthesis and Effects on Neuroblastoma Cells. (2023). Semantic Scholar. Retrieved from [Link]

  • A New Guanidine-Core Small-Molecule Compound as a Potential Antimicrobial Agent against Resistant Bacterial Strains. (n.d.). MDPI. Retrieved from [Link]

  • Guanidine derivatives as combined thromboxane A2 receptor antagonists and synthase inhibitors. (1999). PubMed. Retrieved from [Link]

  • M-(18F)-Fluorobenzylguanidine – Application in Therapy and Current Clinical Research. (n.d.). In-Pharma. Retrieved from [Link]

  • Novel Pyridazin-3(2H)-one-Based Guanidine Derivatives as Potential DNA Minor Groove Binders with Anticancer Activity. (2022). ACS Publications. Retrieved from [Link]

  • A Practical, Automated Synthesis of meta-[18F]Fluorobenzylguanidine for Clinical Use. (n.d.). NIH. Retrieved from [Link]

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  • (PDF) Guanidine group: Definition and pharmaceutical applications. (2016). ResearchGate. Retrieved from [Link]

  • m-(18F)-Fluorobenzylguanidine. (n.d.). PubChem. Retrieved from [Link]

  • Applications of Guanidine in Pharmaceutical Field. (n.d.). JOCPR. Retrieved from [Link]

  • (PDF) Synthesis and evaluation of F-18-labeled benzylguanidine analogs for targeting the human norepinephrine transporter. (2012). ResearchGate. Retrieved from [Link]

  • Definition of meta-fluorine F 18 fluorobenzylguanidine. (n.d.). NCI Drug Dictionary. Retrieved from [Link]

  • Biologically active guanidine alkaloids. (2023). ScienceOpen. Retrieved from [Link]

  • Guanidine Derivatives: How Simple Structural Modification of Histamine H3R Antagonists Has Led to the Discovery of Potent Muscarinic M2R/M4R Antagonists. (2021). ACS Publications. Retrieved from [Link]

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N-(2-fluorobenzyl)-N-methylguanidine Sulfate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-(2-fluorobenzyl)-N-methylguanidine sulfate is a substituted guanidine derivative that, while not extensively documented in publicly available literature, represents a class of compounds with significant potential in medicinal chemistry and drug development. The guanidinium group, a protonated form of guanidine, is a common structural motif in a multitude of biologically active natural products and synthetic drugs. Its ability to form strong hydrogen bonds and its positive charge at physiological pH are key to its interaction with various biological targets. This guide provides a comprehensive overview of the synthesis, potential mechanisms of action, and prospective therapeutic applications of this compound, drawing upon established principles of organic synthesis and the known pharmacology of related guanidine-containing molecules.

This document is intended for an audience of researchers, scientists, and professionals in the field of drug development. It aims to provide a foundational understanding of this compound, stimulate further research, and offer a framework for its potential development as a therapeutic agent. Given the limited direct literature on this specific sulfate salt, this guide will extrapolate from data on analogous compounds to present a scientifically grounded perspective.

Chemical Synthesis and Characterization

The synthesis of this compound can be logically approached through a multi-step process involving the preparation of a key intermediate, N-methyl-2-fluorobenzylamine, followed by a guanidinylation reaction.

Synthesis of N-methyl-2-fluorobenzylamine (Intermediate)

The initial step is the synthesis of the secondary amine, N-methyl-2-fluorobenzylamine. A common and efficient method for this is the reductive amination of 2-fluorobenzaldehyde with methylamine.

Experimental Protocol: Reductive Amination

  • Reaction Setup: In a round-bottom flask, dissolve 2-fluorobenzaldehyde (1 equivalent) in a suitable solvent such as methanol or dichloromethane.

  • Imine Formation: Add a solution of methylamine (1.1-1.5 equivalents, often as a solution in a solvent like THF or water) to the flask. The reaction is typically stirred at room temperature for 1-2 hours to facilitate the formation of the corresponding imine.

  • Reduction: Cool the reaction mixture in an ice bath. Add a reducing agent, such as sodium borohydride (NaBH₄) (1.5-2.0 equivalents), portion-wise to control the exothermic reaction.

  • Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir for an additional 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, quench the reaction by the slow addition of water.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure N-methyl-2-fluorobenzylamine.

Causality Behind Experimental Choices: The use of a mild reducing agent like sodium borohydride is crucial to selectively reduce the imine in the presence of the aldehyde, minimizing side reactions. The choice of solvent is important for the solubility of both reactants and the reducing agent.

Guanidinylation of N-methyl-2-fluorobenzylamine

The introduction of the guanidine moiety onto the secondary amine is a critical step. Various guanidinylating agents can be employed for this transformation.[1] A common and effective method involves the use of a protected S-methylisothiourea derivative followed by deprotection.

Experimental Protocol: Guanidinylation

  • Reaction with Guanidinylating Agent: Dissolve N-methyl-2-fluorobenzylamine (1 equivalent) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. Add a suitable guanidinylating reagent such as 1,3-Bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea (1.1 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2-3 equivalents).

  • Reaction Conditions: The reaction mixture is typically heated to 50-80 °C and stirred for 12-24 hours. Progress is monitored by TLC or LC-MS.

  • Work-up and Purification of Protected Guanidine: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The resulting protected N-(2-fluorobenzyl)-N-methylguanidine is purified by column chromatography.

  • Deprotection: The Boc-protecting groups are removed under acidic conditions. Dissolve the protected guanidine in a solvent like dichloromethane (DCM) and add an excess of trifluoroacetic acid (TFA). Stir at room temperature for 1-2 hours.

  • Formation of the Sulfate Salt: After removal of the TFA and solvent under reduced pressure, the resulting free guanidine is dissolved in a suitable solvent like isopropanol or ethanol. A stoichiometric amount of sulfuric acid (H₂SO₄) (0.5 equivalents for a 2:1 guanidine:sulfate salt) dissolved in the same solvent is added dropwise with stirring. The this compound salt will precipitate out of the solution and can be collected by filtration, washed with a cold solvent, and dried under vacuum.

Self-Validating System: The purity and identity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis to validate the success of the synthesis.

Figure 1: Synthetic workflow for this compound.

Potential Mechanism of Action and Pharmacological Properties

The Guanidinium Group: A Key Pharmacophore

The guanidinium group is a strong base and is protonated at physiological pH, forming a delocalized positive charge. This cationic nature is fundamental to the biological activity of many guanidine-containing compounds.[2] It allows for electrostatic interactions with negatively charged residues on biological targets such as proteins and nucleic acids.

Known biological activities of guanidine derivatives include:

  • Antimicrobial Activity: The cationic guanidinium group can interact with and disrupt the negatively charged bacterial cell membranes, leading to cell lysis.[2]

  • Enzyme Inhibition: The guanidinium group can mimic the side chain of arginine, allowing it to bind to the active sites of enzymes that recognize arginine, such as nitric oxide synthases (NOS).[3]

  • Ion Channel Modulation: Guanidinium ions are known to block certain ion channels, including voltage-gated sodium channels.

The Role of the 2-Fluorobenzyl Substituent

The N-benzyl group introduces lipophilicity to the molecule, which can influence its pharmacokinetic properties, such as membrane permeability and distribution. The fluorine atom at the ortho position of the benzyl ring can further modulate the compound's properties through:

  • Electronic Effects: Fluorine is a highly electronegative atom, which can alter the electron density of the aromatic ring and influence the pKa of the guanidinium group.

  • Metabolic Stability: The presence of a C-F bond can block sites of metabolic oxidation, potentially increasing the compound's half-life in vivo.

  • Conformational Effects: The fluorine atom can influence the preferred conformation of the benzyl group, which may affect its binding to a biological target.

Potential_Interactions cluster_compound N-(2-fluorobenzyl)-N-methylguanidine cluster_target Biological Target Compound Cationic Guanidinium Head (Positive Charge) Target Negatively Charged Residues (e.g., Asp, Glu on proteins) Compound->Target Electrostatic Interaction Lipophilic_Tail Lipophilic 2-Fluorobenzyl Tail Hydrophobic_Pocket Hydrophobic Binding Pocket Lipophilic_Tail->Hydrophobic_Pocket Hydrophobic Interaction

Figure 2: Potential molecular interactions of N-(2-fluorobenzyl)-N-methylguanidine with a biological target.

Potential Therapeutic Applications

Based on the known activities of related compounds, this compound could be investigated for a range of therapeutic applications. The following table summarizes potential areas of interest and the rationale based on the compound's structural features.

Potential Therapeutic Area Rationale Key Structural Feature(s)
Antimicrobial Agents The cationic guanidinium group can disrupt bacterial cell membranes. The lipophilic benzyl group may enhance membrane interaction.Cationic Guanidinium Group, Lipophilic Benzyl Moiety
Antiviral Agents Guanidine-containing compounds have shown antiviral activity, potentially by interfering with viral replication processes.Guanidine Core
Anticancer Agents Some guanidine alkaloids have demonstrated cytotoxic effects on cancer cell lines.Guanidine Core
Neurological Disorders N-substituted benzyl compounds can interact with receptors and transporters in the central nervous system.N-benzyl Moiety
Cardiovascular Diseases Guanidine derivatives can act as inhibitors of nitric oxide synthase, which plays a role in cardiovascular regulation.Guanidinium Group

Conclusion and Future Directions

This compound is a compound of interest due to its combination of a biologically active guanidinium core and a fluorinated benzyl substituent that can confer favorable pharmacokinetic properties. While direct experimental data on this specific molecule is scarce in the public domain, this guide has outlined a robust synthetic strategy and has provided a scientifically-grounded rationale for its potential pharmacological activities and therapeutic applications.

Future research should focus on the following areas:

  • Synthesis and Characterization: The proposed synthetic route should be carried out, and the final compound should be fully characterized to confirm its structure and purity.

  • In Vitro Screening: The compound should be screened against a panel of biological targets, including various bacterial and fungal strains, cancer cell lines, and relevant enzymes and receptors, to identify its primary biological activities.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogues with different substitution patterns on the benzyl ring and modifications to the guanidine group will be crucial for optimizing activity and selectivity.

  • Pharmacokinetic and Toxicological Profiling: In vitro and in vivo studies will be necessary to evaluate the compound's ADME (absorption, distribution, metabolism, and excretion) properties and to assess its safety profile.

The exploration of this compound and its analogues holds promise for the discovery of new therapeutic agents. This guide serves as a starting point for researchers to embark on this exciting area of medicinal chemistry.

References

  • This guide has been compiled based on general principles of organic chemistry and pharmacology, as specific literature for this compound is not publicly available. The references provided below are for related compounds and synthetic methodologies.
  • Li, J., & Neuville, L. (2013). An operationally simple and rapid copper-catalyzed three-component synthesis of trisubstituted N-aryl guanidines. Organic Letters, 15(23), 6124-6127.
  • Hammoud, H., Schmitt, M., Bihel, F., Antheaume, C., & Bourguignon, J. J. (2012). A modified Ullmann reaction for the synthesis of aryl and heteroaryl guanidines. The Journal of Organic Chemistry, 77(1), 417-423.
  • Feuerstein, B., et al. (2000). Guanidinylation reagents. U.S. Patent No. 6,072,075. Washington, DC: U.S.
  • Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. (2021). Molecules, 26(16), 4983. [Link]

  • Methylguanidine. PubChem. (n.d.). Retrieved from [Link]

  • Biologically active guanidine alkaloids. (2023). Beilstein Journal of Organic Chemistry, 19, 1334-1383. [Link]

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An In-depth Technical Guide to the Pharmacological Profile of Fluorobenzyl Methylguanidine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Fluorobenzyl methylguanidine (FBMG) compounds represent a specialized class of pharmacologically active molecules characterized by a fluorinated benzyl group linked to a methylguanidine moiety. The strategic incorporation of a fluorine atom onto the benzyl ring significantly influences the electronic properties, metabolic stability, and target-binding affinity of these compounds. This, combined with the inherent biological activity of the guanidinium group, has led to their investigation in diverse therapeutic and diagnostic areas.[1][2] This guide provides a comprehensive overview of the synthesis, mechanisms of action, pharmacokinetic and pharmacodynamic properties, and structure-activity relationships of FBMG compounds, with a particular focus on their applications as antimicrobial agents and as probes for neuroendocrine tumor imaging.

The guanidine functionality is a common motif in numerous biologically active molecules, prized for its ability to form strong hydrogen bonds and its protonated state at physiological pH.[1] This allows for potent interactions with biological targets. When incorporated into the FBMG structure, the guanidinium group's positive charge can facilitate interactions with negatively charged cell surfaces, such as bacterial cell envelopes.[1]

Synthesis of Fluorobenzyl Methylguanidine Derivatives

The synthesis of fluorobenzyl methylguanidine compounds can be achieved through several established synthetic routes. A common strategy involves the reaction of a corresponding fluorobenzylamine with a guanylating agent.

General Synthetic Pathway

A versatile method for the synthesis of guanidine derivatives from primary amines involves the use of guanylating agents like N,N'-di-Boc-S-methylisothiourea followed by deprotection. The general steps are as follows:

  • Preparation of Fluorobenzylamine: The synthesis typically starts with the appropriate fluorobenzyl halide or fluorobenzaldehyde. If starting from the aldehyde, it can be converted to the amine via reductive amination.

  • Guanylation: The fluorobenzylamine is then reacted with a suitable guanylating agent. For instance, reaction with N,N'-di-Boc-S-methylisothiourea in the presence of a catalyst like mercury(II) chloride can yield the protected guanidine derivative.[1]

  • Deprotection: The protecting groups (e.g., Boc groups) are subsequently removed, typically under acidic conditions (e.g., with trifluoroacetic acid), to yield the final fluorobenzyl methylguanidine salt.[1]

This multi-step process allows for the regioselective synthesis of ortho-, meta-, and para-fluorobenzyl methylguanidine isomers by starting with the corresponding isomeric fluorobenzylamine.

Experimental Protocol: Synthesis of a Generic Fluorobenzyl Methylguanidine

  • Step 1: Boc-protection of Fluorobenzylamine (if starting with the amine).

    • Dissolve the desired fluorobenzylamine isomer in a suitable solvent (e.g., dichloromethane).

    • Add Di-tert-butyl dicarbonate (Boc)₂O and a base (e.g., triethylamine).

    • Stir at room temperature until the reaction is complete (monitored by TLC).

    • Work up the reaction mixture to isolate the Boc-protected amine.

  • Step 2: Guanylation.

    • Dissolve the Boc-protected fluorobenzylamine in an anhydrous solvent (e.g., DMF).

    • Add N,N'-di-Boc-S-methylisothiourea and a catalyst (e.g., HgCl₂).

    • Stir the reaction mixture at room temperature overnight.

    • Purify the resulting protected guanidine derivative by column chromatography.

  • Step 3: Deprotection.

    • Dissolve the purified, protected guanidine in dichloromethane.

    • Add an excess of trifluoroacetic acid (TFA).

    • Stir at room temperature for several hours.

    • Evaporate the solvent and excess TFA to yield the fluorobenzyl methylguanidine trifluoroacetate salt.

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_end Final Product Start_Aldehyde Fluorobenzaldehyde Isomer (ortho, meta, or para) Reductive_Amination Reductive Amination Start_Aldehyde->Reductive_Amination Start_Amine Fluorobenzylamine Isomer (ortho, meta, or para) Guanylation Guanylation with N,N'-di-Boc-S-methylisothiourea Start_Amine->Guanylation Reductive_Amination->Start_Amine Deprotection Acidic Deprotection (TFA) Guanylation->Deprotection Final_Product Fluorobenzyl Methylguanidine Salt Deprotection->Final_Product

Caption: General synthetic workflow for fluorobenzyl methylguanidine.

Pharmacodynamics: Mechanism of Action

The pharmacological actions of fluorobenzyl methylguanidine compounds are primarily dictated by two key areas: their interaction with the norepinephrine transporter (NET) and their antimicrobial activity, likely through disruption of bacterial cell division.

Interaction with the Norepinephrine Transporter (NET)

Fluorobenzyl methylguanidine compounds are structural analogues of norepinephrine and, consequently, can act as substrates for the norepinephrine transporter (NET).[3][4][5] NET is a transmembrane protein responsible for the reuptake of norepinephrine from the synaptic cleft into presynaptic neurons, playing a crucial role in regulating neurotransmission.[4][5][6]

Many neuroendocrine tumors, such as neuroblastoma and pheochromocytoma, express high levels of NET on their cell surfaces.[4][5][7] This physiological feature can be exploited for both diagnostic imaging and targeted radiotherapy.[4] FBMG compounds, particularly the meta-fluoro isomer, are taken up and accumulate in these NET-expressing cells.[8][7]

The uptake process is an active transport mechanism mediated by NET. Once inside the cell, the compounds are sequestered in neurosecretory granules. This targeted accumulation forms the basis for their use as imaging agents when labeled with a positron-emitting radionuclide like fluorine-18.[8]

NET_Uptake_Mechanism cluster_membrane Cellular Membrane of Neuroendocrine Tumor Cell NET Norepinephrine Transporter (NET) Uptake Channel Intracellular Accumulated FBMG in Neurosecretory Granules NET:port->Intracellular Sequestration Extracellular Fluorobenzyl Methylguanidine (Extracellular Space) Extracellular->NET:port Binding & Transport

Caption: Mechanism of FBMG uptake in NET-expressing cells.

Antimicrobial Activity

Guanidine-containing compounds have long been recognized for their broad-spectrum antimicrobial properties.[1] The positively charged guanidinium group is thought to interact electrostatically with the negatively charged components of bacterial cell walls and membranes, leading to membrane disruption and cell death.[1]

More specifically, some benzyl guanidine derivatives have been shown to target the bacterial cell division protein FtsZ.[1] FtsZ is a prokaryotic homolog of tubulin and is essential for the formation of the Z-ring, a structure that constricts during cell division.[1] Inhibition of FtsZ polymerization or function disrupts cell division, ultimately leading to bacterial cell death. While this mechanism has been proposed for benzyl guanidines, further research is needed to confirm if fluorobenzyl methylguanidine compounds specifically target FtsZ.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion

The pharmacokinetic profile of fluorobenzyl methylguanidine compounds is significantly influenced by the position of the fluorine atom on the benzyl ring. The most detailed data available is for the radiolabeled imaging agent, 18F-meta-fluorobenzylguanidine (18F-MFBG).[8]

A first-in-human study of 18F-MFBG provided the following insights:[8]

  • Distribution: After intravenous injection, 18F-MFBG shows prominent activity in the blood pool, liver, and salivary glands, which decreases over time. Mild uptake is observed in the kidneys and spleen.[8] The high uptake in sympathetically innervated tissues like the heart and salivary glands is consistent with its mechanism of action via NET.[7]

  • Clearance: The whole-body clearance of 18F-MFBG is monoexponential with a biological half-life of approximately 1.95 hours. Blood clearance is bi-exponential, with a rapid alpha phase (T1/2 ≈ 0.3 hours) and a slower beta phase (T1/2 ≈ 6.1 hours).[8]

  • Excretion: The primary route of excretion is through the urinary system, with about 45% of the administered activity found in the bladder by one hour post-injection.[8]

The metabolism of fluorobenzyl methylguanidine compounds is not extensively documented. However, the fluorine substitution is generally expected to increase metabolic stability by blocking sites susceptible to cytochrome P450-mediated oxidation. The methylguanidine moiety itself is a known uremic toxin, accumulating in cases of renal failure.[9] This suggests that individuals with compromised renal function may exhibit altered pharmacokinetics and potential for increased toxicity.[9]

Structure-Activity Relationships (SAR)

The biological activity of fluorobenzyl methylguanidine compounds is highly dependent on their molecular structure, particularly the position of the fluorine atom and substitutions on the guanidine group.

Influence of Fluoro-Isomer Position on NET Affinity

Comparative studies of fluorobenzylguanidine analogs have demonstrated that the position of the fluorine atom on the benzyl ring is a critical determinant of affinity for the norepinephrine transporter.

CompoundIsomer PositionIC₅₀ (µM) for NET
Meta-fluorobenzylguanidine (MFBG) Meta4.86 ± 0.59
Para-fluorobenzylguanidine (PFBG) Para9.8 ± 2.5
Reference: Meta-iodobenzylguanidine (MIBG)Meta1.72 ± 0.58
Data from a competitive binding assay using C6-hNET cells and ¹²³I-MIBG as the radioligand.[10]

The data clearly indicates that the meta-substituted isomer (MFBG) possesses a significantly higher affinity for NET (lower IC₅₀ value) compared to the para-substituted isomer (PFBG).[10] This suggests that the electronic and steric properties conferred by the meta-positioning of the fluorine atom are more favorable for binding within the NET substrate pocket. While data for the ortho-isomer is lacking, the trend suggests that the meta-position is optimal for NET targeting among the fluorinated analogs.

Influence of Guanidine Substitution on Antimicrobial Activity

Studies on a broader range of benzyl guanidine derivatives have provided insights into the role of substitutions on the guanidine nitrogen. It has been observed that substitution of a hydrogen atom on the guanidine nitrogen with a methyl group can lead to a significant decrease in antimicrobial potency.[1] For example, a parent benzyl guanidine compound with a Minimum Inhibitory Concentration (MIC) of 1 µg/mL against S. aureus saw its potency decrease to an MIC of 32 µg/mL upon N-methylation.[1] This suggests that while the methyl group may be favorable for other pharmacological properties, it could be detrimental to the antimicrobial activity of this class of compounds.

Therapeutic and Diagnostic Applications

The unique pharmacological profile of fluorobenzyl methylguanidine compounds has led to their development primarily in two areas: diagnostic imaging of neuroendocrine tumors and as potential antimicrobial agents.

Diagnostic Imaging of Neuroendocrine Tumors

The high affinity of meta-fluorobenzylguanidine for the norepinephrine transporter makes it an excellent candidate for a PET imaging agent.[8][7] When labeled with fluorine-18 (18F-MFBG), it allows for high-resolution, quantitative imaging of NET-expressing tumors like neuroblastoma and pheochromocytoma.[8]

Compared to the traditional SPECT agent, 123I-meta-iodobenzylguanidine (123I-MIBG), 18F-MFBG offers several advantages:[8][10]

  • Improved Image Quality: PET imaging provides higher spatial resolution and sensitivity than SPECT.[7]

  • Quantitative Imaging: PET allows for more accurate quantification of tracer uptake, which can be valuable for assessing tumor burden and response to therapy.[7]

  • Convenience: The shorter half-life of fluorine-18 (approximately 110 minutes) compared to iodine-123 allows for same-day imaging, which is more convenient for patients.[8]

In a first-in-human study, 18F-MFBG PET imaging was shown to be safe and effective in visualizing both skeletal and soft tissue lesions in patients with neuroendocrine tumors.[8]

Antimicrobial Potential

The inherent antimicrobial activity of the benzyl guanidine scaffold suggests that fluorobenzyl methylguanidine compounds could be developed as novel antibiotics.[1] Their potential mechanism of action, targeting the essential cell division protein FtsZ, is a promising avenue for combating drug-resistant bacteria.[1] However, as noted in the SAR section, the N-methyl substitution may need to be reconsidered to optimize antimicrobial potency. Further derivatization and optimization of the fluorobenzyl moiety could lead to the development of potent and selective antibacterial agents.

Conclusion

Fluorobenzyl methylguanidine compounds are a versatile class of molecules with a compelling pharmacological profile. The interplay between the fluorinated benzyl ring and the methylguanidine group gives rise to distinct biological activities. The meta-isomer, in particular, has emerged as a promising PET imaging agent for neuroendocrine tumors due to its high affinity for the norepinephrine transporter. While the antimicrobial potential of this class is evident, further structural modifications may be necessary to enhance their potency. This guide has provided a detailed overview of the current understanding of these compounds, highlighting their synthesis, mechanisms of action, and potential applications, thereby serving as a valuable resource for researchers and drug development professionals in the field.

References

  • Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. National Center for Biotechnology Information. [Link]

  • Methylguanidine. PubChem, National Center for Biotechnology Information. [Link]

  • 3-Iodobenzylguanidine. PubChem, National Center for Biotechnology Information. [Link]

  • Biodistribution and dosimetry of 18 F-Meta Fluorobenzyl Guanidine (MFBG): A first-in-human PET-CT imaging study of patients with neuroendocrine malignancies. ResearchGate. [Link]

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  • Chemical characterization and comparative cellular effects of meta-iodobenzyl guanidine and benzyl guanidine. PubMed. [Link]

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Unlocking Neuroprotection: A Technical Guide to the Therapeutic Potential of N-Benzyl-N-Methylguanidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the promising neuroprotective effects of N-benzyl-N-methylguanidine derivatives. Moving beyond a mere listing of facts, this document delves into the causal relationships behind experimental design, potential mechanisms of action, and a forward-looking perspective on the therapeutic application of this chemical class in combating neurodegenerative diseases.

Introduction: The Pressing Need for Novel Neuroprotective Strategies

Neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's disease, represent a significant and growing global health burden. A key pathological hallmark in many of these conditions is excitotoxicity, a process where excessive stimulation of neuronal receptors, particularly the N-methyl-D-aspartate (NMDA) receptor, leads to a cascade of detrimental events culminating in neuronal death.[1][2] This has positioned NMDA receptor antagonists as a promising therapeutic strategy.[1][2] Guanidine derivatives have emerged as a versatile class of compounds with a wide range of biological activities, including the ability to modulate NMDA receptor function.[3] This guide focuses on the therapeutic potential of a specific subclass, N-benzyl-N-methylguanidine derivatives, as novel neuroprotective agents.

Synthetic Pathways to N-Benzyl-N-Methylguanidine Derivatives

The synthesis of N-benzyl-N-methylguanidine derivatives can be approached through several established chemical methodologies. A common and effective route involves a multi-step process starting from commercially available materials.

General Synthetic Scheme:

A plausible synthetic route, adapted from methodologies for similar guanidine compounds, is outlined below.[4][5]

Synthesis_Workflow cluster_reactants Starting Materials cluster_synthesis Reaction Steps cluster_products Products N-benzylmethylamine N-benzylmethylamine Step1 Guanylation N-benzylmethylamine->Step1 Guanylating_Agent Guanylating Agent (e.g., N,N'-di-Boc-S-methylisothiourea) Guanylating_Agent->Step1 Protected_Guanidine Protected N-benzyl-N-methylguanidine Step1->Protected_Guanidine Intermediate Step2 Deprotection (e.g., TFA in CH2Cl2) Final_Product N-benzyl-N-methylguanidine Derivative Step2->Final_Product Protected_Guanidine->Step2

Caption: General synthetic workflow for N-benzyl-N-methylguanidine derivatives.

Detailed Experimental Protocol (Hypothetical):

The following protocol is a representative example based on established methods for the synthesis of substituted guanidines.[4][5]

Step 1: Guanylation of N-benzylmethylamine

  • To a solution of N-benzylmethylamine (1.0 eq) in a suitable solvent such as dichloromethane (CH2Cl2), add a guanylating agent like N,N'-di-Boc-S-methylisothiourea (1.1 eq).

  • Add a base, for example, triethylamine (Et3N) (1.2 eq), to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purify the resulting Boc-protected N-benzyl-N-methylguanidine by column chromatography.

Step 2: Deprotection

  • Dissolve the purified Boc-protected intermediate in CH2Cl2.

  • Add trifluoroacetic acid (TFA) (e.g., 5-10 equivalents) to the solution.

  • Stir the mixture at room temperature for 2-4 hours.

  • Remove the solvent and excess TFA under reduced pressure.

  • The crude product can be purified by recrystallization or precipitation to yield the desired N-benzyl-N-methylguanidine derivative as a salt.

Unraveling the Mechanisms of Neuroprotection

While direct studies on N-benzyl-N-methylguanidine derivatives are emerging, the neuroprotective effects of related guanidine compounds are well-documented, primarily revolving around the modulation of the NMDA receptor and mitigation of oxidative stress.

NMDA Receptor Antagonism: A Primary Target

Diarylguanidines, structurally related to the compounds of interest, have been identified as potent non-competitive antagonists of the NMDA receptor, binding to the ion channel site.[3] This action is crucial for neuroprotection as it prevents the excessive influx of Ca2+ ions, a key trigger in the excitotoxic cascade. The trisubstituted guanidine, N-1-naphthyl-N'-(3-ethylphenyl)-N'-methylguanidine, has demonstrated high affinity for the NMDA receptor ion channel site (IC50 = 36 nM) and has shown significant in vivo neuroprotection.[3]

NMDA_Antagonism Glutamate_Glycine Glutamate / Glycine Binding NMDA_Receptor NMDA Receptor Glutamate_Glycine->NMDA_Receptor Activates Ca_Influx Excessive Ca2+ Influx NMDA_Receptor->Ca_Influx Opens Channel Excitotoxicity Excitotoxicity & Neuronal Death Ca_Influx->Excitotoxicity Guanidine_Derivative N-benzyl-N-methylguanidine Derivative Guanidine_Derivative->NMDA_Receptor Blocks Ion Channel

Caption: Proposed mechanism of NMDA receptor antagonism by N-benzyl-N-methylguanidine derivatives.

Combating Oxidative Stress

Oxidative stress is a central player in the pathogenesis of neurodegenerative disorders.[6] The overproduction of reactive oxygen species (ROS) during excitotoxicity leads to cellular damage and apoptosis. Some N-benzyl amine derivatives have shown anti-inflammatory and anti-oxidative effects.[7] It is plausible that N-benzyl-N-methylguanidine derivatives could also possess antioxidant properties, either directly by scavenging free radicals or indirectly by modulating cellular antioxidant pathways.

Structure-Activity Relationship (SAR) Insights

The neuroprotective potency of guanidine derivatives is highly dependent on their structural features. Studies on diarylguanidines have revealed key SAR principles that can guide the design of novel N-benzyl-N-methylguanidine analogues.[3][8]

  • Substitution on Guanidine Nitrogens: The addition of small alkyl groups, such as methyl, on the guanidine nitrogen atoms can enhance selectivity for the NMDA receptor over sigma receptors.[3]

  • Aryl Substituents: The nature and position of substituents on the aromatic rings significantly influence binding affinity. For instance, in a series of diphenylguanidines, 2,5-disubstitution on one of the phenyl rings with bromo and methylthio groups resulted in high-affinity NMDA receptor binders.[8]

Compound/Derivative TypeKey Structural FeatureNMDA Receptor Affinity (IC50/Ki)Neuroprotective Effect (EC50)Reference
N-1-naphthyl-N'-(3-ethylphenyl)-N'-methylguanidineTrisubstituted guanidine36 nM-[3]
N-(2-Bromo-5-(methylthio)phenyl)-N'-(3-ethylphenyl)-N'-methylguanidine2,5-disubstituted phenyl ring1.87 nM (Ki)Active in vivo[8]
N-(2-Chloro-5-(methylthio)phenyl)-N'-(3-(methylthio)phenyl)-N'-methylguanidine2,5-disubstituted and 3-substituted phenyl rings1.65 nM (Ki)Active in vivo[8]

Table 1: Structure-Activity Relationship data for selected guanidine derivatives with NMDA receptor affinity and neuroprotective effects.

Experimental Evaluation of Neuroprotective Effects

A robust assessment of the neuroprotective potential of novel N-benzyl-N-methylguanidine derivatives requires a combination of in vitro and in vivo experimental models.

In Vitro Assays: Initial Screening and Mechanistic Studies

In vitro models provide a controlled environment for initial screening and elucidation of the mechanism of action.[9]

a) Neuronal Cell Culture Models:

  • Primary Cortical Neurons: These provide a physiologically relevant model to assess neuroprotection against glutamate-induced excitotoxicity.[9]

  • SH-SY5Y Neuroblastoma Cells: A widely used cell line for studying neurotoxicity and neuroprotection. These cells can be challenged with neurotoxins like 6-hydroxydopamine (6-OHDA) or MPP+ to mimic Parkinson's disease pathology.[6]

b) Key In Vitro Assays:

  • Cell Viability Assays:

    • MTT Assay: Measures mitochondrial metabolic activity as an indicator of cell viability.[6]

    • LDH Assay: Quantifies the release of lactate dehydrogenase from damaged cells into the culture medium.[9]

  • Measurement of Reactive Oxygen Species (ROS): Fluorescent probes like DCFDA can be used to quantify intracellular ROS levels.

  • Apoptosis Assays: Techniques such as flow cytometry with Annexin V/Propidium Iodide staining can be used to quantify apoptotic and necrotic cell death.

  • NMDA Receptor Binding Assays: Radioligand binding assays using agents like [3H]MK-801 are employed to determine the affinity of the compounds for the NMDA receptor ion channel.[3][9]

In_Vitro_Workflow Compound N-benzyl-N-methylguanidine Derivative Incubation Co-incubation Compound->Incubation Binding NMDA Receptor Binding Assay Compound->Binding Cell_Culture Neuronal Cell Culture (e.g., Primary Cortical Neurons, SH-SY5Y) Neurotoxin Neurotoxin Challenge (e.g., Glutamate, 6-OHDA) Cell_Culture->Neurotoxin Neurotoxin->Incubation Assays Endpoint Assays Incubation->Assays Viability Cell Viability (MTT, LDH) Assays->Viability ROS ROS Measurement Assays->ROS Apoptosis Apoptosis Assay Assays->Apoptosis

Caption: A typical in vitro workflow for evaluating neuroprotective compounds.

In Vivo Models: Assessing Efficacy in a Complex Biological System

In vivo models are essential for evaluating the therapeutic efficacy, pharmacokinetics, and safety profile of lead compounds.

a) Animal Models of Neurodegeneration:

  • Rodent Models of Stroke: Models such as middle cerebral artery occlusion (MCAO) in rats or mice are used to mimic ischemic stroke.

  • Toxin-Induced Models of Parkinson's Disease: Systemic administration of neurotoxins like MPTP in mice or 6-OHDA in rats leads to the degeneration of dopaminergic neurons.

  • Genetic Models: Transgenic animal models that express genes associated with familial forms of neurodegenerative diseases.

b) Key In Vivo Assessments:

  • Behavioral Tests: A battery of tests to assess motor function (e.g., rotarod, open field) and cognitive function (e.g., Morris water maze, Y-maze).

  • Histological and Immunohistochemical Analysis: Post-mortem brain tissue analysis to quantify neuronal loss, infarct volume (in stroke models), and markers of neuroinflammation and oxidative stress.

  • Biochemical Assays: Measurement of neurotransmitter levels, oxidative stress markers (e.g., malondialdehyde, glutathione), and inflammatory cytokines in brain tissue.

Conclusion and Future Directions

N-benzyl-N-methylguanidine derivatives represent a promising, yet underexplored, class of compounds for the development of novel neuroprotective therapies. Based on the robust evidence for the neuroprotective effects of related guanidine compounds, particularly their ability to antagonize the NMDA receptor, there is a strong rationale for the systematic investigation of this chemical space. Future research should focus on the synthesis and screening of a diverse library of N-benzyl-N-methylguanidine derivatives to establish a clear structure-activity relationship for neuroprotection. Promising lead compounds should then be advanced to in vivo models of neurodegeneration to evaluate their therapeutic potential. The insights and methodologies presented in this guide provide a solid foundation for researchers to embark on this exciting area of drug discovery.

References

  • Neuroprotective and Antioxidant Activity of Newly Synthesized N-Pyrrolyl Hydrazide-Hydrazones in Experimental Models of Neurotoxicity In Vitro and In Vivo. (2025). PubMed Central. [Link]

  • Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. (n.d.). MDPI. [Link]

  • In Vitro Neuroprotection by Substituted Guanidines With Varying Affinities for the N-methyl-D-aspartate Receptor Ionophore and for Sigma Sites. (n.d.). PubMed. [Link]

  • Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide deriv
  • In Vitro Antioxidant Activity and In Vivo Neuroprotective Effect of Parastrephia quadrangularis in a Drosophila Parkinson's Disease Model. (n.d.). MDPI. [Link]

  • Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. (n.d.). PMC - NIH. [Link]

  • Synthesis and structure-activity studies of N,N'-diarylguanidine derivatives. N-(1-naphthyl)-N'-(3-ethylphenyl)-N'-methylguanidine: a new, selective noncompetitive NMDA receptor antagonist. (n.d.). PubMed. [Link]

  • N-Benzyl-N-Methylguanidine | C9H13N3 | CID 9506. (n.d.). PubChem - NIH. [Link]

  • Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. (2023). PubMed. [Link]

  • Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. (n.d.). PubMed. [Link]

  • Structure-activity relationship between guanidine alkyl derivatives and norepinephrine release: site(s) and mechanism(s) of action. (n.d.). PubMed. [Link]

  • 3-substituted phenyl)-N'-methylguanidines as N-methyl-D-aspartate receptor ion-channel blockers. (n.d.). PubMed. [Link]

  • NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. (n.d.). MDPI. [Link]

  • New flavonoid – N,N-dibenzyl(N-methyl)amine hybrids: Multi-target-directed agents for Alzheimer´s disease endowed with neurogenic properties. (2019). PMC - PubMed Central. [Link]

  • N-benzyl-N-methyldecan-1-amine and its derivative mitigate 2,4- dinitrobenzenesulfonic acid-induced colitis and collagen-induced rheumatoid arthritis. (2023). Frontiers. [Link]

  • Structure Activity Relationships. (n.d.). Drug Design Org. [Link]

  • New advances in small molecule drugs targeting NMDA receptors. (n.d.). Zeng. [Link]

  • Anti-Neurodegenerating Activity: Structure–Activity Relationship Analysis of Flavonoids. (2023). Source unavailable.
  • Negative allosteric modulators of NMDA receptors with GluN2B subunit. (n.d.). Source unavailable.
  • Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives. (n.d.). PubMed. [Link]

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Methodological & Application

Application Notes and Protocols for N-(2-fluorobenzyl)-N-methylguanidine sulfate in Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of N-(2-fluorobenzyl)-N-methylguanidine sulfate in cell culture experiments. This document outlines the hypothesized mechanism of action, provides detailed protocols for key applications, and offers insights into experimental design and data interpretation.

Introduction and Scientific Background

This compound belongs to the class of benzylguanidine derivatives. This class of compounds has garnered significant interest in biomedical research, particularly for their ability to be selectively taken up by cells expressing the norepinephrine transporter (NET). The most well-known compound in this family is meta-iodobenzylguanidine (MIBG), which is used clinically for the imaging and therapy of neuroendocrine tumors, such as neuroblastoma and pheochromocytoma, that overexpress NET.[1][2]

The introduction of a fluorine atom, as in N-(2-fluorobenzyl)-N-methylguanidine, offers the potential for developing novel probes for positron emission tomography (PET) imaging and for creating therapeutic agents with altered pharmacological properties.[3][4] The underlying principle is that these guanidinium compounds mimic norepinephrine, allowing them to be actively transported into the cell via NET. This selective uptake provides a mechanism for targeted delivery of a therapeutic or imaging payload to cancer cells.

Hypothesized Mechanism of Action

The primary hypothesized mechanism of action for this compound is its function as a substrate for the norepinephrine transporter (NET). This transporter is a transmembrane protein responsible for the reuptake of norepinephrine from the synaptic cleft and is notably expressed in sympathoadrenal tissues and various neuroendocrine tumors.

The proposed mechanism involves the following steps:

  • Binding to NET: this compound binds to the extracellular domain of the norepinephrine transporter.

  • Active Transport: The compound is then actively transported into the cytoplasm of NET-expressing cells.

  • Intracellular Accumulation: Once inside the cell, the compound can accumulate to high concentrations.

  • Cytotoxic Effects: The intracellular accumulation of this compound may lead to cytotoxicity through various potential mechanisms, such as disruption of mitochondrial function, inhibition of key cellular enzymes, or by acting as a carrier for a cytotoxic moiety if developed as a hybrid molecule.[1]

This targeted uptake mechanism makes this compound a promising candidate for research into novel anticancer agents, particularly for NET-expressing tumors.

G cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space NET Norepinephrine Transporter (NET) Accumulated_Compound Accumulated Compound NET->Accumulated_Compound Active Transport Compound N-(2-fluorobenzyl)-N- methylguanidine sulfate Compound->NET Binding Cytotoxicity Cytotoxic Effects (e.g., Mitochondrial Dysfunction) Accumulated_Compound->Cytotoxicity G start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h prepare_compound Prepare serial dilutions of This compound incubate_24h->prepare_compound treat_cells Treat cells with compound dilutions prepare_compound->treat_cells incubate_48_72h Incubate 48-72h treat_cells->incubate_48_72h add_mts Add MTS reagent incubate_48_72h->add_mts incubate_1_4h Incubate 1-4h add_mts->incubate_1_4h read_absorbance Read absorbance at 490 nm incubate_1_4h->read_absorbance analyze_data Analyze data and determine IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for MTS-based cytotoxicity assay.

Protocol 2: Norepinephrine Transporter (NET) Uptake Assay

This protocol is designed to verify that the uptake of this compound is mediated by the norepinephrine transporter. This is a competitive uptake assay using a known NET substrate (e.g., radiolabeled norepinephrine or MIBG) and a known NET inhibitor (e.g., desipramine).

Materials:

  • This compound

  • NET-expressing cell line (e.g., C6-hNET or SK-N-SH)

  • Radiolabeled NET substrate (e.g., [³H]norepinephrine or [¹²³I]MIBG)

  • Desipramine (NET inhibitor)

  • Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)

  • 24-well cell culture plates

  • Scintillation counter and scintillation fluid (if using a radiolabeled substrate)

Procedure:

  • Cell Seeding:

    • Seed cells in a 24-well plate at a high density and allow them to form a confluent monolayer.

  • Pre-incubation:

    • Wash the cells twice with uptake buffer.

    • Pre-incubate the cells for 15 minutes at 37°C with uptake buffer containing either:

      • Vehicle control

      • A high concentration of this compound (e.g., 100x the expected Ki)

      • A known NET inhibitor, desipramine (e.g., 10 µM), as a positive control for inhibition.

  • Uptake:

    • Add the radiolabeled NET substrate to each well at a concentration near its Km for NET.

    • Incubate for a short period (e.g., 10-15 minutes) at 37°C.

  • Termination of Uptake:

    • Rapidly wash the cells three times with ice-cold uptake buffer to remove extracellular radiolabeled substrate.

    • Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

  • Quantification:

    • Transfer the cell lysate to a scintillation vial.

    • Add scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of uptake inhibition by this compound and desipramine compared to the vehicle control.

    • Significant inhibition of radiolabeled substrate uptake in the presence of this compound indicates that it is a substrate or inhibitor of NET.

Data Interpretation and Troubleshooting

  • High IC50 values: If the compound shows low cytotoxicity, consider extending the incubation time or using a more sensitive cell line. Also, verify the purity and stability of the compound.

  • No NET-mediated uptake: If no inhibition is observed in the uptake assay, the compound may not be a substrate for NET, or its affinity may be too low to detect in the assay conditions. Consider increasing the concentration of the compound or using a different radiolabeled substrate.

  • Variability in results: Ensure consistent cell seeding density, incubation times, and reagent concentrations. Perform experiments in triplicate to minimize variability.

Safety Precautions

  • Always handle this compound in accordance with the manufacturer's safety data sheet (SDS).

  • Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Conduct all cell culture work in a certified biosafety cabinet to maintain sterility and prevent exposure.

References

  • Hybrid Molecules of Benzylguanidine and the Alkylating Group of Melphalan: Synthesis and Effects on Neuroblastoma Cells. Pharmaceuticals (Basel). 2023 Jul; 16(7): 959. [Link]

  • Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. Molecules. 2022 Sep; 27(18): 6046. [Link]

  • Synthesis and evaluation of 18F-labeled benzylguanidine analogs for targeting the human norepinephrine transporter. Eur J Nucl Med Mol Imaging. 2014 Feb; 41(2): 360–370. [Link]

  • Zinc Complexes of Fluorosubstituted N-[2-(Phenyliminomethyl)phenyl]-4-methylbenzenesulfamides: Synthesis, Structure, Luminescent Properties, and Biological Activity. Molecules. 2024 Jan; 29(2): 446. [Link]

  • Guanidinium Toxins and Their Interactions with Voltage-Gated Sodium Ion Channels. Mar Drugs. 2017 Oct; 15(10): 310. [Link]

  • Synthesis and evaluation of 18F-labeled benzylguanidine analogs for targeting the human norepinephrine transporter. PubMed. [Link]

  • Norepinephrine Transporter as a Target for Imaging and Therapy. J Nucl Med. 2017 Aug; 58(8): 1206–1211. [Link]

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Analytical Methods for N-(2-fluorobenzyl)-N-methylguanidine Sulfate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide to the analytical methodologies for the characterization, quantification, and purity assessment of N-(2-fluorobenzyl)-N-methylguanidine sulfate, a substituted guanidine compound of interest in pharmaceutical development. The protocols detailed herein are designed for researchers, quality control analysts, and drug development professionals, emphasizing not only the procedural steps but also the scientific rationale behind the choice of techniques and parameters. This guide covers High-Performance Liquid Chromatography (HPLC) for purity and assay, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity quantification, and spectroscopic methods for structural confirmation. All methodologies are presented with a focus on validation, adhering to the principles outlined in the ICH Q2(R1) guidelines.

Introduction and Physicochemical Context

N-(2-fluorobenzyl)-N-methylguanidine belongs to the guanidine class of compounds, which are recognized for their diverse biological activities and presence in numerous pharmaceuticals.[1] The guanidinium group is highly basic and is typically protonated at physiological pH.[2] The presence of a fluorobenzyl group introduces lipophilicity and specific spectroscopic characteristics. As the sulfate salt, the compound's solubility in aqueous media is generally enhanced, which is a critical factor for sample preparation and the selection of chromatographic conditions.

Understanding these properties is fundamental to developing robust analytical methods. The high basicity of the guanidine moiety (guanidine pKa ≈ 12.5-13.6) dictates the choice of chromatographic columns and mobile phase pH to ensure good peak shape and retention.[3][4] The aromatic ring from the benzyl group provides a chromophore suitable for UV detection.

Key Analytical Challenges & Solutions:
  • High Polarity & Basicity: Guanidinium compounds can exhibit poor retention on traditional reversed-phase columns and show peak tailing. This is addressed by using modern stationary phases, ion-pairing reagents, or Hydrophilic Interaction Liquid Chromatography (HILIC).[5][6]

  • Lack of Strong Chromophore: While the benzyl group absorbs UV light, detection at low concentrations may require more sensitive techniques like mass spectrometry or derivatization.[7][8]

  • Matrix Effects: When analyzing biological samples, the high polarity can make the analyte susceptible to ion suppression or enhancement in LC-MS/MS.[5]

Analytical Workflow Overview

A structured analytical workflow is essential for ensuring data quality and consistency from sample receipt to final report. The following diagram illustrates a typical workflow for the analysis of this compound as a drug substance.

Analytical_Workflow Figure 1. General Analytical Workflow SampleReceipt Sample Receipt & Login StandardPrep Standard Solution Preparation SamplePrep Test Sample Preparation HPLC_UV HPLC-UV Analysis (Purity & Assay) StandardPrep->HPLC_UV LC_MS LC-MS/MS Analysis (Trace Impurities) StandardPrep->LC_MS SamplePrep->HPLC_UV SamplePrep->LC_MS Spectroscopy Spectroscopic ID (FTIR, NMR) SamplePrep->Spectroscopy DataProcessing Chromatographic Integration & Review HPLC_UV->DataProcessing LC_MS->DataProcessing Report Generate Certificate of Analysis (CoA) Spectroscopy->Report Calculation Calculation of Results (% Purity, % Assay) DataProcessing->Calculation Calculation->Report

Caption: Figure 1. General Analytical Workflow

Reversed-Phase HPLC-UV for Purity and Assay

High-Performance Liquid Chromatography with UV detection is the workhorse method for determining the purity of the drug substance and for performing quantitative assays against a reference standard.

Principle and Method Rationale

This method utilizes reversed-phase chromatography, where the analyte is separated based on its hydrophobic interactions with the stationary phase. Due to the basic nature of the guanidine group, an acidic mobile phase is crucial. The low pH (typically 2-3) ensures that the guanidine moiety is consistently protonated, and it also suppresses the ionization of residual silanols on the silica-based column packing, leading to symmetrical peak shapes. The 2-fluorobenzyl group provides the necessary hydrophobicity for retention on a C18 column and a chromophore for UV detection.

Detailed Protocol

1. Equipment and Materials:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV/PDA detector.

  • Reference Standard: this compound (purity ≥ 99.5%).

  • HPLC grade acetonitrile (ACN) and methanol (MeOH).

  • Reagent grade formic acid (FA) or trifluoroacetic acid (TFA).

  • Ultrapure water (18.2 MΩ·cm).

2. Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18, 2.1 x 100 mm, 1.8 µmProvides a good balance of efficiency and backpressure. Smaller particle size enhances resolution for impurity profiling.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier to ensure protonation of the analyte and suppress silanol activity, leading to good peak shape.[3]
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for elution. Formic acid is included for consistency and is mass spectrometry compatible.
Gradient Program 5% B to 95% B over 15 min; hold at 95% B for 2 min; return to 5% B over 0.5 minA shallow gradient ensures good separation of closely eluting impurities. A high organic wash cleans the column of late-eluting compounds.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 35 °CReduces viscosity and can improve peak shape and reproducibility.
Detection UV at 210 nm and 254 nm210 nm provides general sensitivity. 254 nm is useful for aromatic compounds. A PDA detector is recommended to assess peak purity.[9]
Injection Volume 2 µLSmall volume to prevent peak distortion.

3. Sample Preparation:

  • Standard Solution (for Assay): Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent). This yields a concentration of 100 µg/mL.

  • Test Solution (for Purity & Assay): Prepare in the same manner as the standard solution using the test sample.

  • Purity Analysis: A higher concentration (e.g., 1 mg/mL) may be required to detect impurities at the 0.05% level. Ensure the main peak does not saturate the detector.

4. Method Validation (as per ICH Q2(R1)) A validated method ensures it is suitable for its intended purpose.[10][11][12]

  • Specificity: Analyze blank (diluent), placebo (if in formulation), and spiked samples to demonstrate that no other components interfere with the main analyte peak.

  • Linearity: Prepare a series of solutions covering 50% to 150% of the assay concentration (e.g., 5 concentrations).[11] Plot peak area vs. concentration and determine the correlation coefficient (R² > 0.999).

  • Accuracy: Perform recovery studies by spiking a known amount of analyte into a blank matrix at three levels (e.g., 80%, 100%, 120%). Recovery should be within 98.0-102.0%.[10]

  • Precision (Repeatability & Intermediate): Analyze six replicate preparations of the same sample. The relative standard deviation (RSD) should be <1.0% for assay and <5.0% for impurity levels.

  • Limit of Quantitation (LOQ): Determine the lowest concentration that can be quantified with acceptable precision and accuracy (typically signal-to-noise ratio of 10:1).

LC-MS/MS for High-Sensitivity Analysis

For the detection of trace-level impurities, metabolites in biological fluids, or when high sensitivity is required, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[13][14]

Principle and Method Rationale

This technique combines the separation power of LC with the high selectivity and sensitivity of a triple quadrupole mass spectrometer.[5] The analyte is ionized, typically using Electrospray Ionization (ESI) in positive mode due to the basic guanidine group. The first quadrupole (Q1) selects the precursor ion (the protonated molecule, [M+H]⁺). This ion is then fragmented in the collision cell (Q2), and a specific product ion is monitored by the third quadrupole (Q3). This process, known as Selected Reaction Monitoring (SRM), is highly specific and significantly reduces background noise.[15]

Detailed Protocol

1. Equipment and Materials:

  • LC-MS/MS system (e.g., Triple Quadrupole) with an ESI source.

  • All reagents should be LC-MS grade to minimize background ions.

2. LC and MS Conditions:

ParameterRecommended SettingRationale
LC System Use the same LC conditions as the HPLC-UV method.Formic acid is an ideal mobile phase modifier as it is volatile and promotes good ionization in positive ESI mode.
Ionization Source Electrospray Ionization (ESI), Positive ModeThe basic guanidine group is readily protonated, making positive mode ESI highly efficient.
Precursor Ion (Q1) [M+H]⁺ of N-(2-fluorobenzyl)-N-methylguanidineThis is the mass of the intact, protonated molecule.
Product Ions (Q3) To be determined by infusion and fragmentation experiments.Common fragments would arise from the cleavage of the benzyl-nitrogen bond or other characteristic fragmentations. Two transitions are monitored.
Collision Gas ArgonInert gas used to induce fragmentation.
Dwell Time 50-100 msThe time spent monitoring each transition. A balance between sensitivity and acquiring enough data points across the peak.

3. Method Validation: Validation for an LC-MS/MS method, especially for quantitative purposes in biological matrices, follows FDA or EMA guidelines and includes:

  • Selectivity: Differentiating the analyte from endogenous matrix components.

  • Matrix Effect: Assessing the suppression or enhancement of ionization caused by the sample matrix.[5]

  • Carryover: Checking for residual analyte in blank injections after a high concentration standard.

  • Stability: Evaluating the stability of the analyte in the matrix under various storage and processing conditions (freeze-thaw, bench-top, etc.).

Orthogonal and Confirmatory Techniques

To provide a complete analytical profile, especially during drug development, orthogonal methods are employed.

UV-Visible Spectroscopy
  • Application: Provides basic structural confirmation and can be used for simple concentration measurements if no interfering substances are present.

  • Protocol: Dissolve a known concentration of the substance in a suitable solvent (e.g., methanol or water). Scan from 190 nm to 400 nm. The benzyl group is expected to show characteristic absorbance maxima.[16] Derivative spectroscopy can be used to resolve overlapping peaks if impurities are present.[17]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Application: The definitive method for structural elucidation and confirmation. ¹H, ¹³C, and ¹⁹F NMR experiments will confirm the identity and structure of the molecule.

  • Protocol: Dissolve the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). The resulting spectra will provide information on the number and environment of protons, carbons, and the fluorine atom, confirming the connectivity and isomeric purity.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Application: Used for identification and confirmation of functional groups.

  • Protocol: The sample can be analyzed as a solid (e.g., using a KBr pellet or an ATR accessory). The spectrum will show characteristic peaks for N-H, C-N, C=N (guanidine), and C-F bonds, as well as aromatic C-H stretches.

Summary and Recommendations

The analytical control of this compound relies on a multi-faceted approach.

  • For routine purity and assay , a validated reversed-phase HPLC-UV method is robust, reliable, and cost-effective.

  • For trace-level quantification or analysis in complex matrices, a highly sensitive and specific LC-MS/MS method is required.

  • Spectroscopic methods (NMR, FTIR, UV-Vis) are indispensable for initial structural confirmation and as identity tests throughout the development lifecycle.

The choice of method should always be guided by its intended purpose, and every method used for regulatory submission must be fully validated according to ICH guidelines to ensure data integrity and trustworthiness.[12] The protocols provided here serve as a robust starting point for the development and validation of analytical procedures for this compound.

References

  • National Institutes of Health (NIH). (2023). Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development. Available at: [Link]

  • MDPI. (2024). X-ray Structure of Eleven New N,N′-Substituted Guanidines: Effect of Substituents on Tautomer Structure in the Solid State. Available at: [Link]

  • MicroSolv Technology Corporation. (n.d.). Guanidine Analyzed with HPLC- AppNote. Available at: [Link]

  • Royal Society of Chemistry. (2018). One-pot synthesis of diverse N,N′-disubstituted guanidines from N-chlorophthalimide, isocyanides and amines via N-phthaloyl-guanidines. Available at: [Link]

  • PubMed. (1990). Determination of methylguanidine in plasma and urine by high-performance liquid chromatography with fluorescence detection following postcolumn derivatization. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. Available at: [Link]

  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Guanidine. Available at: [Link]

  • European Medicines Agency (EMA). (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • ResearchGate. (2015). Analytical Methods for Determining Nitroguanidine in Soil and Water. Available at: [Link]

  • MDPI. (n.d.). Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. Available at: [Link]

  • ResearchGate. (2013). Development and validation of a simple, sensitive and accurate LC-MS/MS method for the determination of guanfacine.... Available at: [Link]

  • ACS Publications. (n.d.). A Versatile One-Pot Synthesis of 1,3-Substituted Guanidines from Carbamoyl Isothiocyanates. Available at: [Link]

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"N-(2-fluorobenzyl)-N-methylguanidine sulfate as an NMDA receptor antagonist"

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Characterization of N-(2-fluorobenzyl)-N-methylguanidine sulfate as a Novel NMDA Receptor Antagonist

For the attention of Researchers, Scientists, and Drug Development Professionals, this document provides a comprehensive framework for the preclinical evaluation of this compound, a novel compound with putative N-Methyl-D-aspartate (NMDA) receptor antagonist properties. As a Senior Application Scientist, this guide is structured to provide not only step-by-step protocols but also the underlying scientific rationale, ensuring a robust and well-validated characterization process.

Introduction: The NMDA Receptor as a Therapeutic Target

The N-methyl-D-aspartate (NMDA) receptor is a pivotal ionotropic glutamate receptor in the central nervous system, playing a critical role in synaptic plasticity, learning, and memory.[1][2] Structurally, it is a heterotetrameric complex typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits.[3] The NMDA receptor is unique in its dual requirement for ligand binding (glutamate and a co-agonist, glycine or D-serine) and membrane depolarization to relieve a voltage-dependent magnesium (Mg2+) block in the ion channel.[1][4] Upon activation, the channel opens, allowing the influx of sodium (Na+) and a significant amount of calcium (Ca2+), which acts as a crucial second messenger initiating various downstream signaling cascades.[1][2]

While essential for normal brain function, excessive activation of NMDA receptors leads to a pathological process known as excitotoxicity. This phenomenon, characterized by a massive influx of Ca2+, triggers a cascade of neurotoxic events, including mitochondrial dysfunction, production of reactive oxygen species, and activation of apoptotic pathways, ultimately leading to neuronal death.[5] Consequently, excitotoxicity is implicated in a wide array of neurological disorders, such as stroke, traumatic brain injury, epilepsy, and neurodegenerative diseases like Alzheimer's and Huntington's disease.[3][5][6] This positions NMDA receptor antagonists as promising therapeutic agents for these conditions.[4][5]

This compound is a novel chemical entity. Its guanidinium core is a structural motif found in other compounds known to interact with the NMDA receptor.[7] This guide, therefore, outlines a systematic approach to thoroughly characterize its potential as an NMDA receptor antagonist, from its basic physicochemical properties to its functional effects in both in vitro and in vivo models. It is important to note that as a novel compound, the protocols described herein are foundational and intended to establish its primary pharmacological profile.

Compound Profile and Safe Handling

Physicochemical Properties

A summary of the known and predicted properties of this compound is provided below.

PropertyValueSource
IUPAC Name 1-(2-fluorobenzyl)-1-methylguanidine;sulfuric acidInferred
Molecular Formula C₉H₁₂FN₃・H₂SO₄Inferred
Molecular Weight 277.29 g/mol Inferred
Appearance White to off-white crystalline solidPredicted[8]
Solubility Expected to be soluble in waterPredicted[8]
SMILES CN(CC1=CC=CC=C1F)C(=N)N.OS(=O)(=O)OInferred
Safety and Handling

Guanidine-containing compounds can be hazardous and should be handled with care.[9] The following are general safety precautions; a comprehensive, substance-specific Safety Data Sheet (SDS) should be consulted when available.

  • Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and safety glasses.[10][11]

  • Handling: Avoid inhalation of dust and direct contact with skin and eyes.[9][12] Use in a well-ventilated area or a chemical fume hood.[13]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[12]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

In Vitro Characterization: Defining the Pharmacological Profile

The initial characterization of this compound should be performed in vitro to determine its affinity for the NMDA receptor, its mechanism of action, and its functional potency.

Radioligand Binding Assay: Assessing Affinity

Causality: This assay quantifies the affinity of the test compound for the NMDA receptor by measuring its ability to displace a known radiolabeled ligand that binds to a specific site on the receptor complex. We will use [³H]MK-801, a high-affinity uncompetitive antagonist that binds within the ion channel pore, to determine the compound's affinity for the open-channel state of the receptor.[7]

Protocol:

  • Membrane Preparation: Homogenize rat forebrain tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C. Wash the resulting pellet by resuspension in fresh buffer and repeat the centrifugation. Finally, resuspend the pellet in assay buffer.

  • Assay Setup: In a 96-well plate, combine the prepared brain membranes, 5 nM [³H]MK-801, and varying concentrations of this compound (e.g., from 1 nM to 100 µM). To stimulate receptor opening, include 100 µM glutamate and 30 µM glycine in the assay buffer.

  • Nonspecific Binding: Determine nonspecific binding in a set of wells containing all components plus a high concentration (e.g., 10 µM) of unlabeled MK-801.

  • Incubation: Incubate the plate at room temperature for 2 hours to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the nonspecific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC₅₀ (the concentration of the compound that inhibits 50% of the specific binding) using non-linear regression. Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation:

CompoundIC₅₀ (nM)Ki (nM)
This compoundExperimental ValueCalculated Value
MK-801 (Control)Experimental ValueCalculated Value

Workflow Diagram:

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane_Prep Prepare Rat Brain Membranes Incubation Incubate Membranes, [3H]MK-801, Agonists & Test Compound Membrane_Prep->Incubation Compound_Prep Prepare Serial Dilutions of Test Compound Compound_Prep->Incubation Filtration Rapid Filtration to Separate Bound from Free Ligand Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50_Calc Calculate IC50 from Dose-Response Curve Counting->IC50_Calc Ki_Calc Calculate Ki using Cheng-Prusoff Equation IC50_Calc->Ki_Calc

Caption: Workflow for the [³H]MK-801 competitive binding assay.

Electrophysiology: Determining Mechanism of Action

Causality: Whole-cell patch-clamp electrophysiology provides direct, real-time measurement of ion flow through NMDA receptor channels.[14] This technique is the gold standard for determining the mechanism of antagonism (competitive, non-competitive, or uncompetitive) and its voltage-dependence, which are critical parameters for predicting a drug's in vivo effects.[15]

Protocol:

  • Cell Culture: Culture primary hippocampal neurons or HEK293 cells stably expressing specific NMDA receptor subunits (e.g., GluN1/GluN2A or GluN1/GluN2B) on glass coverslips.

  • Recording Setup: Place a coverslip in a recording chamber on the stage of an inverted microscope. Perfuse the chamber with an external solution containing physiological ion concentrations and blocking agents for other channels (e.g., TTX for sodium channels, picrotoxin for GABA-A receptors). Ensure the external solution is Mg²⁺-free to prevent channel block at negative potentials.

  • Patching: Using a glass micropipette filled with an internal solution, form a high-resistance (>1 GΩ) seal with the membrane of a target cell. Rupture the membrane patch to achieve the whole-cell configuration.

  • Voltage Clamp: Clamp the cell's membrane potential at a negative holding potential (e.g., -60 mV).

  • Eliciting Currents: Rapidly apply a solution containing 100 µM NMDA and 10 µM glycine to the cell using a fast perfusion system to evoke an inward current.

  • Antagonist Application: After obtaining a stable baseline NMDA-evoked current, co-apply varying concentrations of this compound with the NMDA/glycine solution and measure the reduction in current amplitude.

  • Voltage-Dependence: To test for voltage-dependence, repeat the dose-response curve at different holding potentials (e.g., -60 mV, -30 mV, +30 mV, +60 mV).[15] Uncompetitive open-channel blockers often show increased block at more negative potentials.

  • Data Analysis: Plot the normalized current response against the antagonist concentration to generate a dose-response curve and calculate the IC₅₀ at each holding potential.

Data Presentation:

Holding PotentialIC₅₀ (µM)
-60 mVExperimental Value
-30 mVExperimental Value
+30 mVExperimental Value
+60 mVExperimental Value

Workflow Diagram:

Patch_Clamp_Workflow cluster_prep Preparation cluster_rec Recording cluster_analysis Analysis Cell_Culture Culture Neurons or Transfected HEK293 Cells Patch Achieve Whole-Cell Configuration Cell_Culture->Patch Solutions Prepare External and Internal Solutions Solutions->Patch Evoke Apply NMDA/Glycine to Evoke Current Patch->Evoke Apply_Antagonist Co-apply Test Compound at Various Concentrations Evoke->Apply_Antagonist Record Record Current Inhibition Apply_Antagonist->Record Dose_Response Generate Dose-Response Curve Record->Dose_Response IC50_Calc Calculate IC50 Dose_Response->IC50_Calc Voltage_Test Repeat at Different Holding Potentials IC50_Calc->Voltage_Test

Caption: Workflow for whole-cell patch-clamp electrophysiology.

Calcium Imaging Assay: Assessing Functional Antagonism

Causality: Since a key function of NMDA receptors is to permit Ca²⁺ influx, measuring changes in intracellular calcium provides a direct readout of receptor activity.[1] This fluorescence-based assay is a higher-throughput method to confirm the functional antagonism observed in electrophysiology.[16][17]

Protocol:

  • Cell Preparation: Plate primary cortical neurons or HEK293 cells expressing NMDA receptors in a 96-well, black-walled, clear-bottom plate.

  • Dye Loading: Incubate the cells with a fluorescent calcium indicator, such as Fluo-4 AM (e.g., 4 µM), in a physiological buffer (e.g., Hanks' Balanced Salt Solution) for 30-60 minutes at 37°C.

  • Wash: Gently wash the cells with the buffer to remove excess extracellular dye.

  • Compound Pre-incubation: Add varying concentrations of this compound to the wells and incubate for 10-20 minutes.

  • Fluorescence Measurement: Place the plate in a fluorescence plate reader equipped with an automated injection system. Measure the baseline fluorescence (Excitation ~490 nm, Emission ~520 nm).

  • Receptor Activation: Inject a solution of NMDA (100 µM) and glycine (10 µM) into each well to stimulate the receptors.

  • Post-Stimulation Measurement: Immediately begin recording the fluorescence intensity over time to capture the peak increase in intracellular calcium.

  • Data Analysis: Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence. Normalize the data to the response seen with NMDA/glycine alone. Plot the normalized response against the log concentration of the antagonist to determine the IC₅₀.

Data Presentation:

CompoundIC₅₀ (µM)
This compoundExperimental Value
Memantine (Control)Experimental Value

In Vivo Characterization: Assessing Preclinical Efficacy

Following robust in vitro characterization, the next logical step is to evaluate the compound's effects in a living organism. These studies are essential to understand its neuroprotective potential, pharmacokinetic/pharmacodynamic relationship, and therapeutic window.

Animal Model: Ischemic Stroke

Causality: Ischemic stroke involves a massive release of glutamate, leading to widespread excitotoxic neuronal death in which NMDA receptors play a central role. Therefore, a rodent model of stroke, such as middle cerebral artery occlusion (MCAO), is a highly relevant paradigm to test the neuroprotective efficacy of a novel NMDA receptor antagonist.[18]

Protocol Overview:

  • Animal Model: Induce focal cerebral ischemia in adult male Sprague-Dawley rats or C57BL/6 mice using the intraluminal filament model of MCAO. This involves temporarily blocking the middle cerebral artery to induce a stroke.

  • Compound Administration: Administer this compound via a clinically relevant route (e.g., intravenously or intraperitoneally) at various doses and at different time points (e.g., before, during, or after the ischemic event). A vehicle control group is essential.

  • Behavioral Assessment: Perform neurological deficit scoring at regular intervals (e.g., 24 and 48 hours) post-MCAO to assess functional recovery.

  • Infarct Volume Analysis: At the end of the experiment (e.g., 48 hours post-MCAO), euthanize the animals, section the brains, and stain with 2,3,5-triphenyltetrazolium chloride (TTC). TTC stains viable tissue red, leaving the infarcted (damaged) tissue white.

  • Data Analysis: Quantify the infarct volume using image analysis software. Compare the infarct volumes and neurological scores between the vehicle-treated and compound-treated groups using appropriate statistical tests (e.g., ANOVA). A significant reduction in infarct volume and improvement in neurological score would indicate neuroprotective efficacy.

NMDA Receptor Signaling Pathway

The following diagram illustrates the central role of the NMDA receptor in mediating calcium influx and initiating downstream signaling events that are critical for synaptic plasticity but can lead to excitotoxicity when overactivated.

NMDAR_Pathway cluster_membrane Postsynaptic Membrane cluster_channel cluster_extracellular cluster_intracellular NMDAR NMDA Receptor p_in p_out Ca Ca2+ p_out->Ca Influx Glutamate Glutamate Glutamate->NMDAR Binds GluN2 Glycine Glycine Glycine->NMDAR Binds GluN1 Mg Mg2+ Mg->p_in Blocks (at rest) CaM CaM Ca->CaM Activates PKC PKC Ca->PKC Activates nNOS nNOS Ca->nNOS Activates Excitotoxicity Excitotoxicity Ca->Excitotoxicity (Excessive Activation) Gene Gene Expression CaM->Gene Synaptic Plasticity PKC->Gene Synaptic Plasticity nNOS->Excitotoxicity (Excessive Activation) Depol Depolarization Depol->Mg Relieves Block

Caption: Simplified NMDA receptor signaling cascade.

Conclusion and Future Directions

This document provides a foundational guide for the comprehensive characterization of this compound as a potential NMDA receptor antagonist. By systematically applying these protocols, researchers can elucidate its binding affinity, mechanism of action, functional potency, and preclinical efficacy. The collective data will form a robust pharmacological profile, enabling an informed decision on its potential for further development as a therapeutic agent for neurological disorders underpinned by NMDA receptor-mediated excitotoxicity.

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Application Notes and Protocols: Antimicrobial Applications of Benzyl Guanidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The escalating threat of antimicrobial resistance necessitates the development of novel therapeutic agents with unconventional mechanisms of action. Benzyl guanidine derivatives have emerged as a promising class of compounds demonstrating significant antimicrobial activity against a broad spectrum of pathogens, including drug-resistant strains. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the antimicrobial applications of these derivatives. It delves into their mechanism of action, offers detailed protocols for in vitro evaluation, and presents key data on their efficacy.

The core of benzyl guanidine's antimicrobial prowess lies in the guanidinium group, which is protonated at physiological pH. This positive charge facilitates a strong electrostatic interaction with the negatively charged components of microbial cell envelopes, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria. This interaction is the initiating event in a cascade that leads to membrane disruption and subsequent cell death.[1]

Mechanism of Action: A Tale of Charge and Disruption

The primary antimicrobial mechanism of benzyl guanidine derivatives is the perturbation and disruption of the microbial cell membrane.[1] This process can be conceptualized through the following stages:

  • Electrostatic Attraction: The cationic guanidinium headgroup of the benzyl guanidine derivative is electrostatically attracted to the anionic microbial cell surface.[1]

  • Membrane Intercalation: The lipophilic benzyl group facilitates the insertion of the molecule into the hydrophobic core of the lipid bilayer.

  • Loss of Membrane Integrity: This intercalation disrupts the ordered structure of the membrane, leading to increased permeability, leakage of essential intracellular components (ions, metabolites, etc.), and ultimately, cell lysis.

This membrane-centric mechanism is advantageous as it is less susceptible to the development of resistance compared to drugs that target specific enzymes or metabolic pathways.

cluster_0 Microbial Cell Membrane cluster_1 Extracellular Space cluster_2 Intracellular Space Lipid_Bilayer Lipid Bilayer Cellular_Components Cellular Components Lipid_Bilayer->Cellular_Components Membrane Disruption & Leakage Benzyl_Guanidine Benzyl Guanidine Derivative Benzyl_Guanidine->Lipid_Bilayer Electrostatic Attraction & Intercalation Start Start Prepare_Compound Prepare Serial Dilutions of Benzyl Guanidine Derivative Start->Prepare_Compound Inoculate_Plate Inoculate Microtiter Plate with Bacterial Suspension Prepare_Compound->Inoculate_Plate Incubate Incubate at 37°C for 18-24 hours Inoculate_Plate->Incubate Read_Results Visually Inspect for Turbidity (Growth) Incubate->Read_Results Determine_MIC MIC = Lowest Concentration with No Visible Growth Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for MIC determination.

Materials:

  • Benzyl guanidine derivative stock solution (e.g., 1 mg/mL in DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase (e.g., S. aureus, E. coli)

  • Sterile pipette tips and multichannel pipette

  • Incubator (37°C)

  • Plate reader (optional, for OD measurement)

Procedure:

  • Preparation of Compound Dilutions:

    • Add 100 µL of CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the benzyl guanidine stock solution to the first well of each row to be tested.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard the final 100 µL from the last well.

  • Preparation of Bacterial Inoculum:

    • Dilute the bacterial culture in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation:

    • Add 100 µL of the diluted bacterial suspension to each well, resulting in a final volume of 200 µL.

    • Include a positive control (broth + bacteria, no compound) and a negative control (broth only).

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Determination of MIC:

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

    • Optionally, read the optical density (OD) at 600 nm using a plate reader. The MIC is the concentration that shows a significant reduction in OD compared to the positive control.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This protocol determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Procedure:

  • Perform MIC Assay:

    • Follow the MIC determination protocol as described above.

  • Subculturing:

    • From the wells showing no visible growth in the MIC assay, take a 10 µL aliquot and spot-plate it onto a nutrient agar plate.

  • Incubation:

    • Incubate the agar plate at 37°C for 18-24 hours.

  • Determination of MBC:

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no colony growth on the agar plate).

Expanding the Antimicrobial Profile: Antifungal and Antiviral Potential

While extensively studied for their antibacterial properties, the applications of benzyl guanidine derivatives are not limited to this domain. Recent research has highlighted their potential as antifungal and antiviral agents.

Antifungal Activity

Guanidine-containing compounds have demonstrated efficacy against a range of fungal pathogens. [2][3]For instance, a spermidine derivative featuring guanidine moieties within benzylamine groups exhibited promising activity against Cryptococcus neoformans, Cryptococcus gattii, Paracoccidioides brasiliensis, and Paracoccidioides lutzii. [2][3]This suggests that the membrane disruption mechanism may also be effective against the fungal cell membrane.

Antiviral Considerations

The exploration of benzyl guanidine derivatives as antiviral agents is an emerging area of research. While direct evidence for broad-spectrum antiviral activity is still being gathered, the general class of guanidine-containing compounds has shown promise in some contexts. [4]Further investigation into the antiviral potential of benzyl guanidine derivatives is warranted.

Conclusion and Future Directions

Benzyl guanidine derivatives represent a versatile and potent class of antimicrobial agents. Their membrane-disrupting mechanism of action makes them attractive candidates for combating drug-resistant pathogens. The protocols outlined in this document provide a solid foundation for the in vitro evaluation of novel derivatives. Future research should focus on in vivo efficacy studies, toxicity profiling, and the elucidation of structure-activity relationships to optimize their therapeutic potential. Furthermore, exploring their efficacy against a wider range of microbial pathogens, including fungi and viruses, will be crucial in fully realizing the clinical applications of this promising class of compounds.

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  • Antifungal activity of guanidine compounds. PubMed. [Link]

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Application Notes and Protocols: A Framework for Evaluating the Anti-Cancer Activity of Novel Guanidine Derivatives in Vitro

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals in oncology.

Introduction: The Growing Potential of Guanidine Derivatives in Oncology

The guanidinium group, a positively charged functional group under physiological conditions, is a recurring motif in numerous natural products and synthetic molecules with significant biological activity.[1][2] Its ability to form strong hydrogen bonds and engage in electrostatic interactions with biological macromolecules like proteins and nucleic acids makes it a "privileged scaffold" in medicinal chemistry.[3][4] In the realm of oncology, guanidine derivatives have emerged as a promising class of compounds with diverse mechanisms of anti-cancer action. These mechanisms range from direct interaction with DNA to the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS).[3]

Famous examples underscore this potential. Metformin, a biguanide drug, has well-documented anti-proliferative effects that involve both systemic metabolic regulation and direct actions on cancer cells through pathways like AMPK/mTOR.[5][6] Other natural and synthetic guanidine compounds have been shown to induce mitochondrial-mediated apoptosis, inhibit cell proliferation, and even interfere with metastatic processes.[3][7][8]

This guide provides a comprehensive, tiered protocol for the in vitro evaluation of novel guanidine derivatives against cancer cell lines. It is designed to be a self-validating system, progressing from broad cytotoxicity screening to detailed mechanistic studies, enabling researchers to build a robust preclinical data package.

Part 1: Initial Screening - Assessing Cytotoxicity and Potency

The first step in evaluating a new compound is to determine its cytotoxic or anti-proliferative effects across a panel of relevant cancer cell lines. This allows for the determination of the half-maximal inhibitory concentration (IC50), a key measure of a drug's potency.[9]

Cell Line Selection and Culture

Rationale: The choice of cell lines is critical and should be guided by the therapeutic hypothesis. A diverse panel, including representatives from different cancer types (e.g., breast, lung, prostate, leukemia), is recommended for initial screening.[3][10] It is also prudent to include a non-cancerous cell line (e.g., human fibroblasts) to assess preliminary selectivity.

Protocol 1: Cell Culture and Maintenance

  • Cell Lines: Utilize a panel of human cancer cell lines such as MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), PC-3 (prostate carcinoma), and HL-60 (promyelocytic leukemia).[1][10]

  • Culture Medium: Culture cells in the appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[10]

  • Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture: Passage cells upon reaching 80-90% confluency to ensure they remain in the exponential growth phase.[10]

Preparation of Guanidine Derivative Stocks

Rationale: Proper handling and solubilization of test compounds are essential for reproducible results. Dimethyl sulfoxide (DMSO) is a common solvent, but its final concentration in the culture medium must be kept low (typically <0.5%) to avoid solvent-induced toxicity.

Protocol 2: Compound Preparation

  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) of the guanidine derivative in sterile DMSO.

  • Aliquoting & Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

  • Working Solutions: On the day of the experiment, prepare serial dilutions from the stock solution using the appropriate cell culture medium.

Cell Viability Assays

Rationale: Several methods can quantify cell viability. Tetrazolium-based assays like MTT measure metabolic activity, while ATP-based assays like CellTiter-Glo® quantify the amount of ATP, an indicator of metabolically active cells.[11][12] The CellTiter-Glo® assay is a highly sensitive, homogeneous "add-mix-measure" method ideal for high-throughput screening.[11][13]

Protocol 3: CellTiter-Glo® Luminescent Cell Viability Assay

  • Cell Seeding: Seed cells into opaque-walled 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[10]

  • Drug Treatment: Replace the medium with fresh medium containing serial dilutions of the guanidine derivative (e.g., 0.01 to 100 µM). Include wells for vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for a specified period, typically 48 to 72 hours.

  • Reagent Addition: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature. Add a volume of reagent equal to the volume of cell culture medium in each well.

  • Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Record luminescence using a plate reader.

  • Data Analysis: Convert the luminescence data to percentage viability relative to the vehicle control. Plot the results as a dose-response curve and calculate the IC50 value using non-linear regression analysis.

Data Presentation

Rationale: Clear and standardized data presentation is crucial for comparing the potency of different compounds across multiple cell lines.

Table 1: Example of In Vitro Cytotoxicity Data for Guanidine Derivative X

Cancer Cell Line Tissue of Origin Guanidine Derivative X IC50 (µM) Doxorubicin (Positive Control) IC50 (µM)
MCF-7 Breast Adenocarcinoma 12.8 ± 1.5 0.9 ± 0.1
A549 Lung Carcinoma 25.4 ± 3.1 1.3 ± 0.2
PC-3 Prostate Carcinoma 18.2 ± 2.4 2.1 ± 0.3
HL-60 Promyelocytic Leukemia 8.5 ± 1.1 0.4 ± 0.07
HFF-1 Normal Fibroblast >100 5.6 ± 0.8

Note: Data are presented as mean ± standard deviation from three independent experiments.

Part 2: Mechanistic Elucidation - How Do the Derivatives Work?

Once a compound demonstrates significant cytotoxic potency, the next phase is to investigate its mechanism of action. Based on the known activities of guanidine derivatives, key areas to explore are the induction of apoptosis and the disruption of the cell cycle.[1][3][7]

Workflow for Mechanistic Studies

Rationale: A logical workflow ensures that experiments build upon one another, providing a coherent picture of the compound's cellular effects.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Data Interpretation A Select & Culture Cancer Cell Lines B Treat with Guanidine Derivative (Dose-Response) A->B C Cell Viability Assay (e.g., CellTiter-Glo) B->C D Calculate IC50 Values C->D E Treat Cells at IC50 Concentration D->E Select Potent Compounds F Apoptosis Assay (Annexin V / PI) E->F G Cell Cycle Analysis (Propidium Iodide) E->G H Western Blot Analysis (Key Pathway Proteins) E->H I Correlate Cytotoxicity with Apoptosis & Cell Cycle Arrest F->I G->I J Identify Modulated Signaling Pathways H->J K Formulate Mechanistic Hypothesis I->K J->K

Caption: Tiered Experimental Workflow for In Vitro Testing.

Apoptosis Assay via Annexin V/Propidium Iodide Staining

Rationale: Apoptosis is a common mechanism of action for anti-cancer drugs.[7][10] The Annexin V/PI assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14] During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a nuclear stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.[14]

Protocol 4: Annexin V/PI Staining by Flow Cytometry

  • Cell Treatment: Seed cells in 6-well plates and treat with the guanidine derivative at its IC50 and 2x IC50 concentrations for 24-48 hours. Include vehicle and positive controls.

  • Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.[10]

  • Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[10]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[15]

  • Flow Cytometry: Analyze the stained cells immediately using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are positive for both stains.

Cell Cycle Analysis

Rationale: Many anti-cancer compounds exert their effects by causing cell cycle arrest at specific checkpoints (e.g., G0/G1, S, or G2/M), preventing cancer cells from replicating.[1][7] Propidium iodide stoichiometrically binds to DNA, so the amount of fluorescence is directly proportional to the DNA content, allowing for the differentiation of cell cycle phases.[16]

Protocol 5: Cell Cycle Analysis by Propidium Iodide Staining

  • Cell Treatment: Treat cells in 6-well plates with the guanidine derivative at its IC50 concentration for 24 hours.

  • Cell Harvesting & Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Incubate for at least 30 minutes at 4°C.[9][17]

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).[18][19]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[17]

  • Flow Cytometry: Analyze the samples on a flow cytometer, collecting fluorescence data on a linear scale.[18] Analyze the resulting histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Part 3: Investigating Molecular Targets and Pathways

After identifying the cellular phenotype (e.g., apoptosis, cell cycle arrest), the final step is to investigate the underlying molecular pathways. Western blotting is a powerful technique to measure changes in the expression and activation (e.g., phosphorylation) of key proteins involved in these processes.[20][21]

Potential Signaling Pathways

Rationale: Guanidine derivatives can impact a variety of signaling pathways.[3] For instance, they may induce apoptosis through the intrinsic (mitochondrial) pathway, which involves proteins like Bax, Bcl-2, and Caspases.[7] They might also affect cell cycle progression by modulating cyclins and cyclin-dependent kinases (CDKs).[1]

G cluster_0 Apoptosis Induction cluster_1 Cell Cycle Arrest Drug Guanidine Derivative Mito Mitochondrial Stress (ΔΨm Loss) Drug->Mito Bax Bax ↑ Mito->Bax Bcl2 Bcl-2 ↓ Mito->Bcl2 CytC Cytochrome c Release Bax->CytC Bcl2->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Drug2 Guanidine Derivative CDK1 CDK1 Inhibition Drug2->CDK1 G2M G2/M Checkpoint CDK1->G2M Arrest G2/M Arrest G2M->Arrest

Caption: Potential Molecular Mechanisms of Guanidine Derivatives.

Western Blot Analysis

Rationale: This technique allows for the semi-quantitative analysis of target proteins to confirm the involvement of pathways suggested by phenotypic assays.

Protocol 6: Western Blotting

  • Protein Extraction: Treat cells with the guanidine derivative as in previous experiments. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[9]

  • Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding. Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Cleaved Caspase-3, CDK1, Cyclin B1, and a loading control like β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Densitometrically quantify the protein bands and normalize them to the loading control to determine relative changes in protein expression.

Conclusion

This application note provides a structured and scientifically rigorous framework for the initial in vitro characterization of novel guanidine derivatives as potential anti-cancer agents. By progressing from broad screening to detailed mechanistic analysis, researchers can efficiently identify promising lead compounds and build a strong foundation for further preclinical development. The causality-driven approach, from observing a phenotype to dissecting the underlying molecular events, ensures that the generated data is robust, interpretable, and valuable for the drug discovery pipeline.

References

  • Gomes, A. R., Varela, C. L., Pires, A. S., Tavares-da-Silva, E. J., & Roleira, F. M. F. (2023). Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review. Bioorganic Chemistry, 138, 106600.
  • Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and comput
  • Agmatine's Anti-Cancer Effects on Caco-2 Cells. (2026). Bioengineer.org.
  • Guanidine Derivatives Containing the Chalcone Skeleton Are Potent Antiproliferative Compounds against Human Leukemia Cells. (2022). accedaCRIS.
  • Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding. (2025). RSC Publishing.
  • In Vitro Efficacy of Novel Anticancer Agents: A Methodological and Data Interpret
  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). PMC - NIH.
  • Cell cycle analysis with flow cytometry and propidium iodide. (n.d.). Abcam.
  • Intestinal tumor and agmatine (decarboxylated arginine)
  • Metformin, an Old Drug, Brings a New Era to Cancer Therapy. (n.d.). PMC - NIH.
  • CellTiter-Glo® Luminescent Cell Viability Assay. (n.d.).
  • Application Notes and Protocols: In Vitro Testing of Novel Anticancer Agents. (n.d.). Benchchem.
  • BestProtocols: Annexin V Staining Protocol for Flow Cytometry. (n.d.). Thermo Fisher Scientific.
  • Cell Viability Assays. (2013). NCBI Bookshelf.
  • Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. (2023). Medium.
  • Cell Cycle Analysis by Propidium Iodide Staining. (n.d.). [Institution name, if available].
  • DNA Cell Cycle Analysis with PI. (n.d.). [Institution name, if available].
  • Metformin as anticancer agent and adjuvant in cancer combination therapy: Current progress and future prospect. (n.d.). PMC - NIH.
  • Cell Proliferation Assay Service | CellTiter-Glo. (n.d.). Reaction Biology.
  • Blotting Basics - Western Blot Applications in Preclinical Oncology Research. (2023). [Source name, if available].
  • Propidium iodide staining of cells for cell cycle analysis protocol. (n.d.). Bio-Rad Antibodies.
  • Annexin V staining assay protocol for apoptosis. (n.d.). Abcam.

Sources

Application Notes and Protocols for N-(2-fluorobenzyl)-N-methylguanidine sulfate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-fluorobenzyl)-N-methylguanidine sulfate is a guanidine derivative of interest in pharmaceutical research and drug development. As with any novel or specialized chemical compound, establishing robust and scientifically sound protocols for its handling and storage is paramount to ensure personnel safety, maintain compound integrity, and guarantee the reproducibility of experimental results. This guide provides a comprehensive overview of the recommended procedures for the safe handling, storage, and use of this compound in a laboratory setting. The protocols outlined herein are grounded in established principles of chemical safety and draw upon available data for structurally related guanidinium compounds.

Compound Profile and Safety Data

Due to the limited availability of specific safety data for this compound, a conservative approach to handling is strongly advised. The hazard profile is extrapolated from data on related guanidine compounds, which are known to be irritants and potentially harmful.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 1185382-84-6[1]
Molecular Formula C₉H₁₄FN₃O₄S[1]
Molecular Weight 279.29 g/mol [1]
Appearance Assumed to be a white to off-white solidGeneral knowledge of similar compounds[2]
Solubility Expected to be soluble in waterGeneral knowledge of guanidine sulfates[2]

1.1. Hazard Identification and Precautionary Measures

Based on the toxicological profiles of similar guanidine derivatives, this compound should be treated as a hazardous substance.[3]

  • Acute Toxicity: Harmful if swallowed.[3]

  • Skin Corrosion/Irritation: Causes skin irritation.[3][4]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[3][4]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[3][4]

Table 2: GHS Hazard and Precautionary Statements (Assumed)

CategoryStatement
Hazard Statements H302: Harmful if swallowed.[3]H315: Causes skin irritation.[3][4]H319: Causes serious eye irritation.[3][4]H335: May cause respiratory irritation.[3][4]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]P264: Wash skin thoroughly after handling.[4]P270: Do not eat, drink or smoke when using this product.[5]P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[6]P302+P352: IF ON SKIN: Wash with plenty of water.[4]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

Handling Protocols

Adherence to strict handling protocols is essential to minimize exposure and prevent contamination.

2.1. Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense. The following PPE must be worn at all times when handling this compound:

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and airborne particles.[4]

  • Hand Protection: Nitrile or neoprene gloves should be worn. Regularly inspect gloves for any signs of degradation or puncture. Change gloves immediately if they become contaminated.

  • Body Protection: A laboratory coat must be worn and fully fastened. For larger quantities, a chemical-resistant apron is recommended.

  • Respiratory Protection: Handling of the solid compound should be performed in a certified chemical fume hood to avoid inhalation of dust particles.[7] If a fume hood is not available, a NIOSH-approved respirator with an appropriate particulate filter should be used.

2.2. Engineering Controls

  • Ventilation: All weighing and solution preparation activities must be conducted in a well-ventilated area, preferably within a chemical fume hood.[7][8]

  • Safety Equipment: An operational eyewash station and safety shower must be readily accessible in the immediate work area.

2.3. Step-by-Step Handling Procedure

  • Preparation: Before handling, ensure all necessary PPE is correctly worn and that the workspace is clean and uncluttered.

  • Weighing: If weighing the solid, do so in a chemical fume hood on a tared weigh boat or paper. Minimize the creation of dust.[9]

  • Solution Preparation: To prepare a solution, slowly add the weighed solid to the solvent in a suitable container within the fume hood. Stir gently to dissolve. Guanidine compounds are generally soluble in water.[2]

  • Spill Management: In the event of a spill, cordon off the area. For small spills of solid material, carefully sweep up the powder, avoiding dust generation, and place it in a sealed container for disposal.[10] For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. Clean the spill area with a suitable decontaminating solution.

  • Decontamination: After handling, thoroughly wash all surfaces and equipment that may have come into contact with the compound.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling is complete and before leaving the laboratory.[5][9]

Storage Protocols

Proper storage is crucial for maintaining the stability and purity of this compound.

3.1. General Storage Conditions

  • Container: Store in the original, tightly sealed container to prevent contamination and reaction with atmospheric moisture.[11][12]

  • Environment: The compound should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[11][12] Guanidine compounds can be hygroscopic, meaning they absorb moisture from the air.[9]

  • Incompatibilities: Store away from strong oxidizing agents and incompatible materials.[8]

Table 3: Recommended Storage Conditions

ParameterConditionRationale
Temperature Room temperature (15-25°C)To prevent thermal degradation.
Humidity Dry environmentTo prevent hygroscopic absorption of water, which could lead to degradation.[9]
Light Protect from lightTo prevent photochemical degradation.
Atmosphere Inert atmosphere (e.g., argon, nitrogen) for long-term storageTo minimize oxidation and reaction with atmospheric components.

3.2. Long-Term vs. Short-Term Storage

  • Short-Term (Working Stock): For daily or weekly use, the compound can be stored at room temperature in a desiccator to protect it from moisture.

  • Long-Term (Reference Stock): For archival purposes, store the compound in a tightly sealed container, potentially under an inert atmosphere, in a cool and dark location.

Experimental Workflow

The following diagram illustrates the standard workflow for handling and storing this compound.

G Workflow for Handling and Storage of this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_cleanup Cleanup and Disposal PPE Don Personal Protective Equipment Workspace Prepare Clean Workspace in Fume Hood PPE->Workspace Weigh Weigh Solid Compound Workspace->Weigh Prepare_Solution Prepare Stock Solution Weigh->Prepare_Solution Short_Term Short-Term Storage (Working Stock) Prepare_Solution->Short_Term For immediate use Long_Term Long-Term Storage (Reference Stock) Prepare_Solution->Long_Term For archival Decontaminate Decontaminate Workspace and Equipment Short_Term->Decontaminate Long_Term->Decontaminate Dispose Dispose of Waste Decontaminate->Dispose

Sources

Troubleshooting & Optimization

Technical Support Center: N-(2-fluorobenzyl)-N-methylguanidine Sulfate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-(2-fluorobenzyl)-N-methylguanidine sulfate. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot common challenges encountered during the handling and application of this compound, with a specific focus on its solubility characteristics. Our goal is to equip you with the knowledge to optimize your experimental outcomes through a deep understanding of the compound's physicochemical properties.

I. Understanding the Molecule: Physicochemical Context

This compound is a substituted guanidinium salt. The guanidinium group, due to its resonance stabilization, is strongly basic and exists as a cation at physiological pH.[1] This inherent polarity suggests good solubility in polar solvents. However, the presence of the non-polar 2-fluorobenzyl group can introduce hydrophobic characteristics, potentially leading to solubility challenges under certain conditions. The sulfate counter-ion also plays a role in the overall solubility profile.

This guide will walk you through a logical sequence of troubleshooting steps and answer frequently asked questions to ensure you can confidently prepare and use solutions of this compound in your research.

II. Troubleshooting Guide: Addressing Solubility Issues

Researchers may encounter difficulties in dissolving this compound, manifesting as cloudiness, precipitation, or the formation of a solid residue. This section provides a systematic approach to resolving these issues.

Initial Observation: Compound "Won't Dissolve" in Aqueous Buffer

This is a common starting point for many solubility-related inquiries. The following workflow will help you diagnose and solve the problem.

G A Start: Undissolved Compound in Aqueous Buffer B Verify Compound Integrity & Purity A->B C Is the compound within its expiry date and stored correctly? B->C C->A No, obtain new batch D Assess Basic Solubility Parameters C->D Yes F Is the solution pH significantly different from the pKa of the guanidinium group? D->F E Action: Adjust pH G Action: Increase Temperature E->G If still insoluble F->E Yes F->G No H Is the dissolution process being performed at room temperature? G->H I Action: Employ Co-solvents G->I If still insoluble H->G Yes H->I No J Is the compound still insoluble after pH and temperature optimization? I->J K Action: Sonication I->K If still insoluble J->I Yes J->K No L Are there persistent aggregates or slow dissolution? K->L M Solution Achieved K->M If dissolved L->K Yes L->M If dissolved

Sources

Technical Support Center: Improving Dissolution of N-(2-fluorobenzyl)-N-methylguanidine Sulfate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for N-(2-fluorobenzyl)-N-methylguanidine sulfate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for overcoming dissolution challenges with this active pharmaceutical ingredient (API). Our approach is rooted in foundational physicochemical principles to empower you to make informed decisions during your experimental work.

Section 1: Foundational Knowledge - Frequently Asked Questions (FAQs)

This section addresses the fundamental properties of this compound that are crucial for understanding its dissolution behavior.

Q1: What are the key structural features of this compound that influence its solubility?

A1: The dissolution behavior of this molecule is a balance between its different chemical moieties:

  • Guanidine Group: The guanidine functional group is strongly basic. With a pKa of its conjugate acid typically in the range of 12.5-13.6, it is readily protonated to form a positively charged guanidinium ion at physiological pH.[1][2][3][4][5] This ionization is the primary driver of its aqueous solubility.

  • N-methyl and N-(2-fluorobenzyl) Groups: These substituents attached to the guanidine core are significantly more hydrophobic (lipophilic) than the guanidine group itself. The bulky, nonpolar benzyl ring, in particular, reduces the molecule's overall affinity for water, thereby decreasing its intrinsic solubility.

  • Sulfate Salt: The molecule is provided as a sulfate salt. While salt formation is a common strategy to improve the solubility of ionizable drugs, the effectiveness depends on the properties of both the API and the counter-ion. The choice of sulfate as the counter-ion can influence the crystal lattice energy and hydration characteristics of the solid form, which in turn affects the dissolution rate.

Q2: Why is my compound showing poor dissolution in neutral water (pH ~7) when guanidine salts are known to be water-soluble?

A2: While the guanidine group is protonated and charged at neutral pH, the large, hydrophobic N-(2-fluorobenzyl) substituent significantly counteracts this effect. The overall dissolution process requires overcoming two main energy barriers:

  • Crystal Lattice Energy: The energy required to break the bonds holding the molecules together in the solid crystal.

  • Solvation Energy: The energy released when the individual ions are hydrated by water molecules.

If the hydrophobic portions of the molecule are substantial, the favorable energy gained from solvating the charged guanidinium and sulfate ions may not be sufficient to overcome the crystal lattice energy and the unfavorable energy cost of creating a cavity in water for the nonpolar parts. This results in limited solubility and a slow dissolution rate.

Q3: How does the solid-state form (crystalline vs. amorphous) impact dissolution?

A3: The solid-state form is a critical determinant of dissolution performance.

  • Crystalline Form: Molecules in a crystalline solid are arranged in a highly ordered, repeating three-dimensional lattice. This stable arrangement requires significant energy to break apart, generally resulting in lower apparent solubility and a slower dissolution rate.[6]

  • Amorphous Form: Amorphous solids lack long-range molecular order.[6] This disordered state is thermodynamically less stable and has a higher free energy. Consequently, amorphous forms generally exhibit greater aqueous solubility and a faster dissolution rate compared to their crystalline counterparts.[7][8] Inconsistent dissolution results between batches can sometimes be attributed to variations in the degree of crystallinity.

Section 2: Troubleshooting Guide - Addressing Common Dissolution Issues

This section provides a systematic approach to diagnosing and solving specific dissolution problems in a question-and-answer format.

Problem 1: The dissolution rate of my compound is too slow in standard aqueous media (e.g., water, neutral phosphate buffer) to meet my target profile.
Q: What is the first and most critical parameter I should investigate?

A: pH. The solubility of this compound is highly pH-dependent due to the high pKa of the guanidine group.[3][9]

  • Causality: The guanidine group is a strong base and will be fully protonated (ionized) in acidic to neutral conditions. Maintaining a low pH ensures the molecule remains in its cationic, more water-soluble form. As the pH increases towards the pKa of the guanidine group, the un-ionized, much less soluble free base form begins to predominate, causing a sharp decrease in solubility.

  • Recommended Action: Conduct a pH-solubility profile study. Determine the compound's solubility in a series of buffers across a physiologically relevant pH range (e.g., pH 1.2, 4.5, and 6.8). You will likely observe significantly higher solubility at lower pH values. For your dissolution method, select an acidic medium (e.g., 0.1 N HCl, pH 1.2 or acetate buffer, pH 4.5) where the solubility is high enough to ensure "sink conditions."

  • Sink Conditions Explained: Sink conditions are achieved when the volume of the dissolution medium is at least three to five times the volume required to form a saturated solution of the drug.[10] This ensures that the dissolution rate is not limited by the solubility of the compound in the medium.

Diagram: pH-Dependent Ionization

The following diagram illustrates how pH affects the ionization state of the guanidine moiety, which is the key to its solubility.

G cluster_pH Solution pH cluster_Molecule Molecular State cluster_Property Resulting Property Low_pH Low pH (e.g., < 7) Ionized Guanidinium Cation (Protonated) [R-NH-C(=NH2+)-NH-CH3] Low_pH->Ionized Favors Protonation High_pH High pH (e.g., > 12) Unionized Guanidine Base (Neutral) [R-N=C(NH2)-NH-CH3] High_pH->Unionized Favors Deprotonation High_Sol High Solubility Fast Dissolution Ionized->High_Sol Low_Sol Low Solubility Slow Dissolution Unionized->Low_Sol

Caption: pH effect on the ionization and solubility of the guanidine group.

Problem 2: pH adjustment alone is insufficient to achieve the desired dissolution rate, or I need to improve dissolution in a medium with a fixed pH.
Q: What formulation strategies can I employ next?

A: If pH modification is not a complete solution, you should explore the use of excipients like cosolvents and surfactants.[11][12]

  • 1. Cosolvents:

    • Causality: Cosolvents are water-miscible organic solvents that reduce the overall polarity of the aqueous medium. This makes the solvent environment more favorable for the hydrophobic (lipophilic) parts of your molecule (the 2-fluorobenzyl group), thereby increasing its solubility.[13]

    • Recommended Action: Evaluate the addition of pharmaceutically acceptable cosolvents to your dissolution medium. Start with low percentages and incrementally increase the concentration.

    • Data Table: Common Cosolvents for Solubility Enhancement

      Cosolvent Typical Starting Concentration (v/v) Mechanism of Action
      Ethanol 5 - 20% Reduces solvent polarity.
      Propylene Glycol (PG) 5 - 20% Reduces solvent polarity, can act as a surfactant.

      | Polyethylene Glycol 400 (PEG 400) | 10 - 30% | Reduces solvent polarity, can form soluble complexes. |

  • 2. Surfactants:

    • Causality: Surfactants (surface-active agents) are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form aggregates called micelles. The hydrophobic core of these micelles can encapsulate poorly soluble drug molecules, effectively increasing the drug's apparent solubility in the bulk aqueous medium.[12][14] Surfactants also improve wetting of the solid particles by reducing surface tension.

    • Recommended Action: Add a surfactant to the dissolution medium at a concentration above its CMC.

    • Data Table: Common Surfactants for Dissolution Enhancement

      Surfactant Type Typical Concentration (w/v)
      Sodium Lauryl Sulfate (SLS) Anionic 0.5 - 2.0%
      Polysorbate 80 (Tween® 80) Non-ionic 0.5 - 2.0%

      | Cremophor® EL | Non-ionic | 1.0 - 5.0% |

Problem 3: I am observing high variability in dissolution results between different batches of my API.
Q: What could be the root cause of this inconsistency?

A: Batch-to-batch variability in dissolution often points to inconsistencies in the API's solid-state properties.

  • Causality: The manufacturing process (e.g., crystallization, drying, milling) can lead to different solid forms (polymorphs) or variations in particle size and crystallinity.

    • Polymorphism: Different crystalline forms of the same compound can have vastly different crystal lattice energies, leading to different solubilities and dissolution rates.

    • Particle Size: Smaller particles have a larger surface area-to-volume ratio, which generally leads to a faster dissolution rate according to the Noyes-Whitney equation.

    • Crystallinity: As discussed in Q3 of the FAQs, amorphous material dissolves faster than crystalline material.[6][7] Batches with a higher amorphous content will likely show faster initial dissolution.

  • Recommended Action:

    • Solid-State Characterization: Analyze different batches using techniques like X-Ray Powder Diffraction (XRPD) to identify the crystalline form, Differential Scanning Calorimetry (DSC) to assess crystallinity and detect polymorphs, and Particle Size Analysis (e.g., by laser diffraction) to measure the particle size distribution.

    • Process Control: Once the optimal solid form and particle size are identified, ensure that the manufacturing process is tightly controlled to consistently produce the desired form. This is a key aspect of ensuring product quality and consistency as outlined in guidelines like ICH Q6A.[15][16]

Diagram: Troubleshooting Workflow for Dissolution Issues

G Start Start: Poor Dissolution Profile Check_pH Is the API Ionizable? Start->Check_pH Adjust_pH Step 1: Modify pH (e.g., 0.1N HCl, pH 4.5 Buffer) Check_pH->Adjust_pH Yes Add_Excipients Step 2: Add Cosolvents/Surfactants (e.g., PG, SLS, Tween 80) Check_pH->Add_Excipients No Sufficient_pH Is Dissolution Sufficient? Adjust_pH->Sufficient_pH Sufficient_pH->Add_Excipients No End End: Optimized Dissolution Sufficient_pH->End Yes Sufficient_Excip Is Dissolution Sufficient? Add_Excipients->Sufficient_Excip Check_SolidState Step 3: Investigate Solid State (XRPD, DSC, Particle Size) Sufficient_Excip->Check_SolidState No Sufficient_Excip->End Yes Optimize_SolidState Advanced Strategy: Optimize Solid Form (e.g., Solid Dispersion) Check_SolidState->Optimize_SolidState Optimize_SolidState->End

Caption: A systematic workflow for troubleshooting poor dissolution.

Section 3: Advanced Strategy - Solid Dispersion Technology

Q: My compound is extremely challenging to dissolve. What is a more advanced formulation approach I can consider?

A: For APIs with very low intrinsic solubility, creating a solid dispersion is a powerful and well-established technique to significantly enhance the dissolution rate and bioavailability.[17][18][19]

  • Concept: A solid dispersion is a system where the drug (guest) is dispersed within a hydrophilic polymer (host or carrier) matrix. The goal is to reduce the drug's particle size, potentially down to the molecular level, and to convert it from a crystalline to a higher-energy amorphous state.[19][20]

  • Mechanism of Action:

    • Particle Size Reduction: The drug is dispersed on a molecular level within the carrier, dramatically increasing the surface area available for dissolution.

    • Amorphization: The hydrophilic carrier prevents the drug from recrystallizing, trapping it in a more soluble, amorphous form.[17]

    • Improved Wettability: The hydrophilic carrier improves the wetting of the drug particles, facilitating faster dissolution.

  • Common Preparation Methods:

    • Solvent Evaporation: Both the drug and a hydrophilic carrier (e.g., PVP, HPMC, PEG) are dissolved in a common solvent, which is then evaporated, leaving a solid film of the drug dispersed in the carrier.[21]

    • Melt Extrusion: The drug and a thermoplastic polymer carrier are heated and mixed, and the resulting molten mass is extruded and cooled. This is a solvent-free method suitable for thermally stable compounds.

  • Recommended Action: Consider formulating a solid dispersion using a carrier like Polyvinylpyrrolidone (PVP K30) or a Polyethylene Glycol (PEG 8000). A feasibility study using the solvent evaporation method on a small scale can quickly determine if this is a viable path forward.

Section 4: Experimental Protocol - Standard Dissolution Test

This protocol provides a starting point for developing a dissolution method for a solid dosage form containing this compound, based on the principles of USP General Chapter <711> Dissolution.[22][23]

Protocol: Dissolution Testing using USP Apparatus 2 (Paddle)
  • Apparatus Preparation:

    • Set up a USP Apparatus 2 (Paddle) dissolution bath.[24]

    • Equilibrate the dissolution medium to 37 ± 0.5 °C.

    • Ensure the system is level and the paddle height is set to 25 ± 2 mm from the bottom of the vessel.

  • Dissolution Medium Preparation:

    • Based on your pH-solubility profile, prepare an appropriate medium. Example: 900 mL of 0.1 N Hydrochloric Acid (pH 1.2).

    • Deaerate the medium by an appropriate method (e.g., vacuum filtration, helium sparging) as dissolved gases can form bubbles on the dosage form surface and interfere with dissolution.[10]

  • Procedure:

    • Place 900 mL of the deaerated medium into each of the six dissolution vessels and allow the temperature to equilibrate.

    • Set the paddle rotation speed. A typical starting speed is 50 or 75 RPM.

    • Carefully drop one dosage unit into each vessel. Start the timer immediately.

    • At specified time points (e.g., 5, 10, 15, 30, 45, and 60 minutes), withdraw a sample aliquot (e.g., 5 mL) from a zone midway between the surface of the medium and the top of the paddle, not less than 1 cm from the vessel wall.

    • Immediately filter the sample through a suitable filter (e.g., 0.45 µm PVDF) to prevent undissolved particles from affecting the analysis. Note: perform filter validation to check for drug adsorption.

    • If required, replace the volume of the withdrawn aliquot with fresh, pre-warmed medium.

  • Analysis:

    • Analyze the concentration of this compound in the filtered samples using a validated analytical method, typically HPLC-UV.

    • Calculate the percentage of the labeled amount of drug dissolved at each time point.

  • Acceptance Criteria:

    • Acceptance criteria are set based on the desired release profile and regulatory guidelines such as ICH Q6A.[25][26][27] A common specification for immediate-release products is not less than 80% (Q=80%) of the labeled amount dissolved in 30 or 45 minutes.

References

  • Vertex AI Search. (n.d.). Guanidine - Solubility of Things.
  • National Center for Biotechnology Information. (n.d.). Guanidine. PubChem.
  • National Center for Biotechnology Information. (n.d.). N-Benzyl-N-Methylguanidine. PubChem.
  • Wikipedia. (n.d.). Guanidinium chloride.
  • Zhang, L., et al. (2022). Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections. PMC - PubMed Central.
  • Baran, P., et al. (n.d.). Comparative Physical Study of Three Pharmaceutically Active Benzodiazepine Derivatives: Crystalline versus Amorphous State and Crystallization Tendency. NIH.
  • Kumar, S., et al. (n.d.). SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. Journal of Drug Delivery and Therapeutics.
  • Dixit, A., et al. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC - NIH.
  • ICH. (n.d.). ich harmonised tripartite guideline specifications: test procedures and acceptance criteria.
  • USP. (n.d.). 〈711〉 DISSOLUTION. US Pharmacopeia (USP).
  • Bharti, V. P., et al. (2015). Strategies to Enhance Solubility and Dissolution of a poorly water soluble drug. JIPBS.
  • USP. (2016). 711 DISSOLUTION. US Pharmacopeia.
  • PerMM. (n.d.). Guanidine.
  • ResearchGate. (2025). Solid dispersion: A strategy for solubility enhancement.
  • Jwalapuram, R., et al. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. Pharma Excipients.
  • FooDB. (2010). Showing Compound Guanidine (FDB005416).
  • Douglass, I., & Harrowell, P. (n.d.). The Kinetics of Dissolution of an Amorphous Solid. arXiv.
  • BA Sciences. (n.d.). Pharmaceutical Dissolution Analysis Testing.
  • Wikipedia. (n.d.). Guanidine.
  • Singh, S., et al. (2011). Development and validation of dissolution procedures. Journal of Applied Pharmaceutical Science.
  • Singh, A., et al. (n.d.). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. NIH.
  • Curia Global. (n.d.). Amorphous Solids: Implications for Solubility and Stability.
  • Therapeutic Goods Administration (TGA). (2025). ICH topic Q6A - Specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances.
  • IKEV. (n.d.). ICH Q6A Guideline.
  • ACS Publications. (n.d.). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. Molecular Pharmaceutics.
  • ResearchGate. (2013). ICH Q6A - Specifications: Test procedures and acceptance criteria.
  • Scholars Research Library. (n.d.). Solid dispersion technique for improving solubility of some poorly soluble drugs.
  • ResearchGate. (n.d.). ICH Q6A - Specifications: Test procedures and acceptance criteria for new drug substances and new drug products.

Sources

Technical Support Center: N-(2-fluorobenzyl)-N-methylguanidine Sulfate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for N-(2-fluorobenzyl)-N-methylguanidine sulfate. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the solution stability of this compound. We will address common questions, troubleshoot potential degradation issues, and provide robust protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its general stability profile?

N-(2-fluorobenzyl)-N-methylguanidine is a substituted guanidine derivative. It is provided as a sulfate salt. The guanidine group is a very strong organic base, and in its protonated form (as a guanidinium cation), it is highly stable in aqueous solutions due to significant resonance stabilization of the positive charge.[1] As a salt of a strong base (the guanidinium cation) and a strong acid (sulfuric acid), solutions of this compound are expected to be relatively stable, particularly in neutral to acidic pH ranges.

The primary stability concerns arise from the potential for hydrolysis of the guanidine group under specific conditions (notably high pH and high temperature) and potential photolytic degradation of the fluorobenzyl moiety.[2][3][4]

Q2: What are the recommended storage conditions for stock solutions?

For optimal stability, we recommend the following:

  • Solvent: Prepare stock solutions in high-purity water or a suitable buffer (e.g., phosphate or citrate) with a pH between 4 and 7. The compound is readily soluble in water.[5]

  • Temperature: Store stock solutions at 2-8°C for short-term use (up to 1-2 weeks). For long-term storage, aliquot the solution into single-use vials and store frozen at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Light: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil. This mitigates the risk of photolytic degradation.[6][7]

  • Atmosphere: While the guanidinium group itself is not highly susceptible to oxidation, keeping the container tightly sealed will prevent solvent evaporation and contamination.[2]

Q3: Which analytical method is best for monitoring the stability of this compound?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (like acetonitrile or methanol) is typically a good starting point. Detection using a UV spectrophotometer is appropriate, as the benzyl group provides a strong chromophore.

The key is to develop a method that can separate the intact parent compound from any potential degradants. This is typically achieved through forced degradation studies, which intentionally create degradation products to challenge the method's specificity.[8][9]

Troubleshooting Guide: Investigating Degradation

This section addresses the common observation: "I've prepared a solution of this compound, but my analysis shows a loss of the main peak and/or the appearance of new peaks over time. What's happening?"

The flowchart below provides a logical path for troubleshooting, followed by detailed explanations for each potential cause.

G cluster_0 Troubleshooting Degradation Start Degradation Observed in Solution? Check_pH Is the solution pH > 8? Start->Check_pH Yes Check_Temp Was the solution exposed to high temperatures (>40°C)? Check_pH->Check_Temp No Sol_Hydrolysis High Likelihood of Base-Catalyzed Hydrolysis Check_pH->Sol_Hydrolysis Yes Check_Light Was the solution exposed to direct light (UV or ambient)? Check_Temp->Check_Light No Sol_Thermal Thermal Degradation is a likely cause Check_Temp->Sol_Thermal Yes Check_Oxidants Does the solution contain oxidizing agents (e.g., peroxides)? Check_Light->Check_Oxidants No Sol_Photo Photodegradation is a likely cause Check_Light->Sol_Photo Yes Sol_Oxidative Oxidative Degradation is possible Check_Oxidants->Sol_Oxidative Yes No_Obvious_Cause Review formulation for incompatible excipients Check_Oxidants->No_Obvious_Cause No

Caption: Logical workflow for troubleshooting degradation of this compound.

Issue: Degradation in Basic (High pH) Solutions
  • Causality (The "Why"): The stability of the guanidinium cation is pH-dependent. In neutral or acidic media, the guanidine group is protonated ([R-NH-C(NH2)2]+), making it very stable and resistant to nucleophilic attack.[1] However, at high pH (typically >8-9), the guanidinium ion deprotonates to form the neutral, free-base guanidine. This free base is much more susceptible to nucleophilic attack by hydroxide ions (OH-), leading to hydrolysis.[3][10] The primary hydrolysis product is often the corresponding urea derivative.[2]

  • Troubleshooting & Resolution:

    • Verify pH: Immediately measure the pH of your degrading solution.

    • Buffer Your Solution: If you must work at a specific pH, use a suitable buffer system to maintain it below pH 8, preferably in the pH 4-7 range.

    • Avoid Strong Bases: Do not mix solutions of this compound with strong bases.

Issue: Degradation at Elevated Temperatures
  • Causality (The "Why"): Chemical reactions, including hydrolysis, are accelerated by heat.[11][12] Even in a nominally stable pH range, prolonged exposure to high temperatures can provide sufficient activation energy to drive slow degradation processes, such as hydrolysis, at a significant rate.[2] Studies on various guanidine compounds confirm they exhibit thermal decomposition.[11]

  • Troubleshooting & Resolution:

    • Review Thermal History: Was the solution autoclaved, left on a hot plate, or stored in a warm environment?

    • Controlled Environment: Store solutions at recommended temperatures (2-8°C or frozen). If experiments must be run at elevated temperatures, prepare the solution immediately before use and minimize the exposure time.

    • Kinetics: If you suspect thermal degradation, you can confirm it by running a time-course experiment at different temperatures (e.g., 40°C, 60°C, 80°C) and monitoring the degradation rate by HPLC.

Issue: Degradation Upon Exposure to Light
  • Causality (The "Why"): The fluorobenzyl group contains an aromatic ring, which is a chromophore that can absorb UV and, to some extent, visible light. This absorption of light energy can excite the molecule to a higher energy state, making it susceptible to photochemical reactions.[6] This can lead to the formation of radical species or direct bond cleavage, resulting in a variety of degradation products. Fluorine substitution can sometimes influence photostability.[13]

  • Troubleshooting & Resolution:

    • Protect from Light: The simplest solution is to work in low-light conditions and always store solutions in light-protecting containers (amber glass, opaque tubes, etc.).

    • Photostability Test: To confirm photosensitivity, expose a solution in a clear vial to a controlled light source (as per ICH Q1B guidelines) alongside a "dark" control sample wrapped in foil.[6][14] Analyze both samples by HPLC to quantify the extent of light-induced degradation.

Experimental Protocol: Forced Degradation Study

A forced degradation (or stress testing) study is essential for understanding the intrinsic stability of a molecule and for developing a stability-indicating analytical method.[8] This protocol outlines the key conditions for stressing this compound.

Objective: To intentionally degrade the compound under various stress conditions to identify likely degradation pathways and products. A target degradation of 5-20% is generally considered ideal.[14]

Starting Material: A stock solution of this compound at a known concentration (e.g., 1 mg/mL) in an appropriate solvent (e.g., Water:Acetonitrile 50:50).

G cluster_workflow Forced Degradation Workflow cluster_stress Apply Stress Conditions Prep Prepare 1 mg/mL Stock Solution Control Control Sample (Unstressed, t=0) Prep->Control Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Prep->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, RT) Prep->Base Oxid Oxidation (e.g., 3% H₂O₂, RT) Prep->Oxid Therm Thermal (e.g., 80°C in Solution) Prep->Therm Photo Photolytic (ICH Q1B Light Box) Prep->Photo Analyze Analyze All Samples (HPLC-UV) Control->Analyze Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Oxid->Analyze Therm->Analyze Photo->Analyze Neutralize->Analyze Compare Compare Stressed Samples to Control Analyze->Compare

Caption: Experimental workflow for a forced degradation study.

Step-by-Step Methodology:
  • Preparation: Prepare the 1 mg/mL stock solution. Aliquot this solution for each stress condition and a control.

  • Control Sample: Immediately dilute an aliquot of the stock solution to the target analytical concentration and analyze it (this is your t=0, unstressed reference).

  • Stress Conditions: Treat the aliquots as described in the table below. The times and temperatures are starting points and should be adjusted to achieve 5-20% degradation.[15]

  • Sampling: Take samples at various time points (e.g., 2, 4, 8, 24 hours).

  • Quenching/Neutralization: For acid and base hydrolysis samples, neutralize them with an equimolar amount of base or acid, respectively, before analysis to halt the reaction.

  • Analysis: Dilute all samples (stressed and control) to the same concentration and analyze by a developed HPLC-UV method.

  • Evaluation:

    • Calculate the percentage degradation by comparing the peak area of the parent compound in stressed samples to the control.

    • Examine the chromatograms for the appearance of new peaks (degradants).

    • Perform a peak purity analysis on the parent peak in the stressed samples to ensure it is not co-eluting with any degradants.

Summary of Forced Degradation Conditions
Stress ConditionReagent/ConditionTypical ProtocolCausality & Expected Outcome
Acid Hydrolysis 0.1 M to 1 M HClIncubate at 60°C. Sample at intervals.[16]The guanidinium group is generally stable to acid. Degradation is less likely than with base but could occur at the benzyl-nitrogen bond under harsh conditions.
Base Hydrolysis 0.01 M to 0.1 M NaOHIncubate at room temperature. Sample at intervals.[15]High potential for degradation. Deprotonation of the guanidinium ion facilitates hydrolysis to form the corresponding urea and other products.[3]
Oxidation 3% - 30% H₂O₂Incubate at room temperature, protected from light.[16]The molecule lacks easily oxidizable functional groups, but oxidation of the aromatic ring or N-dealkylation is possible under strong conditions.
Thermal Degradation Heat (Solution or Solid)Heat solution at 80°C. Heat solid powder at 105°C.Tests for thermolability. May accelerate underlying hydrolysis or induce other decomposition pathways.[11]
Photolytic Degradation ICH Q1B compliant light sourceExpose solution to ≥1.2 million lux hours and ≥200 W·h/m² UV-A light.[6]High potential for degradation due to the fluorobenzyl chromophore. Expect multiple degradation products.[7]

References

  • Sciencemadness Wiki. (n.d.). Guanidine. Retrieved January 22, 2026, from [Link]

  • Kärkkäinen, J., et al. (2018). Stability of bicyclic guanidine superbases and their salts in water. RSC Advances, 8(3), 1438-1445. Available at: [Link]

  • ResearchGate. (n.d.). Acid–base reaction of guanidines with water yields protonated guanidine.... Retrieved January 22, 2026, from [Link]

  • Singh, S., & Bakshi, M. (2000). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 28(5), 1011-1040. Available at: [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC36974 Forced Degradation/]([Link] Forced Degradation/)

  • Turoverov, K. K., et al. (2001). Effect of temperature and guanidine hydrochloride on ferrocytochrome c at neutral pH. Biophysical Chemistry, 92(3), 225-235.
  • Chemical Communications (RSC Publishing). (n.d.). From benzyl to fluorenyl: enhancing photostability and modulating optoelectronic properties of para-azaquinodimethanes. Retrieved January 22, 2026, from [Link]

  • ResearchGate. (n.d.). From benzyl to fluorenyl: Enhancing photostability and modulating optoelectronic properties of paraazaquinodimethanes | Request PDF. Retrieved January 22, 2026, from [Link]

  • Chen, Y. Y. (2018). Research On Thermal Stability Of Typical Guanidine Compounds. Globe Thesis. Available at: [Link]

  • PubMed. (n.d.). Guanabenz degradation products and stability assay. Retrieved January 22, 2026, from [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved January 22, 2026, from [Link]

  • Shimada, J., et al. (1994). Photostability and Biological Activity of Fluoroquinolones Substituted at the 8 Position After UV Irradiation. Antimicrobial Agents and Chemotherapy, 38(3), 545-549. Available at: [Link]

  • Wikipedia. (n.d.). Guanidine. Retrieved January 22, 2026, from [Link]

  • ResearchGate. (n.d.). Guanine hydrolysis under basic conditions to substituted imidazoles. Retrieved January 22, 2026, from [Link]

  • ResearchGate. (n.d.). Volume Changes Associated with Guanidine Hydrochloride, Temperature, and Ethanol Induced Unfolding of Lysozyme | Request PDF. Retrieved January 22, 2026, from [Link]

  • Powell, M. (2021). Photostability testing theory and practice. Q1 Scientific. Available at: [Link]

  • Bielinska, K., et al. (2022). Anion-Controlled Synthesis of Novel Guanidine-Substituted Oxanorbornanes. Molecules, 27(24), 8963. Available at: [Link]

  • Grefig, A., et al. (2021). Temperature and Guanidine Hydrochloride Effects on the Folding Thermodynamics of WW Domain and Variants.
  • ResearchGate. (n.d.). Stability of guanidine compounds in biological samples. Retrieved January 22, 2026, from [Link]

  • Journal of Drug Delivery and Therapeutics. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Retrieved January 22, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) Photostability testing of pharmaceutical products. Retrieved January 22, 2026, from [Link]

  • Mason, P. E., et al. (2003). The hydration structure of guanidinium and thiocyanate ions: implications for protein stability in aqueous solution. Proceedings of the National Academy of Sciences, 100(8), 4557-4561. Available at: [Link]

  • Shareghi, B., et al. (1996). Stability of D-amino acid oxidase: denaturation by guanidine hydrochloride and urea. Indian Journal of Biochemistry & Biophysics, 33(5), 357-362.
  • American Pharmaceutical Review. (n.d.). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Retrieved January 22, 2026, from [Link]

  • Pravinchandra, S. K., et al. (2017). Forced degradation of lafutidine and characterization of its non-volatile and volatile degradation products using LC-MS/TOF, LC-MSn and HS-GC-MS. New Journal of Chemistry, 41(19), 10839-10851. Available at: [Link]

  • PubChem. (n.d.). 1-Methylguanidine Sulfate. Retrieved January 22, 2026, from [Link]

Sources

Technical Support Center: N-(2-fluorobenzyl)-N-methylguanidine Sulfate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of N-(2-fluorobenzyl)-N-methylguanidine sulfate. This document is intended for researchers, scientists, and professionals in drug development. Here, we will address common challenges encountered during the synthesis and provide troubleshooting solutions and frequently asked questions to ensure a successful and efficient experimental workflow.

Troubleshooting Guide: Common Synthesis Problems and Solutions

This section is structured in a question-and-answer format to directly address specific issues you may encounter during the synthesis of this compound.

Reaction & Yield Issues

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in guanidinylation reactions are a frequent challenge. Several factors can contribute to this issue:

  • Incomplete Reaction: The reaction between N-(2-fluorobenzyl)methanamine and the guanylating agent may not be going to completion.

    • Solution: Increase the reaction time or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Ensure your starting materials are pure and dry, as moisture can interfere with many guanylating agents.

  • Choice of Guanylating Agent: The reactivity of the guanylating agent is critical. Common choices include S-methylisothiourea, pyrazole-1-carboximidamide derivatives, or carbodiimides.[1] The choice of agent can significantly impact yield.

    • Solution: If using a less reactive agent, consider switching to a more potent one like N,N'-di-Boc-1H-pyrazole-1-carboxamidine or using a coupling reagent like HATU, which has been shown to facilitate guanylation.[2]

  • Base Selection: The choice of base is crucial for deprotonating the amine and facilitating the reaction.

    • Solution: An inadequate or sterically hindered base can lead to poor yields.[2] Triethylamine (TEA) is a common choice, but if you observe low yields, consider a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

  • Side Reactions: The formation of unwanted byproducts can consume starting materials and reduce the yield of the desired product.

    • Solution: Analyze your crude reaction mixture by LC-MS to identify major byproducts. Common side reactions include the formation of ureas or double addition products. Adjusting the stoichiometry of your reactants or changing the order of addition can sometimes minimize these side reactions.

Q2: I am observing the formation of significant amounts of N,N'-bis(2-fluorobenzyl)-N-methylguanidine. How can I prevent this over-alkylation?

A2: The formation of this byproduct suggests that the initially formed guanidine is reacting with another molecule of 2-fluorobenzyl halide.

  • Stoichiometry Control: Carefully control the stoichiometry of your reactants. Use a slight excess of the N-(2-fluorobenzyl)methanamine relative to the guanylating agent.

  • Slow Addition: Add the 2-fluorobenzyl halide slowly to the reaction mixture containing the guanylating agent and methylamine (if forming the precursor in situ). This will help to maintain a low concentration of the halide and favor the desired mono-alkylation.

Purification & Isolation Challenges

Q3: I'm having difficulty purifying the final product. It seems to be very water-soluble and doesn't crystallize easily.

A3: Guanidinium salts are often highly polar and water-soluble, which can make purification challenging.

  • Recrystallization: While difficult, recrystallization is a powerful purification technique.

    • Solution: Experiment with different solvent systems. A mixture of a polar solvent (like ethanol or methanol) and a less polar co-solvent (like isopropanol, ethyl acetate, or diethyl ether) can often induce crystallization.[3] Cooling the solution slowly and scratching the inside of the flask can also help initiate crystal growth. A patent on crystallizing guanidinium salts suggests that adjusting the pH of an aqueous solution can also be an effective method for inducing crystallization.[4]

  • Chromatography: If recrystallization fails, column chromatography can be an alternative.

    • Solution: Due to the high polarity of guanidinium salts, normal-phase silica gel chromatography can be challenging. Consider using reverse-phase chromatography (C18 silica) with a water/acetonitrile or water/methanol mobile phase containing a small amount of a modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape.

  • Salt Precipitation:

    • Solution: After purification of the free base, the sulfate salt can be precipitated by dissolving the purified guanidine in a suitable solvent (e.g., isopropanol) and adding a stoichiometric amount of sulfuric acid. The resulting salt may precipitate out of the solution.

Q4: My final product is contaminated with residual guanidinium from the starting material or byproducts. How can I remove these impurities?

A4: Guanidinium-based impurities can be difficult to remove due to their similar chemical properties to the product.

  • Washing: If your product precipitates as a salt, washing the solid with a solvent in which the impurity is more soluble can be effective.

  • pH Adjustment and Extraction: Convert the guanidinium salts to their free base form by treating with a strong base (e.g., NaOH solution) and extract the free base into an organic solvent like dichloromethane or ethyl acetate. The impurities may have different partition coefficients and remain in the aqueous layer. Be aware that some N-substituted guanidines can be prone to decomposition under strongly alkaline conditions.[5]

Frequently Asked Questions (FAQs)

Q1: What is a suitable starting material for the synthesis of N-(2-fluorobenzyl)-N-methylguanidine?

A1: The most direct precursor is N-(2-fluorobenzyl)methanamine. This can be synthesized by the reductive amination of 2-fluorobenzaldehyde with methylamine or by the reaction of 2-fluorobenzyl halide with methylamine.

Q2: What are the most common guanylating agents used for this type of synthesis?

A2: Several guanylating agents can be employed, each with its own advantages and disadvantages. Some common choices include:

  • S-Methylisothiourea sulfate: A commercially available and relatively inexpensive option.

  • N,N'-Di-Boc-1H-pyrazole-1-carboxamidine: A highly effective but more expensive reagent that often gives clean reactions and high yields.[6]

  • Cyanamide: A simple reagent, but its use can sometimes lead to the formation of side products and may require harsh reaction conditions.[1]

Q3: What analytical techniques are recommended for monitoring the reaction and characterizing the final product?

A3:

  • Reaction Monitoring:

    • Thin Layer Chromatography (TLC): A quick and easy way to monitor the consumption of starting materials and the formation of the product.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information about the reaction progress, including the masses of the product and any byproducts.

  • Final Product Characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the structure of the final product.

    • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

    • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the C=N stretch of the guanidine group.

    • Elemental Analysis: To determine the elemental composition and confirm the purity of the final product.

Q4: Are there any specific safety precautions I should take during this synthesis?

A4: Yes, standard laboratory safety practices should always be followed.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.

  • Fume Hood: Conduct the reaction in a well-ventilated fume hood, especially when working with volatile or toxic reagents.

  • Reagent Handling: Some guanylating agents and bases can be corrosive or toxic. Consult the Safety Data Sheet (SDS) for each reagent before use.

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline and may require optimization for your specific laboratory conditions.

Step 1: Synthesis of N-(2-fluorobenzyl)methanamine (Precursor)

  • To a solution of 2-fluorobenzaldehyde (1.0 eq) in methanol, add methylamine (a solution in ethanol or THF, 1.2 eq) at 0 °C.

  • Stir the mixture for 1-2 hours at room temperature.

  • Cool the reaction mixture to 0 °C and add sodium borohydride (1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous layer with dichloromethane (3 x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(2-fluorobenzyl)methanamine. This can often be used in the next step without further purification.

Step 2: Guanylation

  • Dissolve N-(2-fluorobenzyl)methanamine (1.0 eq) and N,N'-Di-Boc-S-methylisothiourea (1.1 eq) in a suitable solvent such as DMF or acetonitrile.

  • Add a base, for example, triethylamine (2.5 eq).

  • Stir the reaction mixture at room temperature or heat to 50-80 °C. Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Deprotection and Salt Formation

  • Dissolve the crude Boc-protected guanidine in dichloromethane.

  • Add an excess of trifluoroacetic acid (TFA) and stir at room temperature for 2-4 hours.

  • Remove the solvent and excess TFA under reduced pressure.

  • Dissolve the resulting oil in a minimal amount of isopropanol.

  • Add a stoichiometric amount of a 1M solution of sulfuric acid in diethyl ether.

  • The this compound should precipitate. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Visualizations

Synthesis Workflow

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Guanylation cluster_2 Step 3: Deprotection & Salt Formation 2-fluorobenzaldehyde 2-fluorobenzaldehyde Imine Formation Imine Formation 2-fluorobenzaldehyde->Imine Formation + Methylamine N-(2-fluorobenzyl)methanamine N-(2-fluorobenzyl)methanamine Imine Formation->N-(2-fluorobenzyl)methanamine + NaBH4 (Reduction) Boc-protected Guanidine Boc-protected Guanidine N-(2-fluorobenzyl)methanamine->Boc-protected Guanidine + Guanylating Agent + Base Guanidine Free Base Guanidine Free Base Boc-protected Guanidine->Guanidine Free Base + TFA This compound This compound Guanidine Free Base->this compound + H2SO4

Caption: Synthetic pathway for this compound.

Troubleshooting Logic

G Low Yield Low Yield Incomplete Reaction Incomplete Reaction Low Yield->Incomplete Reaction Side Reactions Side Reactions Low Yield->Side Reactions Purification Issues Purification Issues Low Yield->Purification Issues Increase Time/Temp Increase Time/Temp Incomplete Reaction->Increase Time/Temp Solution Change Guanylating Agent Change Guanylating Agent Incomplete Reaction->Change Guanylating Agent Solution Optimize Base Optimize Base Incomplete Reaction->Optimize Base Solution Adjust Stoichiometry Adjust Stoichiometry Side Reactions->Adjust Stoichiometry Solution Slow Addition Slow Addition Side Reactions->Slow Addition Solution Recrystallization Recrystallization Purification Issues->Recrystallization Solution Chromatography Chromatography Purification Issues->Chromatography Solution pH Adjustment pH Adjustment Purification Issues->pH Adjustment Solution

Caption: Troubleshooting flowchart for common synthesis problems.

Quantitative Data Summary

ProblemPotential CauseRecommended ActionExpected Outcome
Low Yield Incomplete reactionIncrease reaction time from 12h to 24h>20% increase in yield
Poorly reactive guanylating agentSwitch from S-methylisothiourea to N,N'-di-Boc-1H-pyrazole-1-carboxamidineIncrease in yield and cleaner reaction profile
Impure Product Residual starting materialsOptimize stoichiometry (e.g., 1.05 eq of amine)Reduction of amine-related impurities in crude product
Difficult crystallizationScreen various solvent/anti-solvent pairs (e.g., EtOH/EtOAc, MeOH/Et2O)Isolation of crystalline solid with >98% purity

References

  • Katritzky, A. R., et al. (2010). Synthesis of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. MDPI. Available at: [Link]

  • Lázár, L., et al. (2018). One-pot synthesis of diverse N,N′-disubstituted guanidines from N-chlorophthalimide, isocyanides and amines via N-phthaloyl-guanidines. RSC Publishing. Available at: [Link]

  • Van der Heijden, A., et al. (2021). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry. Available at: [Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Goodman, M., et al. (2008). A Practical, Automated Synthesis of meta-[18F]Fluorobenzylguanidine for Clinical Use. NIH. Available at: [Link]

  • PubChem. Methylguanidine. NIH. Available at: [Link]

  • Google Patents. (2006). Method for crystallizing guanidinium salts.
  • de Souza, M. C., et al. (2004). One-pot synthesis of N-alkyl substituted phosphoryl guanidines. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Guanidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for the synthesis of guanidines. The guanidinium group is a critical pharmacophore in medicinal chemistry and a powerful tool in organocatalysis, yet its synthesis can be challenging.[1][2] This resource moves beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot common issues and optimize your reaction conditions for success.

Section 1: Frequently Asked Questions (FAQs): Foundational Knowledge

This section addresses common questions that form the basis of a rational approach to guanidine synthesis.

Q1: How do I choose the right guanylating agent for my amine?

A1: The choice of guanylating agent is critical and depends primarily on the nucleophilicity and steric hindrance of your amine substrate.

  • For Primary & Secondary Aliphatic Amines (Strong Nucleophiles): Simpler, less reactive agents are often sufficient. Common choices include N,N'-di-protected S-methylisothioureas or direct addition to carbodiimides, sometimes facilitated by a catalyst.

  • For Aromatic & Weakly Nucleophilic Amines: More potent electrophilic reagents are required. Reagents like N,N'-di-Boc-1H-pyrazole-1-carboxamidine or triflylguanidines are effective for guanylating weakly nucleophilic amines.[3] Recently, the use of common amide coupling reagents like HATU has been shown to be an efficient method for synthesizing pentasubstituted guanidines from weak nucleophiles.[4][5]

  • For Sterically Hindered Amines: Reactions may require elevated temperatures, longer reaction times, or the use of less bulky guanylating agents. Activating the amine with a strong base to form the amide can also facilitate the reaction.

The following decision tree can guide your selection process.

G start Start: Select Amine Substrate amine_type What is the amine's nucleophilicity? start->amine_type strong_nuc Strong Nucleophile (e.g., Primary/Secondary Aliphatic) amine_type->strong_nuc Strong weak_nuc Weak Nucleophile (e.g., Aromatic, Sulfonamide) amine_type->weak_nuc Weak steric_hindrance Is the amine sterically hindered? reagent_strong Use Carbodiimides, S-Methylisothioureas, or Cyanamides with catalysis. steric_hindrance->reagent_strong No reagent_hindered Consider: • Higher temperatures • Longer reaction times • Less bulky reagents • Stronger base steric_hindrance->reagent_hindered Yes strong_nuc->steric_hindrance reagent_weak Use potent reagents: • N,N'-di-Boc-1H-pyrazole-1-carboxamidine • Triflylguanidines • HATU-mediated coupling weak_nuc->reagent_weak G cluster_0 Step-by-Step Workflow A 1. Dissolve N,N'-di-Boc-thiourea and primary amine in anhydrous DCM B 2. Add Triethylamine (TEA) as base A->B C 3. Cool solution to 0°C in an ice bath B->C D 4. Add EDC•HCl portion-wise over 15 minutes C->D E 5. Allow to warm to RT and stir for 12-24h (monitor by TLC/LC-MS) D->E F 6. Aqueous Workup: Wash with H₂O, brine E->F G 7. Purify via Silica Gel Chromatography F->G

Sources

Technical Support Center: N-(2-fluorobenzyl)-N-methylguanidine Sulfate Degradation Products

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-(2-fluorobenzyl)-N-methylguanidine sulfate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. As there is limited specific literature on the degradation of this compound, this document synthesizes information from studies on related compounds and general principles of chemical degradation to predict potential degradation pathways and products.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential applications?

N-(2-fluorobenzyl)-N-methylguanidine is a substituted guanidine compound. Guanidines are known for a wide range of biological activities, and substituted guanidines are explored in drug discovery for various therapeutic targets. The N-benzyl and N-methyl substitutions, along with the fluorobenzyl moiety, suggest its potential interaction with biological systems. The sulfate salt form is likely used to improve solubility and stability.

Q2: What are the likely degradation pathways for this compound?

Based on the structure, the most probable degradation pathways under forced degradation conditions (hydrolysis, oxidation, photolysis, and thermal stress) include:

  • Hydrolysis: The guanidinium group is susceptible to hydrolysis, which can be catalyzed by acid or base. This can lead to the cleavage of the C-N bonds within the guanidine core. The rate of hydrolysis is often pH-dependent.[1]

  • Oxidation: The benzyl group and the methyl group can be susceptible to oxidation. Oxidative degradation can be initiated by exposure to peroxides, dissolved oxygen, or metal ions.

  • Photodegradation: The fluorobenzyl group contains an aromatic ring that can absorb UV light, potentially leading to photolytic cleavage of the benzyl-nitrogen bond or other rearrangements.[2][3]

  • Thermal Degradation: At elevated temperatures, cleavage of the weakest bonds is likely to occur, potentially leading to the dissociation of the benzyl or methyl groups.

Q3: What are the potential degradation products I should be looking for?

Based on the predicted degradation pathways, here are some potential degradation products:

  • 2-Fluorobenzylamine: Resulting from the cleavage of the N-benzyl bond.

  • Methylguanidine: Resulting from the cleavage of the N-benzyl bond.[4]

  • 2-Fluorobenzaldehyde: Resulting from the oxidation of the 2-fluorobenzyl group.

  • Urea derivatives: Formed from the breakdown of the guanidine core through hydrolysis.

  • N-demethylated or N-debenzylated products: Resulting from oxidative or photolytic cleavage.

Q4: Why am I seeing unexpected peaks in my chromatogram during analysis?

Unexpected peaks in your chromatogram could be due to several reasons:

  • Degradation of the compound: this compound may be degrading under your experimental conditions (e.g., in solution, during sample preparation, or on the analytical column).

  • Impurities in the starting material: The initial batch of the compound may contain impurities from the synthesis process.

  • Interaction with excipients or solvents: If you are working with a formulation, the active pharmaceutical ingredient (API) may be reacting with excipients. Certain solvents can also promote degradation.

  • Contamination: Contamination from glassware, solvents, or other sources can introduce extraneous peaks.

A systematic investigation, including running blanks and analyzing the starting material, is necessary to identify the source of the unexpected peaks.

Q5: How can I prevent the degradation of this compound during storage and handling?

To minimize degradation, consider the following:

  • Storage Conditions: Store the compound in a cool, dark, and dry place. Protect it from light and moisture.

  • pH Control: If in solution, maintain the pH in a range where the compound is most stable. This can be determined through a pH-rate profile study.

  • Inert Atmosphere: For solutions, purging with an inert gas like nitrogen or argon can minimize oxidative degradation.

  • Chelating Agents: If metal-catalyzed oxidation is a concern, adding a small amount of a chelating agent like EDTA may help.

  • Solvent Selection: Use high-purity solvents and avoid those known to promote degradation.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Rapid loss of parent compound peak in HPLC analysis. Instability in the mobile phase or on the analytical column.- Adjust the pH of the mobile phase.- Use a different type of HPLC column (e.g., a polymer-based column if silica is causing issues).[5]- Decrease the column temperature.
Appearance of multiple, small, and broad peaks over time. Complex degradation pathway or polymerization.- Use a gradient elution method in HPLC to improve separation.- Employ LC-MS to identify the masses of the degradation products.[6]- Perform forced degradation studies under controlled conditions to understand the degradation profile.[7][8]
Inconsistent results between different batches of the compound. Variation in impurity profiles or stability of different batches.- Qualify each new batch of the compound by analyzing its purity and impurity profile.- Perform stability testing on each batch.
The compound appears to be degrading even when stored as a solid. Hygroscopicity or sensitivity to light and air.- Store the solid compound in a desiccator under an inert atmosphere.- Use amber vials to protect from light.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[9][10]

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • High-purity water

  • Acetonitrile (ACN), HPLC grade

  • pH meter

  • HPLC system with UV and/or MS detector

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Keep the solution at room temperature and take samples at different time points (e.g., 0, 2, 4, 8, 24 hours).

    • If no degradation is observed, repeat the experiment with 1 M HCl and/or at an elevated temperature (e.g., 60 °C).

    • Neutralize the samples before analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Follow the same sampling and analysis procedure as for acid hydrolysis.

    • If no degradation is observed, repeat with 1 M NaOH and/or at an elevated temperature.

    • Neutralize the samples before analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature and monitor for degradation.

    • If no degradation is observed, use 30% H₂O₂.

    • Analyze the samples at various time points.

  • Thermal Degradation:

    • Place a solid sample of the compound in an oven at a controlled temperature (e.g., 80 °C).

    • Also, expose a solution of the compound to the same temperature.

    • Analyze samples at different time points.

  • Photodegradation:

    • Expose a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.

    • Simultaneously, keep a control sample in the dark.

    • Analyze both the exposed and control samples at appropriate time intervals.

  • Analysis: Analyze all samples by a suitable stability-indicating HPLC method (see Protocol 2).

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Instrumentation and Columns:

  • HPLC system with a photodiode array (PDA) detector or a UV detector, and preferably a mass spectrometer (MS).

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm). A polymer-based column may be considered if peak tailing or poor recovery is observed with silica-based columns.[5]

Initial Method Parameters:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with a low percentage of B (e.g., 5%) and increase to a high percentage (e.g., 95%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Monitor at multiple wavelengths based on the UV spectrum of the parent compound (e.g., 220 nm, 254 nm, 270 nm).

  • Injection Volume: 10 µL

Method Development and Validation:

  • Optimize Separation: Inject a mixture of the stressed samples (from Protocol 1) to observe the separation of the parent peak from the degradation product peaks. Adjust the gradient, mobile phase composition, and pH to achieve adequate resolution.

  • Peak Purity Analysis: Use a PDA detector to assess the peak purity of the parent compound in the presence of its degradation products.

  • Method Validation: Validate the final method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Visualizations

Proposed Degradation Pathways

DegradationPathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (H₂O₂) cluster_photolysis Photolysis (UV Light) parent N-(2-fluorobenzyl)-N-methylguanidine hydrolysis_prod1 2-Fluorobenzylamine parent->hydrolysis_prod1 C-N Cleavage hydrolysis_prod2 Methylguanidine parent->hydrolysis_prod2 C-N Cleavage oxidation_prod1 2-Fluorobenzaldehyde parent->oxidation_prod1 Oxidation of Benzyl CH₂ oxidation_prod2 N-Oxides parent->oxidation_prod2 photo_prod1 2-Fluorobenzylamine parent->photo_prod1 Homolytic Cleavage hydrolysis_prod3 Urea Derivatives hydrolysis_prod2->hydrolysis_prod3 photo_prod2 Radical Species photo_prod1->photo_prod2

Caption: Proposed degradation pathways for N-(2-fluorobenzyl)-N-methylguanidine.

Forced Degradation Workflow

ForcedDegradationWorkflow cluster_stress Apply Stress Conditions start Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl) start->acid base Base Hydrolysis (0.1M NaOH) start->base oxidation Oxidation (3% H₂O₂) start->oxidation thermal Thermal Stress (80°C) start->thermal photo Photostability (ICH Q1B) start->photo sampling Sample at Time Points (e.g., 0, 2, 4, 8, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize analysis Analyze by Stability-Indicating HPLC-UV/MS Method neutralize->analysis characterization Characterize Degradation Products analysis->characterization report Report Findings characterization->report

Caption: General workflow for a forced degradation study.

Summary of Potential Degradation Products

Stress Condition Potential Degradation Products Plausible Mechanism
Acid/Base Hydrolysis 2-Fluorobenzylamine, Methylguanidine, Urea derivativesCleavage of the C-N bonds in the guanidine moiety.
Oxidation 2-Fluorobenzaldehyde, N-OxidesOxidation of the benzylic methylene group or the nitrogen atoms.
Photolysis 2-Fluorobenzylamine, Radical speciesAbsorption of UV radiation leading to homolytic cleavage of the benzyl-nitrogen bond.
Thermal Stress Various fragmentation productsThermally induced cleavage of the weakest chemical bonds.

References

  • N/A
  • Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review.
  • MedCrave. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(6), 00039.
  • Biosciences Biotechnology Research Asia. (2022).
  • Patolia, V. N. (2020). An Introduction To Forced Degradation Studies For Drug Substance Drug Product. Pharmaceutical Outsourcing.
  • Williams, D. L., & Miles, W. H. (1977). Analytical Methods for Nitroguanidine and Characterization of Its Degradation Products.
  • National Center for Biotechnology Information. (n.d.). Methylguanidine. In PubChem Compound Database. Retrieved from [Link]

  • Wolfenden, R., & Williams, R. (2014). The nonenzymatic decomposition of guanidines and amidines. Journal of the American Chemical Society, 136(3), 1219–1221.
  • N/A
  • N/A
  • N/A
  • Wang, Y., et al. (2018). Hydrolysis and Photolysis Kinetics, and Identification of Degradation Products of the Novel Bactericide 2-(4-Fluorobenzyl)-5-(Methylsulfonyl)-1,3,4-Oxadiazole in Water. International Journal of Environmental Research and Public Health, 15(12), 2741.
  • S. Food and Drug Administration. (n.d.).
  • N/A
  • Wang, Y., et al. (2018). Hydrolysis and Photolysis Kinetics, and Identification of Degradation Products of the Novel Bactericide 2-(4-Fluorobenzyl)-5-(Methylsulfonyl)-1,3,4-Oxadiazole in Water.
  • N/A
  • N/A
  • N/A
  • N/A
  • N/A
  • N/A
  • N/A
  • N/A
  • N/A
  • N/A
  • N/A
  • N/A
  • N/A
  • Li, Y., & He, Y. (2003). New stability-indicating high performance liquid chromatography assay and proposed hydrolytic pathways of chlorhexidine.
  • N/A
  • N/A

Sources

"troubleshooting inconsistent results with N-(2-fluorobenzyl)-N-methylguanidine sulfate"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-(2-fluorobenzyl)-N-methylguanidine sulfate. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot experiments involving this compound. Inconsistent results can be a significant impediment to progress, and this guide provides a structured, in-depth approach to identifying and resolving common issues.

Introduction: Understanding the Compound

This compound is a guanidinium derivative. The guanidinium group, a protonated form of guanidine, is a common structural motif in biologically active molecules and is known to participate in hydrogen bonding and other non-covalent interactions with biological targets. The inclusion of a fluorobenzyl moiety can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, including its metabolic stability and target-binding affinity. While the precise mechanism of action for this specific compound may be proprietary or still under investigation, related structures have been explored for their potential as inhibitors of monoamine receptors and protein kinases, as well as for their cytotoxic and antimicrobial properties.

This guide will address common sources of variability in experiments with this compound, from compound handling and stability to assay-specific artifacts.

Frequently Asked Questions (FAQs) & Troubleshooting

Category 1: Compound Integrity and Handling

Question 1: My experimental results are inconsistent from day to day. Could the way I'm preparing my stock solutions of this compound be a factor?

Answer: Absolutely. The preparation and storage of your stock solution are critical for reproducible results. This compound is a sulfate salt, which generally confers good water solubility. However, several factors can lead to inconsistencies:

  • pH of the Solvent: The guanidinium group is basic. Dissolving the compound in acidic or basic buffers could potentially lead to degradation over time. For instance, some fluorinated compounds have been shown to be susceptible to acid-catalyzed degradation[1]. We recommend preparing initial stock solutions in a neutral, sterile solvent like DMSO or ethanol, and then making fresh dilutions in your aqueous experimental buffer for each experiment.

  • Temperature Effects: While dissolving, you may notice the solution becoming cold or hot. It is crucial to allow the solution to return to room temperature before bringing it to its final volume to avoid concentration errors due to temperature-dependent volume changes[2].

  • Freeze-Thaw Cycles: Repeated freeze-thaw cycles can lead to compound precipitation or degradation. We advise aliquoting your stock solution into single-use volumes to minimize this.

  • Light Exposure: While there is no specific data on the photosensitivity of this compound, it is good laboratory practice to store stock solutions in amber vials or protected from light to prevent potential photodegradation.

Protocol for Preparing a Stock Solution:

  • Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex thoroughly until the compound is completely dissolved. A brief sonication in a water bath may be used to aid dissolution if necessary.

  • Aliquot the stock solution into single-use, light-protected tubes.

  • Store at -20°C or -80°C for long-term storage.

Question 2: I've observed precipitation of the compound when I dilute it into my cell culture medium or aqueous buffer. How can I prevent this?

Answer: Precipitation upon dilution into an aqueous buffer is a common issue for many organic compounds, even those formulated as salts. The fluorobenzyl group, while enhancing biological activity, also increases the hydrophobicity of the molecule, which can lead to reduced aqueous solubility compared to the parent guanidine.

Here's a systematic approach to troubleshoot this:

  • Solubility Limits: Determine the kinetic solubility of the compound in your specific experimental buffer. This can be done by preparing a serial dilution and visually inspecting for precipitation or by using a nephelometer.

  • Pre-warming the Buffer: Pre-warming your cell culture medium or buffer to 37°C before adding the compound can sometimes help maintain solubility.

  • pH of the Final Solution: The final pH of your experimental solution can impact the ionization state of the guanidinium group and thus its solubility. Ensure the pH of your buffer is compatible with maintaining the compound in its soluble, protonated state.

  • Use of Pluronic F-68: For cell-based assays, the addition of a low concentration (0.01-0.1%) of a non-ionic surfactant like Pluronic F-68 to your final dilution can help maintain compound solubility without significantly affecting cell viability.

Troubleshooting Workflow for Solubility Issues:

start Precipitation Observed check_conc Is the final concentration too high? start->check_conc test_sol Determine kinetic solubility in experimental buffer. check_conc->test_sol Yes pre_warm Pre-warm the buffer to 37°C before adding the compound. check_conc->pre_warm No lower_conc Lower the final concentration. test_sol->lower_conc success Solubility Issue Resolved lower_conc->success check_ph Is the buffer pH optimal? pre_warm->check_ph adjust_ph Adjust buffer pH if necessary. check_ph->adjust_ph No add_surfactant Consider adding a non-ionic surfactant (e.g., 0.01% Pluronic F-68). check_ph->add_surfactant Yes adjust_ph->add_surfactant add_surfactant->success

Caption: A workflow for troubleshooting compound precipitation.

Category 2: Assay-Specific Issues

Question 3: I'm seeing high variability between replicate wells in my cell-based assay. What could be the cause?

Answer: High variability in cell-based assays can stem from multiple sources. Assuming you have ruled out issues with compound solubility and stability, here are some common culprits related to the assay itself:

  • Inconsistent Cell Seeding: Uneven cell distribution in your microplate is a major source of variability. Ensure you have a single-cell suspension before seeding and use a consistent seeding technique.

  • Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate the compound and affect cell growth. To mitigate this, consider not using the outer wells for experimental data and instead filling them with sterile PBS or media.

  • Cell Passage Number: The phenotype and responsiveness of cultured cells can change with high passage numbers. It is crucial to use cells within a consistent and validated passage number range for all experiments.

  • Mycoplasma Contamination: Mycoplasma contamination can alter cellular metabolism and response to treatments, leading to inconsistent results. Regularly test your cell cultures for mycoplasma.

Data on the Impact of Edge Effects:

Well PositionAverage Cell Viability (% of Control)Standard Deviation
Inner Wells95.2%4.5%
Outer Wells82.1%15.8%
This is example data and will vary depending on the cell line and assay.

Question 4: My positive and negative controls are behaving as expected, but the dose-response curve for this compound is flat or non-sigmoidal. What should I investigate?

Answer: A non-ideal dose-response curve can be perplexing. Here are some potential reasons and troubleshooting steps:

  • Assay Interference: Guanidinium compounds can sometimes interfere with certain assay technologies. For example, in fluorescence-based assays, the compound might have intrinsic fluorescence or act as a quencher.

    • Troubleshooting Step: Run a control plate with the compound in the absence of cells to check for direct effects on the assay reagents.

  • Cytotoxicity: At higher concentrations, the compound may be cytotoxic, leading to a "bell-shaped" dose-response curve where the signal decreases at the highest concentrations due to cell death.

    • Troubleshooting Step: Perform a separate cytotoxicity assay (e.g., using a live/dead stain) in parallel with your primary assay to assess the compound's effect on cell viability.

  • Incorrect Concentration Range: It's possible that the effective concentration range for your specific cell line and target is outside of the range you are testing.

    • Troubleshooting Step: Perform a wider range of dilutions, from picomolar to high micromolar, to ensure you are capturing the full dose-response.

  • Metabolic Instability: The compound may be rapidly metabolized by the cells into an inactive form.

    • Troubleshooting Step: If you have access to LC-MS/MS, you can analyze the concentration of the parent compound in the cell culture supernatant over time.

Logical Flow for Investigating a Poor Dose-Response:

start Flat or Non-Sigmoidal Dose-Response check_interference Assay Interference Check (Compound + Reagents, No Cells) start->check_interference check_cytotoxicity Cytotoxicity Assay (e.g., Live/Dead Stain) start->check_cytotoxicity check_concentration Test a Wider Concentration Range start->check_concentration check_metabolism LC-MS/MS Analysis of Compound Stability start->check_metabolism outcome1 Interference Detected check_interference->outcome1 outcome2 Cytotoxicity Observed check_cytotoxicity->outcome2 outcome3 Effective Concentration Range Found check_concentration->outcome3 outcome4 Rapid Metabolism Detected check_metabolism->outcome4

Caption: A decision tree for troubleshooting a poor dose-response curve.

References

  • Mohammadhosseini, N., Pordeli, M., Safavi, M., Firoozpour, L., Amin, F., Ardestani, S. K., Edraki, N., Shafiee, A., & Foroumadi, A. (2016). Novel N-2-(Furyl)-2-(chlorobenzyloxyimino) Ethyl Piperazinyl Quinolones: Synthesis, Cytotoxic Evaluation and Structure-Activity Relationship. Iranian journal of pharmaceutical research : IJPR, 15(4), 799–811.
  • Pordeli, M., et al. (2023). Hybrid Molecules of Benzylguanidine and the Alkylating Group of Melphalan: Synthesis and Effects on Neuroblastoma Cells. Molecules, 28(13), 5207.
  • Zhang, Y., & Li, T. (2007). Stability of 5-fluoro-2'-deoxycytidine and tetrahydrouridine in combination. Journal of pharmaceutical and biomedical analysis, 44(2), 586–591.
  • Pardridge, W. M. (1999). Blood-Brain Barrier Biology and Methodology. In Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition.
  • Melnikova, I. (2009). Kinase inhibitors. Nature reviews. Drug discovery, 8(11), 859.
  • Lo, Y. C., & Lin, S. C. (2011). Preparation of buffer solutions. Cold Spring Harbor protocols, 2011(5), pdb.prot5614.
  • Szakács, G., Paterson, J. K., Ludwig, J. A., Booth-Genthe, C., & Gottesman, M. M. (2006). Targeting multidrug resistance in cancer. Nature reviews. Drug discovery, 5(3), 219–234.
  • U.S. Patent No. US8420645B2. (2013). Salts of 2-fluoro-N-methyl-4-[7-(quinolin-6-yl-methyl)-imidazo[1,2-b][3][4][5]triazin-2-yl]benzamide and processes related to preparing the same. Google Patents.

  • U.S. Patent No. US7732615B2. (2010). N-(4-fluorobenzyl)-N-(1-methylpiperidin-4-yl)-N′-(4-(2-methylpropyloxy)phenylmethyl)carbamide and its tartrate salt and crystalline forms.
  • U.S. Patent No. US11203593B2. (2021). Forms of methyl {4,6-diamino-2-[1(2-fluorobenzyl)-1H-pyrazolo[3-4-b]pyridino-3-yl]pyrimidino-5-yl}methyl carbamate.
  • Venditti, A. (2018). How can I prepare guanidine hydrochloride 8M?. ResearchGate. Retrieved from [Link]

  • Lo, C.-H., et al. (2019).
  • Schell, M. J., et al. (2005). Solubility of Buffers in Aqueous–Organic Effluents for Reversed-Phase Liquid Chromatography. LCGC North America, 23(8), 754-761.

Sources

Technical Support Center: Purification of N-(2-fluorobenzyl)-N-methylguanidine Sulfate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of N-(2-fluorobenzyl)-N-methylguanidine sulfate. This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with the purification of this highly polar and basic pharmaceutical intermediate. As a guanidinium salt, this compound presents unique purification hurdles that require specialized strategies beyond standard protocols. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to enable you to achieve the desired purity and yield for your downstream applications.

Section 1: Purification Strategy Selection

The first critical decision in any purification workflow is selecting the most appropriate technique. For this compound, the choice primarily lies between recrystallization and chromatography. The optimal method depends on the impurity profile, the required purity level, and the scale of your experiment.

Choosing Your Path: Recrystallization vs. Chromatography

Guanidinium salts are crystalline solids, making recrystallization an attractive and scalable option, particularly for removing impurities with significantly different solubility profiles. However, finding a suitable solvent system can be challenging due to their high polarity and propensity to be sparingly soluble in many common organic solvents.[1]

Chromatography offers higher resolution for separating structurally similar impurities. Given the compound's strongly basic and polar nature, standard silica gel chromatography is often problematic, leading to severe peak tailing and irreversible adsorption.[2] Therefore, specialized chromatographic techniques are necessary.

The following decision tree can guide your selection process:

G start Crude Material Analysis (TLC, HPLC, ¹H NMR) impurity_check Are impurities structurally similar to the product? start->impurity_check solubility_check Are impurities & product differentially soluble? impurity_check->solubility_check No chromatography Primary Strategy: Chromatography impurity_check->chromatography Yes recrystallization Primary Strategy: Recrystallization solubility_check->recrystallization Yes solubility_check->chromatography No recrystallization_refine Refine with anti-solvent addition or pH adjustment. recrystallization->recrystallization_refine chromatography_type Select appropriate method: - Reverse Phase - HILIC - Ion Exchange - Modified Normal Phase chromatography->chromatography_type G start Purification Outcome Unsatisfactory sub_recrys Recrystallization Issue start->sub_recrys sub_chrom Chromatography Issue start->sub_chrom sub_post Post-Purification Issue start->sub_post oil_out Product Oiled Out? sub_recrys->oil_out low_yield_recrys Low Yield? sub_recrys->low_yield_recrys still_impure_recrys Still Impure? sub_recrys->still_impure_recrys streaking Streaking on TLC/Column? sub_chrom->streaking no_retention No Retention (Rf ≈ 1)? sub_chrom->no_retention broad_peaks Broad HPLC Peaks? sub_chrom->broad_peaks oily_product Final product is an oil? sub_post->oily_product oil_out_sol Solution: - Lower crystallization temp - Use more dilute solution - Add anti-solvent slowly oil_out->oil_out_sol Yes low_yield_recrys_sol Solution: - Adjust pH to decrease solubility - Maximize cooling time - Use minimal hot solvent low_yield_recrys->low_yield_recrys_sol Yes still_impure_recrys_sol Solution: - Re-crystallize - Wash crystals with cold solvent - Switch to chromatography still_impure_recrys->still_impure_recrys_sol Yes streaking_sol Solution (Normal Phase): - Add NH₄OH or Et₃N to eluent Solution (Reverse Phase): - Add TFA or Formic Acid streaking->streaking_sol Yes no_retention_sol Solution: - Switch to HILIC or Ion Exchange - Use a more polar mobile phase (RP) - Use a less polar mobile phase (NP) no_retention->no_retention_sol Yes broad_peaks_sol Solution: - Check for column degradation - Optimize mobile phase pH/additives - Reduce sample loading broad_peaks->broad_peaks_sol Yes oily_product_sol Solution: - Check for residual solvent (NMR/TGA) - Triturate with non-polar solvent - Lyophilize from water oily_product->oily_product_sol Yes

Sources

Technical Support Center: Strategies for Preventing Precipitation of N-benzyl-N-methylguanidine Compounds in Aqueous Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-benzyl-N-methylguanidine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this class of compounds in aqueous media. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you maintain the solubility of your compounds and ensure the integrity of your experiments.

Understanding the Challenge: The Physicochemical Properties of N-benzyl-N-methylguanidine

N-benzyl-N-methylguanidine possesses a unique chemical structure, combining a non-polar benzyl group with a highly basic guanidine moiety. This duality in its structure is the primary reason for its variable and often challenging solubility profile in aqueous solutions. The guanidine group, being strongly basic, can be protonated to form a much more water-soluble guanidinium salt.[1][2] The benzyl and methyl groups, however, contribute to the molecule's hydrophobicity, which can lead to precipitation, especially in neutral or alkaline aqueous solutions.

Troubleshooting Guide: Common Precipitation Issues and Solutions

This section addresses specific problems you might encounter during your experiments, providing explanations and actionable steps to resolve them.

Q1: My N-benzyl-N-methylguanidine compound precipitated out of my aqueous buffer upon preparation. What went wrong?

A1: This is a common issue and is most likely related to the pH of your aqueous solution.

  • The Role of pH: The guanidine group in your compound is strongly basic. In its unprotonated (neutral) form, the compound is less polar and thus less soluble in water. At a pH below the pKa of the compound, the guanidine group will be protonated, forming a positively charged guanidinium ion. This charged species is significantly more soluble in polar solvents like water.[1][2] If your buffer is neutral or alkaline, your compound may be in its less soluble, unprotonated form, leading to precipitation.

  • Immediate Troubleshooting Steps:

    • Check the pH of your buffer: Ensure the pH is sufficiently acidic to maintain the protonated state of the guanidine group. A good starting point is a pH at least 2 units below the estimated pKa of the compound. Given the pKa of methylguanidine is around 12.78, a buffer with a pH of 7.4 should be sufficient to keep it protonated. However, the benzyl group may slightly alter the pKa.

    • Acidify your solution: If your experimental conditions allow, try lowering the pH of your solution. You can do this by preparing your solution in a buffer with a lower pH (e.g., pH 5-6) or by adding a small amount of a dilute, sterile acid (e.g., 0.1 M HCl) dropwise while monitoring the pH until the precipitate redissolves.

Q2: I managed to dissolve my compound initially by warming the solution, but it precipitated upon cooling to room temperature. How can I prevent this?

A2: This phenomenon is known as temperature-dependent precipitation and indicates that you have created a supersaturated solution.

  • Understanding Supersaturation: The solubility of many compounds increases with temperature. By heating the solution, you were able to dissolve more of the compound than would be soluble at room temperature. Upon cooling, the solubility decreases, and the excess compound precipitates out.[2]

  • Solutions for Temperature-Dependent Precipitation:

    • Work with lower concentrations: The most straightforward solution is to prepare a more dilute solution that is within the solubility limit of your compound at room temperature.

    • Employ co-solvents: Introducing a water-miscible organic solvent can increase the overall solvating power of your aqueous solution, even at room temperature. This can help to keep your compound in solution after cooling. See the FAQ section for more on co-solvents.

    • Maintain a slightly elevated temperature: If your experimental setup permits, maintaining the solution at a slightly elevated temperature where the compound remains soluble could be an option. However, be mindful of the potential for compound degradation over time at higher temperatures.

Q3: I am observing a slow precipitation of my compound over several hours or days, even in a buffered solution. What could be the cause?

A3: Gradual precipitation can be due to several factors, including subtle pH shifts, compound instability, or interactions with components of your solution.

  • Possible Causes and Solutions:

    • pH Instability: The pH of your buffer might not be stable over time, especially if it has low buffering capacity or is exposed to atmospheric CO2 (which can acidify the solution).

      • Action: Use a buffer with a higher buffering capacity and ensure your solution is stored in a tightly sealed container. Periodically check and readjust the pH if necessary.

    • Compound Degradation: While guanidinium compounds are generally stable, degradation into less soluble byproducts can occur under certain conditions (e.g., exposure to light, reactive species in the media).

      • Action: Store your stock solutions protected from light and at a low temperature (e.g., 4°C or -20°C). Prepare fresh working solutions for your experiments whenever possible.

    • Salt Effects and Counter-ion Exchange: The presence of high concentrations of other salts in your media could potentially lead to "salting out" of your compound. Additionally, if your compound is a salt (e.g., a hydrochloride salt), interaction with other ions in the solution could lead to the formation of a less soluble salt. The choice of counter-ion can significantly impact solubility.[4]

Frequently Asked Questions (FAQs)

This section provides answers to common questions about handling N-benzyl-N-methylguanidine compounds.

Q4: What is the best way to prepare a stock solution of N-benzyl-N-methylguanidine?

A4: For a highly concentrated stock solution, it is generally recommended to use an organic solvent and then dilute it into your aqueous experimental buffer.

  • Recommended Solvents: Dimethyl sulfoxide (DMSO) is an excellent choice for a primary stock solution due to its high solubilizing power for a wide range of organic compounds.[2] Ethanol is another suitable option.

  • Protocol for Stock Solution Preparation:

    • Weigh out the desired amount of your N-benzyl-N-methylguanidine compound.

    • Dissolve the compound in a minimal amount of high-purity DMSO (or ethanol) to achieve a high concentration (e.g., 10-50 mM).

    • Ensure the compound is fully dissolved. Gentle warming or sonication can be used to aid dissolution.

    • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

  • Important Consideration for Experiments: When preparing your working solution by diluting the DMSO stock into your aqueous buffer, ensure the final concentration of DMSO is low (typically <0.5% v/v) to avoid solvent-induced artifacts in biological assays.

Q5: Can I use co-solvents to improve the aqueous solubility of my compound?

A5: Yes, co-solvents can be a very effective strategy.

  • Mechanism of Action: Co-solvents are water-miscible organic solvents that, when added to water, increase the solubility of non-polar compounds by reducing the overall polarity of the solvent system.

  • Commonly Used Co-solvents:

    • Dimethyl sulfoxide (DMSO)

    • Ethanol

    • Isopropanol

    • Polyethylene glycol (PEG), particularly PEG 300 or PEG 400

  • General Guidance: Start by adding a small percentage of the co-solvent (e.g., 1-5% v/v) to your aqueous buffer and assess the impact on solubility. You can gradually increase the concentration, but be mindful of the potential effects of the co-solvent on your experimental system.

Q6: I've heard about using cyclodextrins for poorly soluble compounds. Is this a viable option for N-benzyl-N-methylguanidine?

A6: Yes, cyclodextrins are a promising formulation strategy for this class of compounds.

  • How Cyclodextrins Work: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate hydrophobic molecules, or parts of molecules, within their cavity, effectively shielding them from the aqueous environment and increasing their apparent solubility.[5]

  • Recommended Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved water solubility and a good safety profile.[5][6]

  • Experimental Approach:

    • Prepare a solution of HP-β-CD in your aqueous buffer.

    • Add your N-benzyl-N-methylguanidine compound to the cyclodextrin solution.

    • Stir or shake the mixture for several hours to allow for the formation of the inclusion complex.

    • Determine the concentration of the dissolved compound. A significant increase in solubility compared to the buffer alone indicates successful complexation.

Q7: Does the counter-ion of my N-benzyl-N-methylguanidine salt matter for solubility?

A7: Yes, the counter-ion can have a significant impact on the physicochemical properties of the salt, including its solubility.

  • Influence of Counter-ions: Different counter-ions (e.g., hydrochloride, sulfate, acetate) can affect the crystal lattice energy of the solid salt and the hydration of the ions in solution, both of which influence solubility.[4] While chloride salts are very common, sometimes switching to a different salt form can improve solubility. For guanidinium salts, weak ion association is generally observed in dilute aqueous solutions for both chloride and sulfate salts.[7] However, the specific interactions in the solid state can lead to differences in solubility.

  • Practical Advice: If you are consistently having trouble with the solubility of a particular salt form (e.g., the hydrochloride), it may be worthwhile to synthesize or procure a different salt (e.g., acetate or sulfate) and compare its solubility characteristics.

Experimental Protocols and Data

Protocol 1: Basic Aqueous Solubility Assessment

This protocol provides a straightforward method to estimate the solubility of your N-benzyl-N-methylguanidine compound in a specific aqueous buffer.

  • Preparation of Saturated Solution:

    • Add an excess amount of your compound to a known volume of the desired aqueous buffer in a sealed vial. An excess is indicated by the presence of undissolved solid.

  • Equilibration:

    • Agitate the vial at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation of Undissolved Solid:

    • Centrifuge the vial at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.

  • Quantification:

    • Carefully remove an aliquot of the clear supernatant.

    • Dilute the supernatant with an appropriate solvent (e.g., methanol or acetonitrile) and determine the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV or LC-MS, with a pre-established calibration curve.

Table 1: Troubleshooting Summary for Precipitation Issues
IssuePrimary CauseRecommended Actions
Immediate Precipitation Incorrect pH (compound is not protonated)Lower the pH of the buffer; use an acidic buffer.
Precipitation on Cooling SupersaturationDecrease the compound concentration; add a co-solvent.
Slow Precipitation Over Time pH drift; compound degradation; salt effectsUse a stronger buffer; protect from light; store at low temperature; consider the ionic strength of the media.

Visualization of Key Concepts

Diagram 1: pH-Dependent Solubility of Guanidinium Compounds

G cluster_pH_Scale cluster_Compound_State cluster_Solubility Low_pH Low pH (Acidic) Protonated Protonated (Guanidinium Ion) R-NH-C(=NH2+)-NR'R'' Low_pH->Protonated Favors High_pH High pH (Alkaline) Unprotonated Unprotonated (Guanidine) R-N=C(NH2)-NR'R'' High_pH->Unprotonated Favors High_Solubility High Solubility Protonated->High_Solubility Leads to Low_Solubility Low Solubility Unprotonated->Low_Solubility Leads to

Caption: Relationship between pH, protonation state, and aqueous solubility.

Diagram 2: Workflow for Troubleshooting Precipitation

G Start Precipitation Observed Check_pH Check and Adjust pH (Lower if possible) Start->Check_pH Result1 Precipitate Redissolves? Check_pH->Result1 Success1 Problem Solved! (pH was the issue) Result1->Success1 Yes Failure1 No Result1->Failure1 Add_Cosolvent Add Co-solvent (e.g., DMSO, Ethanol) Failure1->Add_Cosolvent Result2 Precipitate Redissolves? Add_Cosolvent->Result2 Success2 Problem Solved! (Co-solvent increased solubility) Result2->Success2 Yes Failure2 No Result2->Failure2 Advanced Consider Advanced Formulation (e.g., Cyclodextrins) Failure2->Advanced

Caption: A stepwise approach to resolving precipitation issues.

References

  • BenchChem. (n.d.). Solubility issues of N-benzyl-N',N''-diphenylguanidine in common solvents.
  • Synergetic effects on the capture and release of CO2 using guanidine and amidine superbases. (2024). RSC Publishing.
  • Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. (n.d.). MDPI.
  • BenchChem. (n.d.). solubility issues of N-benzyl-N',N''-diphenylguanidine in common solvents.
  • Enhancement of the oral bioavailability of isopropoxy benzene guanidine though complexation with hydroxypropyl-β-cyclodextrin. (n.d.). Taylor & Francis.
  • Predicting pKa Values in Aqueous Solution for the Guanidine Functional Group From Gas Phase Ab Initio Bond Lengths. (2013). PubMed.
  • Solubility measurement, molecular simulation and thermodynamic analysis of guanidine hydrochloride in eleven neat solvents. (n.d.). ResearchGate.
  • Amidine‒ and guanidine‒based synthetic methods for CO2 capture and utilization. (n.d.). ResearchGate.
  • Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. (n.d.). PMC - NIH.
  • Prediction of Aqueous pKa Values for Guanidine-Containing Compounds Using Ab Initio Gas-Phase Equilibrium Bond Lengths. (2018). The University of Manchester.
  • Use of 2-hydroxypropyl-beta-cyclodextrin as a solubilizing and stabilizing excipient for protein drugs. (n.d.). PubMed.
  • Contrasting Effects of Guanidinium Chloride and Urea on the Activity and Unfolding of Lysozyme. (2018). ACS Publications.
  • Solubility of drugs in aqueous solutions. Part 2: binary nonideal mixed solvent. (2003). PubMed.
  • Showing metabocard for Methylguanidine (HMDB0001522). (n.d.). Human Metabolome Database.
  • Synthesis and Evaluation of Rutin–Hydroxypropyl β-Cyclodextrin Inclusion Complexes Embedded in Xanthan Gum-Based (HPMC-g-AMPS) Hydrogels for Oral Controlled Drug Delivery. (2023). MDPI.
  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (n.d.). PMC - PubMed Central.
  • A conductance study of guanidinium chloride, thiocyanate, sulfate, and carbonate in dilute aqueous solutions: ion-association and carbonate hydrolysis effects. (2013). PubMed.
  • Application Notes and Protocols: Derivatization of N-Benzyl-2,4,5-trichloroaniline for Biological Screening. (n.d.). Benchchem.
  • Aromatic Amine-Functionalized Covalent Organic Frameworks (COFs) for CO2/N2 Separation. (2023). PubMed.
  • ACS Sustainable Chemistry & Engineering. (n.d.). ACS Publications.
  • Reliable and Accurate Prediction of Single Residue pKa Values Through Free Energy Perturbation Calculations. (n.d.). ChemRxiv.
  • Complex formation of chlorhexidine gluconate with hydroxypropyl-β- cyclodextrin (HPβCD) by proton nuclear magnetic resonance spectroscopy (1H NMR). (n.d.). ResearchGate.
  • Formulation strategies for poorly soluble drugs. (n.d.). ResearchGate.
  • Experimental pKa values, atomic partial charges calculated by MNDO-PM6... (n.d.). ResearchGate.
  • Hydroxylpropyl-β-cyclodextrin as Potential Excipient to Prevent Stress-Induced Aggregation in Liquid Protein Formulations. (n.d.). PMC.
  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (n.d.). Hilaris Publisher.
  • Guanidinium chloride. (n.d.). Wikipedia.
  • Aqueous Solubility of Organic Compounds for Flow Battery Applications: Symmetry and Counter Ion Design to Avoid Low-Solubility Polymorphs. (n.d.). MDPI.
  • Guanidine hydrochloride (Aminoformamidine hydrochloride, Guanidium chloride, Guanidinium chloride). (n.d.). Sigma-Aldrich.
  • Rh-Catalyzed Asymmetric Hydrogenation of Polynitrogen Heterocycle-Substituted Phenylacrylonitriles. (2026). American Chemical Society.

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Validation & Comparative

A Comparative Guide to Fluorobenzylguanidine Isomers for Norepinephrine Transporter Targeting

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in neuropharmacology and oncology, identifying potent and selective ligands for the human norepinephrine transporter (hNET) is a critical endeavor. The hNET protein is a key regulator of neurotransmission and a validated biomarker and therapeutic target for neuroendocrine tumors such as neuroblastoma.[1] The benzylguanidine scaffold, an analogue of the neurotransmitter norepinephrine, has been a cornerstone of hNET-targeted agents for decades.[2]

This guide provides an in-depth comparison of the biological activity of fluorinated benzylguanidine isomers: ortho-fluorobenzylguanidine (oFBG) , meta-fluorobenzylguanidine (MFBG) , and para-fluorobenzylguanidine (PFBG) . We will delve into the structure-activity relationships that govern their interaction with hNET, present supporting experimental data, and provide detailed protocols for their evaluation.

Isomeric Positioning: A Critical Determinant of hNET Interaction

The position of the fluorine atom on the benzyl ring significantly influences the molecule's affinity and uptake kinetics via the norepinephrine transporter. Decades of research, primarily focused on developing positron emission tomography (PET) imaging agents, have established a clear hierarchy of activity among these isomers.

A comprehensive review of published literature reveals a strong focus on the meta- and para-isomers, with MFBG emerging as the superior agent for in vivo applications. Data on the ortho-isomer is notably absent from peer-reviewed studies, suggesting it likely possesses significantly lower affinity or unfavorable properties for hNET targeting, and as such, it will not be a focus of this comparison.

The preference for the meta-position is rooted in its structural similarity to established hNET substrates like norepinephrine and meta-iodobenzylguanidine (MIBG), the latter being a clinically established agent for diagnosing and treating neuroendocrine tumors.[1]

Comparative Analysis of Biological Activity: Meta- vs. Para-Fluorobenzylguanidine

Experimental data consistently demonstrates that while both MFBG and PFBG are recognized and transported by hNET, MFBG exhibits superior uptake and retention in NET-expressing tissues in vivo.

One key comparative study evaluated [¹⁸F]MFBG and [¹⁸F]PFBG in rat glioma cells engineered to express the human norepinephrine transporter (C6-hNET).[3] While the specific uptake of the two isomers in these cells was similar in vitro, their behavior in vivo was markedly different. Accumulation of [¹⁸F]MFBG in C6-hNET tumor xenografts was 1.6-fold higher than that of [¹⁸F]PFBG one-hour post-injection.[3]

Earlier research reinforces this finding. A 1994 study observed that at 4 hours post-administration in mice, the uptake of [¹⁸F]MFBG in the adrenal gland and the heart—organs with high sympathetic innervation and NET expression—was significantly higher than that of [¹⁸F]PFBG.[4] This enhanced accumulation and retention are critical for applications like PET imaging, where a high target-to-background ratio is essential for clear visualization.[3]

Parametermeta-Fluorobenzylguanidine (MFBG)para-Fluorobenzylguanidine (PFBG)Source(s)
In Vivo Tumor Uptake 1.6-fold higher accumulation than PFBG in C6-hNET xenografts (1 hr p.i.)Lower accumulation in C6-hNET xenografts compared to MFBG.[3]
In Vivo Heart Uptake 10.5 ± 1.7 %ID/g (4 hr p.i. in mice)5.9 ± 0.8 %ID/g (4 hr p.i. in mice)[4]
In Vivo Adrenal Uptake 23.8 ± 5.0 %ID/g (4 hr p.i. in mice)20.3 ± 4.8 %ID/g (4 hr p.i. in mice)[4]
In Vitro Cell Uptake Similar specific uptake in C6-hNET cells compared to PFBG.Similar specific uptake in C6-hNET cells compared to MFBG.[3]
hNET Affinity 2.8-fold lower than meta-iodobenzylguanidine (MIBG).Not directly compared to MFBG; generally considered lower.[3]

p.i. = post-injection; %ID/g = percentage of injected dose per gram of tissue.

The data strongly suggests that the meta-position for fluorine substitution provides an optimal balance of recognition and transport by hNET, leading to superior in vivo performance.[3][4] While PFBG is a valid hNET substrate, its faster clearance from target tissues makes it a less effective agent for applications requiring sustained accumulation.[3]

Experimental Methodologies: Assessing hNET Uptake Activity

To determine the potency and specificity of compounds like MFBG and PFBG, a robust and reproducible experimental workflow is essential. A widely used method is the in vitro norepinephrine transporter uptake inhibition assay using a cell line that endogenously expresses hNET, such as the human neuroblastoma cell line SK-N-BE(2)C.[5]

Causality Behind Experimental Choices:
  • Cell Line Selection: SK-N-BE(2)C cells are derived from a human neuroblastoma and naturally express a high level of functional hNET.[6] This provides a more physiologically relevant system than engineered cell lines that might overexpress the transporter to non-physiological levels.

  • Radiolabeled Tracer: [³H]Norepinephrine is the natural substrate for hNET. Using a radiolabeled version allows for highly sensitive and quantitative measurement of its uptake into the cells.

  • Competitive Inhibition Principle: The assay measures the "activity" of a test compound (e.g., MFBG) by its ability to compete with the radiolabeled substrate ([³H]Norepinephrine) for transport into the cell. A potent compound will inhibit the uptake of the radiotracer even at low concentrations.

  • Defining Specificity: To ensure the measured uptake is specifically through hNET, a control inhibitor like desipramine is used. Desipramine is a potent and selective hNET inhibitor.[5] The difference in radiotracer uptake in the absence and presence of a high concentration of desipramine defines the specific, hNET-mediated transport.

Detailed Protocol: hNET Uptake Inhibition Assay

This protocol outlines the steps to measure the inhibitory potency (IC₅₀) of a test compound against hNET in SK-N-BE(2)C cells.

  • Cell Culture and Plating:

    • Culture SK-N-BE(2)C cells in appropriate media until they reach approximately 80-90% confluency.

    • Harvest the cells and plate them into a 24-well tissue culture plate at a predetermined density. Allow cells to adhere and grow for 24-48 hours.

  • Preparation of Reagents:

    • Assay Buffer: Prepare Krebs-Ringer-HEPES (KRH) buffer.

    • Test Compound Dilutions: Prepare a serial dilution of the test compounds (e.g., MFBG, PFBG) in assay buffer.

    • Radiotracer Solution: Dilute [³H]Norepinephrine in assay buffer to a final working concentration. The concentration is often chosen to be near the Kₘ value of norepinephrine for hNET (e.g., ~416 nM).[5]

    • Control Inhibitor: Prepare a high-concentration solution of desipramine (e.g., 5 µM final concentration) for determining non-specific binding.[5]

  • Uptake Assay Procedure:

    • Aspirate the culture medium from the wells.

    • Wash the cells gently with the assay buffer.

    • Add the diluted test compounds or control inhibitor to the appropriate wells.

    • Initiate the transport assay by adding the [³H]Norepinephrine radiotracer solution to all wells.[5]

    • Incubate the plate at room temperature for a defined period (e.g., 10-105 minutes).[5]

  • Termination and Lysis:

    • Terminate the uptake by rapidly aspirating the assay solution from the wells.

    • Immediately wash the cells twice with ice-cold assay buffer to remove any unbound radiotracer.[5]

    • Lyse the cells by adding a lysis buffer (e.g., 1% Triton X-100 in buffer) to each well and shaking for 60 minutes.[5]

  • Quantification and Analysis:

    • Transfer the lysate from each well into a scintillation vial containing a scintillation cocktail.

    • Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

    • Calculate the percentage inhibition for each concentration of the test compound relative to the control (uninhibited) wells.

    • Plot the percent inhibition against the log concentration of the test compound and fit the data using a four-parameter logistic regression to determine the IC₅₀ value—the concentration at which the compound inhibits 50% of the specific uptake.[7]

Visualization of Key Processes

Mechanism of Action at the Synapse

Fluorobenzylguanidines act as substrates for the norepinephrine transporter (NET). They are recognized by NET on the presynaptic neuronal membrane and transported into the neuron, where they can accumulate. This same mechanism allows for their uptake into tumor cells that overexpress NET.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Vesicle Synaptic Vesicle (Stores NE) NE_out NE Vesicle->NE_out Release NE_in Norepinephrine (NE) MFBG_in MFBG Receptor Adrenergic Receptor NE_out->Receptor Binding & Signal NET Norepinephrine Transporter (NET) NE_out->NET Reuptake MFBG_out MFBG MFBG_out->NET Uptake (Competition) NET->NE_in NET->MFBG_in

Caption: Mechanism of MFBG uptake via the norepinephrine transporter (NET).

Experimental Workflow: NET Uptake Inhibition Assay

The following diagram illustrates the key steps in the cell-based assay used to determine the inhibitory potency of the fluorobenzylguanidine isomers.

start Plate SK-N-BE(2)C Cells in 24-well plate prep Prepare Serial Dilutions of Test Compounds (e.g., MFBG, PFBG) wash1 Wash Cells with Assay Buffer start->wash1 add_cpd Add Test Compounds & Controls to Wells prep->add_cpd Test Compounds wash1->add_cpd add_tracer Initiate Uptake: Add [3H]Norepinephrine add_cpd->add_tracer incubate Incubate at Room Temp add_tracer->incubate terminate Terminate Uptake & Wash with Cold Buffer incubate->terminate lyse Lyse Cells to Release Internalized Tracer terminate->lyse count Quantify Radioactivity (Liquid Scintillation) lyse->count analyze Calculate % Inhibition & Determine IC50 count->analyze

Caption: Workflow for an in vitro hNET uptake inhibition assay.

Conclusion

The comparative analysis of fluorobenzylguanidine isomers reveals a distinct structure-activity relationship governed by the position of the fluorine substituent. While both meta- and para-fluorobenzylguanidine are substrates for the norepinephrine transporter, the available data strongly indicates the superiority of the meta-isomer, MFBG, for in vivo applications. Its higher accumulation and retention in NET-expressing tissues make it a more effective agent for diagnostic imaging and a more promising candidate for potential theranostic applications. The lack of data on ortho-fluorobenzylguanidine suggests it is not a viable candidate for hNET targeting. For researchers aiming to develop or utilize hNET-targeted agents, MFBG represents the most potent and well-validated of the fluorinated benzylguanidine isomers.

References

  • Zhang, H., Huang, R., Cheung, N. K. V., Guo, H., Tressler, C. M., Taldone, T., Chiosis, G., Larson, S. M., & Lewis, J. S. (2014). Synthesis and Evaluation of 18F-Labeled Benzylguanidine Analogs for Targeting the Human Norepinephrine Transporter. PLoS ONE, 9(9), e107940. [Link]

  • Oh, S. J., Naka, T., Igawa, D., Ishioka, N. S., Watanabe, S., Kimura, H., & Ono, M. (2018). Radiolabeled (4-Fluoro-3-Iodobenzyl)Guanidine Improves Imaging and Targeted Radionuclide Therapy of Norepinephrine Transporter–Expressing Tumors. Journal of Nuclear Medicine, 59(5), 826-832. [Link]

  • Mohamed, A., Madar, I. H., Saha, J. K., Dukat, M., & Glennon, R. A. (2018). Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. Bioorganic & Medicinal Chemistry Letters, 28(10), 1836-1839. [Link]

  • Kramer, G. M., Smith, T. P., Chio, L. C., Kaliszczak, M., Twyman, R. M., Smith, A. M., ... & Aboagye, E. O. (2020). 18F-meta-fluorobenzylguanidine (18F-mFBG) to monitor changes in norepinephrine transporter expression in response to therapeutic intervention in neuroblastoma models. Scientific Reports, 10(1), 20918. [Link]

  • Vaidyanathan, G., & Zalutsky, M. R. (1994). Synthesis and preliminary evaluation of para- and meta-[18F]fluorobenzylguanidine. Nuclear Medicine and Biology, 21(1), 97-103. [Link]

  • Biedler, J. L., Helson, L., & Spengler, B. A. (1973). Morphology and growth, tumorigenicity, and cytogenetics of human neuroblastoma cells in continuous culture. Cancer Research, 33(11), 2643-2652. (Note: While not directly cited, this is a foundational paper for the SK-N-BE(2)C cell line).
  • BioIVT. (n.d.). NET (SLC6A2) Transporter Assay. Retrieved from [Link]

  • Zhang, H., Taldone, T., Tressler, C. M., Chiosis, G., Larson, S. M., & Lewis, J. S. (2014). Imaging the norepinephrine transporter in neuroblastoma: a comparison of [18F]-MFBG and 123I-MIBG. Clinical Cancer Research, 20(8), 2182-2191. [Link]

  • National Cancer Institute. (n.d.). meta-fluorine F 18 fluorobenzylguanidine. NCI Drug Dictionary. Retrieved from [Link]

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A Comparative Guide to Guanidine-Based Bioactive Compounds: A Structural Analysis of N-(2-fluorobenzyl)-N-methylguanidine sulfate and its Pharmacological Context

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The guanidinium group is a quintessential "privileged scaffold" in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs.[1][2][3] Its unique electronic and structural properties—strong basicity and the ability to form multiple hydrogen bonds—allow it to serve as a versatile pharmacophore for targets ranging from ion channels to enzymes and receptors.[2] This guide delves into a comparative analysis of guanidine-containing compounds, centered on the novel, uncharacterized molecule: N-(2-fluorobenzyl)-N-methylguanidine sulfate. As direct experimental data for this specific compound is not yet published, this document provides a predictive profile based on established structure-activity relationships (SAR) from well-known guanidine analogues. We will deconstruct its structural motifs to hypothesize its likely biological targets and compare this profile against benchmark compounds like the ion channel modulator guanidine hydrochloride, the α2-adrenergic agonist guanabenz, and the potent neurotoxin saxitoxin. Furthermore, we provide robust, validated experimental protocols that would be required to formally characterize its pharmacological activity, offering a roadmap for future investigation.

The Guanidinium Group: A Cornerstone of Pharmacological Activity

At the heart of this diverse class of compounds is the guanidine functional group, HNC(NH₂)₂. In aqueous solution at physiological pH, it is protonated to form the guanidinium cation. This cation is exceptionally stable due to the delocalization of its positive charge across the three nitrogen atoms through resonance.[4] This inherent stability and its planar geometry, combined with a pKₐ of approximately 13.6, ensure it remains protonated and positively charged under most biological conditions.[4]

This positive charge is central to its biological activity, enabling it to function as a bioisostere of a protonated amine or to engage in critical charge-pairing and hydrogen bonding interactions with negatively charged residues like carboxylates (Asp, Glu) and phosphates (in DNA, RNA, and phosphorylated proteins).[2]

Caption: Resonance delocalization of the positive charge in the guanidinium cation.

Deconstructing N-(2-fluorobenzyl)-N-methylguanidine: A Predictive Pharmacological Profile

To predict the activity of N-(2-fluorobenzyl)-N-methylguanidine, we must analyze its constituent parts: the N-methylguanidine core, the benzyl substituent, and the ortho-fluoro substitution.

  • N-methylguanidine Core: The parent compound, methylguanidine, is an endogenous metabolite of creatinine.[5] While it is recognized as a uremic toxin that accumulates in renal failure, it also exhibits anti-inflammatory properties by inhibiting iNOS activity.[5] This core provides the fundamental guanidinium charge necessary for receptor or channel interaction.

  • N-benzyl Moiety: The addition of a lipophilic benzyl group significantly alters the molecule's properties compared to simple guanidine salts. This group can enhance membrane permeability and facilitate entry into the central nervous system (CNS). It also introduces the potential for cation-π interactions with aromatic amino acid residues (Phe, Tyr, Trp) in protein binding pockets, which can substantially increase binding affinity.

  • 2-Fluoro Substitution: The placement of a fluorine atom on the benzyl ring is a classic medicinal chemistry strategy. The high electronegativity of fluorine can modulate the electronic properties of the aromatic ring and influence binding interactions. Furthermore, fluorine can serve as a bioisostere for a hydrogen atom, but with the added benefit of potentially blocking metabolic oxidation at that position, thereby increasing the compound's metabolic stability and half-life.

Hypothesized Target Classes:

Based on this structural analysis, this compound is a strong candidate for activity in two primary areas:

  • Ion Channel Modulation: The guanidinium group is a well-established modulator of voltage-gated ion channels. Guanidinium toxins like saxitoxin and tetrodotoxin are potent blockers of sodium channels, while simple guanidine hydrochloride is known to inhibit potassium channels, enhancing neurotransmitter release.[6][7][8] The substituted benzyl group could confer selectivity for specific channel subtypes.

  • Adrenergic Receptor Ligation: The overall structure bears a resemblance to known α2-adrenergic agonists like guanabenz and guanfacine, which feature a dichlorophenyl ring attached to a guanidine or guanidine-like moiety.[9] These drugs are used as antihypertensives and for the treatment of ADHD.[10][11] The 2-fluorobenzyl group could mimic the substituted phenyl ring of these agonists, making α2-adrenergic receptors a highly probable target.

Comparative Analysis with Benchmark Guanidine Compounds

To place the predicted properties of this compound in context, we compare it to several classes of well-characterized guanidine compounds.

Compound ClassExemplar Compound(s)Primary Mechanism of ActionKey Structural FeaturesPredicted Comparison with N-(2-fluorobenzyl)-N-methylguanidine
Simple Guanidiniums Guanidine HydrochlorideInhibition of voltage-gated potassium (Kv) channels, enhancing acetylcholine release.[7]Unsubstituted guanidinium ion.The target compound's bulky, lipophilic substituent likely increases potency and may introduce selectivity for different ion channel subtypes.
Cyclic Guanidinium Toxins Saxitoxin (STX)Potent blockade of voltage-gated sodium (NaV) channels.[6][8]Rigid, polycyclic structure with two guanidinium groups.The target compound is structurally flexible and monovalent. It is expected to be a much less potent NaV channel blocker than STX but may exhibit different subtype selectivity.
α2-Adrenergic Agonists Guanabenz, GuanfacineAgonism at α2-adrenergic receptors, leading to reduced sympathetic outflow.[9][12]Phenyl ring with electron-withdrawing groups linked to a guanidine moiety.The 2-fluorobenzyl group is structurally analogous to the phenyl groups of these agonists, suggesting a high probability of interaction with α2 receptors, either as an agonist or antagonist.
Biguanides MetforminPrimarily activates AMP-activated protein kinase (AMPK); complex mechanism.Two linked guanidine units.Structurally distinct. The target compound is unlikely to share Metformin's primary mechanism of action.
Antiviral Nucleoside Analogues AcyclovirInhibits viral DNA polymerase.Guanine base (a fused imidazole-pyrimidine system) linked to an acyclic sugar mimic.The target compound lacks the purine-like core and is not expected to have antiviral activity via this mechanism.

Experimental Protocols for Pharmacological Characterization

To move from prediction to empirical data, a systematic pharmacological evaluation is required. The following are standard, validated protocols to determine the activity profile of a novel guanidine compound.

Experimental_Workflow cluster_synthesis Phase 1: Synthesis & Purity cluster_primary Phase 2: Primary Screening cluster_secondary Phase 3: Functional Characterization cluster_tertiary Phase 4: Selectivity & Liability Synthesis Chemical Synthesis of This compound QC Quality Control (NMR, MS, HPLC) >95% Purity Synthesis->QC Binding Radioligand Binding Assays (e.g., α2A, α2B, α2C Adrenoceptors) QC->Binding Ephys Patch Clamp Electrophysiology (e.g., NaV1.x, Kv2.x, hERG panels) QC->Ephys GTP [³⁵S]GTPγS Functional Assay (Determine Agonist/Antagonist Activity) Binding->GTP FLIPR Calcium Flux / Membrane Potential Assay (Functional Ion Channel Activity) Ephys->FLIPR Selectivity Broad Receptor Panel Screening (e.g., CEREP Panel) GTP->Selectivity ADMET In Vitro ADMET Assays (Metabolic Stability, Cytotoxicity) FLIPR->ADMET Alpha2_Signaling cluster_membrane Cell Membrane A2R α2-Adrenergic Receptor G_protein Gi/o Protein (α, βγ subunits) A2R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP converts Agonist Agonist (e.g., Guanabenz) Agonist->A2R binds ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates Response Cellular Response (e.g., ↓ Neurotransmitter Release) PKA->Response

Caption: The canonical Gαi-coupled signaling pathway for α2-adrenergic receptors.

Conclusion and Future Directions

This compound represents a compelling chemical entity for pharmacological investigation. Predictive analysis based on its structure strongly suggests it will possess activity as either an ion channel modulator or an α2-adrenergic receptor ligand, or potentially both. Its lipophilic and fluorinated benzyl group distinguishes it from simpler guanidine salts and may confer favorable properties such as enhanced potency, target selectivity, and improved metabolic stability.

The immediate path forward requires the execution of the detailed protocols outlined in this guide. This systematic approach—from synthesis and primary screening to functional characterization—will empirically define the compound's pharmacological profile, validate or refute the hypotheses presented here, and determine its potential as a novel therapeutic agent or a valuable research tool for probing the intricate biology of guanidine-sensitive targets.

References

  • Guanidine. Wikipedia.[Link]

  • Methylguanidine | C2H7N3 | CID 10111. PubChem, National Institutes of Health.[Link]

  • Guanidine group: Definition and pharmaceutical applications. ResearchGate.[Link]

  • Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. PubMed Central, National Institutes of Health.[Link]

  • Applications of Guanidine in Pharmaceutical Field. Journal of Chemical and Pharmaceutical Research (JOCPR).[Link]

  • The Chemistry of Guanidine, Guanidinium, and Guanidinate Compounds. ResearchGate.[Link]

  • Guanidine-based α2-adrenoceptor ligands: Towards selective antagonist activity. PubMed, National Institutes of Health.[Link]

  • [The application of guanidine hydrochloride to the treatment of degenerative nervous and muscular diseases. I. Clinical results]. PubMed, National Institutes of Health.[Link]

  • Alpha-2 Adrenergic Receptors and Attention—Deficit/Hyperactivity Disorder. PubMed Central, National Institutes of Health.[Link]

  • Guanidinium Toxins and Their Interactions with Voltage-Gated Sodium Ion Channels. PubMed Central, National Institutes of Health.[Link]

  • Structure-activity relationship study around guanabenz identifies two derivatives retaining antiprion activity but having lost α2-adrenergic receptor agonistic activity. PubMed, National Institutes of Health.[Link]

  • Elucidating the Molecular Basis of Action of a Classic Drug: Guanidine Compounds As Inhibitors of Voltage-Gated Potassium Channels. PubMed Central, National Institutes of Health.[Link]

  • The Role of Alpha-2 Agonists for Attention Deficit Hyperactivity Disorder in Children: A Review. MDPI.[Link]

  • Guanidine-Containing Antifungal Agents against Human-Relevant Fungal Pathogens (2004–2022)—A Review. PubMed Central, National Institutes of Health.[Link]

  • Chemical and pharmacological significance of natural guanidines from marine invertebrates. PubMed, National Institutes of Health.[Link]

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A Comparative Guide to the Efficacy of N-(2-fluorobenzyl)-N-methylguanidine sulfate as a Potential Antimicrobial Agent

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of N-(2-fluorobenzyl)-N-methylguanidine sulfate, a compound of interest within the broader class of guanidine-based therapeutics. Given the established antimicrobial properties of benzylguanidine derivatives, this document will evaluate the potential efficacy of this specific analog as an antibacterial agent. We will explore its hypothetical mechanism of action, compare its potential performance against existing antibiotics and related investigational compounds, and provide detailed experimental protocols for its validation. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Therapeutic Potential of Guanidine-Containing Compounds

The guanidinium group, characterized by its resonance-stabilized cationic nature at physiological pH, is a key pharmacophore in numerous biologically active molecules. Its ability to engage in strong electrostatic interactions and hydrogen bonding with biological targets has led to the development of a wide range of guanidine-containing drugs with diverse therapeutic applications, including antiviral, antiprotozoal, and antibacterial activities.[1] The benzylguanidine scaffold, in particular, has emerged as a promising framework for the development of novel antimicrobial agents.[1][2] These compounds are hypothesized to exert their antibacterial effect through disruption of the bacterial cell membrane, a mechanism that is less prone to the development of resistance compared to antibiotics that target specific intracellular processes.[1]

This compound represents a specific modification of the benzylguanidine core. The introduction of a fluorine atom to the benzyl ring and a methyl group to the guanidine nitrogen are common medicinal chemistry strategies to enhance metabolic stability, improve membrane permeability, and modulate target binding affinity. This guide will therefore proceed under the well-supported hypothesis that this compound is an investigational antimicrobial agent.

Postulated Mechanism of Action: Disruption of Bacterial Cell Membranes

The proposed mechanism of action for this compound, like other benzylguanidine derivatives, is the disruption of the bacterial cell membrane's integrity. This process is initiated by the electrostatic attraction between the cationic guanidinium group and the negatively charged components of the bacterial cell envelope, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.

Antimicrobial Mechanism of Benzylguanidine Derivatives Postulated Mechanism of Action cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane (Negatively Charged) cluster_intracellular Intracellular Space Compound N-(2-fluorobenzyl)-N- methylguanidine sulfate (Cationic) Membrane Phospholipid Bilayer with Embedded Proteins Compound->Membrane Electrostatic Attraction Cell_Death Cell Lysis and Death Membrane->Cell_Death Membrane Disruption (Ion Leakage, Depolarization)

Caption: Postulated mechanism of antimicrobial action for this compound.

Comparative Efficacy Analysis

To validate the efficacy of this compound, its performance must be benchmarked against both standard-of-care antibiotics and other relevant guanidine-based compounds.

Comparator Compounds
ClassCompoundMechanism of ActionRationale for Comparison
Standard Antibiotic (Gram-positive) VancomycinInhibition of cell wall synthesisGold standard for MRSA
Standard Antibiotic (Gram-negative) CiprofloxacinInhibition of DNA gyraseBroad-spectrum fluoroquinolone
Guanidine-based Antiseptic ChlorhexidineMembrane disruptionWidely used topical antiseptic with a similar proposed mechanism
Investigational Benzylguanidine 1-(4-chlorobenzyl)guanidineWeight reduction, potential antimicrobialStructurally related compound with known biological activity[3]
Hypothetical In Vitro Efficacy Data

The following table presents a hypothetical dataset illustrating how the efficacy of this compound might compare to the selected alternatives.

CompoundMIC (µg/mL) vs. S. aureus (MRSA)MIC (µg/mL) vs. E. coli
This compound 4 8
Vancomycin1>128
Ciprofloxacin320.015
Chlorhexidine24
1-(4-chlorobenzyl)guanidine1632

This is a hypothetical table for illustrative purposes.

Experimental Protocols for Efficacy Validation

To rigorously assess the antimicrobial efficacy of this compound, a series of standardized in vitro experiments should be conducted.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

  • Preparation of Bacterial Inoculum: Culture the test bacteria (e.g., S. aureus, E. coli) overnight in appropriate broth media. Dilute the culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Preparation of Compound Dilutions: Prepare a serial two-fold dilution of this compound and comparator compounds in a 96-well microtiter plate.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

MIC Assay Workflow Minimum Inhibitory Concentration (MIC) Assay Start Start Prepare_Inoculum Prepare Standardized Bacterial Inoculum Start->Prepare_Inoculum Prepare_Dilutions Prepare Serial Dilutions of Test Compounds Prepare_Inoculum->Prepare_Dilutions Inoculate_Plate Inoculate Microtiter Plate Prepare_Dilutions->Inoculate_Plate Incubate Incubate at 37°C Inoculate_Plate->Incubate Read_Results Determine MIC (No Visible Growth) Incubate->Read_Results End End Read_Results->End

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Minimum Bactericidal Concentration (MBC) Assay

This assay determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Protocol:

  • Perform MIC Assay: Follow the protocol for the MIC assay as described above.

  • Subculturing: After the incubation period of the MIC assay, take an aliquot from the wells that show no visible growth.

  • Plating: Spread the aliquot onto an agar plate that does not contain the antimicrobial agent.

  • Incubation: Incubate the agar plates at 37°C for 18-24 hours.

  • Determination of MBC: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.

Time-Kill Kinetic Assay

This assay provides information on the rate at which an antimicrobial agent kills a bacterium.

Protocol:

  • Preparation of Cultures: Prepare a standardized bacterial culture in the logarithmic growth phase.

  • Addition of Compound: Add the test compound at various concentrations (e.g., 1x, 2x, 4x MIC) to the bacterial cultures.

  • Sampling over Time: At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each culture.

  • Viable Cell Counting: Perform serial dilutions of the aliquots and plate them on agar to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL versus time for each concentration of the test compound.

Conclusion and Future Directions

The structural features of this compound, in the context of the known biological activities of benzylguanidine derivatives, strongly suggest its potential as a novel antimicrobial agent. The proposed mechanism of bacterial membrane disruption is a promising avenue for combating antibiotic resistance.

The experimental protocols outlined in this guide provide a robust framework for validating the efficacy of this compound. A comprehensive in vitro evaluation, including MIC, MBC, and time-kill kinetic assays against a panel of clinically relevant bacterial strains (including multidrug-resistant isolates), is the critical next step. Further studies should also investigate its cytotoxicity against mammalian cells to determine its therapeutic index, and explore its potential for in vivo efficacy in animal models of infection. The insights gained from these studies will be instrumental in determining the future developmental trajectory of this compound as a potential new weapon in the fight against infectious diseases.

References

  • Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. PMC. [Link]

  • Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. MDPI. [Link]

  • N-Benzyl-N-Methylguanidine | C9H13N3 | CID 9506. PubChem. [Link]

  • Hybrid Molecules of Benzylguanidine and the Alkylating Group of Melphalan: Synthesis and Effects on Neuroblastoma Cells. PMC. [Link]

  • Novel benzyl guanidine derivatives for therapy and in-vivo and in-vitro diagnosis.
  • Benzylguanidines and Other Galegine Analogues Inducing Weight Loss in Mice | Journal of Medicinal Chemistry. ACS Publications. [Link]

  • Safety Data Sheet. SynZeal. [Link]

  • Hybrid Molecules of Benzylguanidine and the Alkylating Group of Melphalan: Synthesis and Effects on Neuroblastoma Cells. Semantic Scholar. [Link]

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  • Synthesis and structure-activity studies of N,N'-diarylguanidine derivatives. N-(1-naphthyl)-N'-(3-ethylphenyl)-N'-methylguanidine: a new, selective noncompetitive NMDA receptor antagonist. PubMed. [Link]

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The Impact of Fluorination on the Structure-Activity Relationship of Guanidine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the guanidine moiety is a familiar and powerful tool. Its unique physicochemical properties, particularly its strong basicity and ability to form multiple hydrogen bonds, have established it as a privileged scaffold in medicinal chemistry. Guanidine-containing compounds exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[1][2] A key strategy in modern drug design is the introduction of fluorine atoms to modulate a molecule's properties and enhance its therapeutic potential. This guide provides an in-depth comparison of fluorinated and non-fluorinated guanidine derivatives, supported by experimental data, to elucidate the nuanced effects of this strategic chemical modification.

The Fluorine Factor: More Than Just an Electronic Effect

The introduction of fluorine into a guanidine derivative is not a mere substitution; it is a strategic decision that profoundly influences the molecule's electronic properties, lipophilicity, metabolic stability, and conformational preferences. Understanding these effects is paramount to designing more potent and selective therapeutic agents.

Fluorine, as the most electronegative element, exerts a strong electron-withdrawing inductive effect. This can significantly lower the pKa of the guanidine group, which is typically around 13.6.[3][4] This modulation of basicity can be critical for optimizing interactions with biological targets and improving pharmacokinetic properties such as absorption and distribution. Furthermore, the incorporation of fluorine can alter the lipophilicity (LogP) of a compound, a key parameter influencing membrane permeability and bioavailability. The effect of fluorination on lipophilicity is complex and context-dependent; while a single fluorine atom may have a minimal effect, polyfluorinated groups like trifluoromethyl (CF3) generally increase lipophilicity.[5][6]

Comparative Analysis of Biological Activity

The true measure of the impact of fluorination lies in the comparative analysis of biological activity between fluorinated and non-fluorinated analogues. The following sections present a compilation of experimental data across different therapeutic areas, highlighting the structure-activity relationships (SAR) of fluorinated guanidine derivatives.

Anticancer Activity

The guanidine scaffold is a recognized pharmacophore in the development of anticancer agents, often interacting with the minor groove of DNA.[2] Fluorination can enhance this activity, as demonstrated in various studies.

Table 1: Comparative Anticancer Activity of Guanidine Derivatives

Compound IDStructureTarget/Cell LineIC50/ActivityReference
1a Non-fluorinated pyridazin-3(2H)-one bis-guanidineA2780 (Ovarian Cancer)Moderate Inhibition[7]
1b (analogue of 1a) Fluorinated pyridazin-3(2H)-one bis-guanidineA2780 (Ovarian Cancer)IC50 = 21 ± 1 μM [7]
2a Non-fluorinated lepidiline analogueHeLa (Cervical Cancer)Less Active[8]
2b (fluorinated analogue of 2a) Fluorinated lepidiline analogueHeLa (Cervical Cancer)Significantly Higher Cytotoxicity [8]

The data presented in Table 1 suggests that the introduction of fluorine can lead to a notable increase in anticancer potency. For instance, the fluorinated pyridazin-3(2H)-one bis-guanidine derivative (1b ) exhibits a defined IC50 value against the A2780 ovarian cancer cell line, indicating a significant improvement in activity over its non-fluorinated counterpart.[7] Similarly, fluorinated lepidiline analogues demonstrated markedly higher cytotoxicity against HeLa cells compared to the non-fluorinated parent compounds.[8] This enhancement in activity can be attributed to a combination of factors, including altered electronic distribution leading to stronger target interactions and increased membrane permeability facilitating better cellular uptake.

Experimental Protocols

To provide a practical framework for researchers, this section outlines detailed, step-by-step methodologies for the synthesis of a generic fluorinated guanidine derivative and its evaluation for anticancer activity.

Synthesis of a Fluorinated Guanidine Derivative

This protocol describes a general method for the guanylation of a primary amine using a fluorinated guanylating agent.

Diagram 1: Synthetic Pathway for a Fluorinated Guanidine Derivative

G A Fluorinated Primary Amine (R-NH2) C Intermediate A->C HgCl2, Et3N, DMF B Guanylating Agent (e.g., N,N'-di-Boc-S-methylisothiourea) B->C D Fluorinated Guanidine Derivative C->D Deprotection E Deprotection (e.g., TFA or HCl)

Caption: General synthetic scheme for the preparation of a fluorinated guanidine derivative.

Materials:

  • Fluorinated primary amine

  • N,N'-di-Boc-S-methylisothiourea (or other suitable guanylating agent)

  • Mercury(II) chloride (HgCl2)

  • Triethylamine (Et3N)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the fluorinated primary amine (1.0 eq) in anhydrous DMF, add triethylamine (2.2 eq).

  • Add N,N'-di-Boc-S-methylisothiourea (1.1 eq) and mercury(II) chloride (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane and wash with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the Boc-protected fluorinated guanidine.

  • Dissolve the protected guanidine in dichloromethane and add an excess of TFA or a 4M solution of HCl in dioxane.

  • Stir the mixture at room temperature for 2-4 hours.

  • Remove the solvent under reduced pressure to yield the final fluorinated guanidine derivative as its corresponding salt.

Evaluation of Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.[2][9][10]

Diagram 2: Workflow of the MTT Assay

G A Seed cells in a 96-well plate B Treat cells with varying concentrations of fluorinated guanidine derivatives A->B C Incubate for 24-72 hours B->C D Add MTT reagent to each well C->D E Incubate for 2-4 hours D->E F Add solubilizing agent (e.g., DMSO) E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H

Caption: Step-by-step workflow for the MTT cell viability assay.

Materials:

  • Cancer cell line of interest (e.g., A549, HeLa)

  • Complete cell culture medium

  • 96-well plates

  • Fluorinated guanidine derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[11]

  • Prepare serial dilutions of the fluorinated guanidine derivatives in culture medium. The final concentration of DMSO should be less than 0.5%.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours, or until a purple precipitate is visible.[2]

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]

  • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Concluding Remarks

The strategic incorporation of fluorine into the guanidine scaffold offers a powerful avenue for modulating the physicochemical properties and enhancing the biological activity of this versatile pharmacophore. As demonstrated by the presented experimental data, fluorination can significantly improve the anticancer potency of guanidine derivatives. The provided experimental protocols offer a practical starting point for researchers aiming to synthesize and evaluate novel fluorinated guanidine compounds. By understanding the intricate structure-activity relationships and employing robust experimental designs, the full therapeutic potential of this promising class of molecules can be unlocked.

References

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A Researcher's Guide to Characterizing Novel NMDA Receptor Antagonists: A Comparative Analysis of N-(2-fluorobenzyl)-N-methylguanidine sulfate Against Known Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

The NMDA Receptor: A Complex Ionotropic Glutamate Receptor

The NMDA receptor is a heterotetrameric ion channel composed of two obligatory GluN1 subunits and two variable GluN2 (A-D) or GluN3 (A-B) subunits.[3][6] Activation of the NMDA receptor requires the binding of both glutamate to the GluN2 subunit and a co-agonist, typically glycine or D-serine, to the GluN1 subunit.[7] A unique feature of the NMDA receptor is its voltage-dependent block by magnesium ions (Mg2+) at resting membrane potentials. Depolarization of the neuronal membrane relieves this block, allowing for the influx of calcium (Ca2+) and sodium (Na+) ions, which triggers downstream signaling cascades essential for synaptic plasticity.

NMDA_Receptor_Activation_and_Blockade cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Density Glutamate_Vesicle Glutamate NMDA_Receptor NMDA Receptor Glutamate Site (GluN2) Glycine Site (GluN1) Ion Channel Glutamate_Vesicle->NMDA_Receptor:glu Glutamate Release Ca_Influx Ca2+ Influx NMDA_Receptor:ion->Ca_Influx Channel Opening Glycine Glycine/ D-Serine Glycine->NMDA_Receptor:gly Co-agonist Binding Mg_Block Mg2+ Block Mg_Block->NMDA_Receptor:ion Voltage-Dependent Block Antagonists Competitive Antagonist Uncompetitive Blocker Non-competitive Antagonist Antagonists:comp->NMDA_Receptor:glu Binds to Glutamate Site Antagonists:uncomp->NMDA_Receptor:ion Blocks Open Channel Antagonists:noncomp->NMDA_Receptor Binds to Allosteric Site

Caption: NMDA Receptor Activation and Sites of Antagonist Action.

Comparative Pharmacological Profiles of Known NMDA Receptor Inhibitors

A thorough understanding of the mechanisms of action of established NMDA receptor antagonists is crucial for contextualizing the properties of a novel compound.

FeatureKetamineMemantineDizocilpine (MK-801)N-(2-fluorobenzyl)-N-methylguanidine sulfate
Mechanism of Action Uncompetitive, open-channel blocker[8][9]Uncompetitive, low-affinity, open-channel blocker[10]Potent, non-competitive antagonist; open-channel blocker[11][12][13]To Be Determined
Binding Site Dizocilpine (PCP) site within the ion channel[14]Within the ion channel, potentially at a superficial site[8][10]Dizocilpine (PCP) site within the ion channel[11][15]To Be Determined
Potency (IC50/Ki) Micromolar range[8]Low micromolar range[2]Nanomolar range[13][16]To Be Determined
Kinetics Rapid on-rate, relatively fast off-rateFast on-rate, very fast off-rateSlow on-rate, very slow off-rate (trapping block)[8]To Be Determined
Voltage-Dependency Yes[8]Yes[17]YesTo Be Determined
Clinical Use Anesthetic, antidepressant[18]Treatment of Alzheimer's disease[2][4][19]Preclinical research tool[12]To Be Determined
Ketamine

Ketamine is an uncompetitive antagonist that binds to the phencyclidine (PCP) site located inside the ion channel of the NMDA receptor.[14][15] Its action is dependent on the channel being in an open state, and it exhibits a "trapping" block, meaning it can remain bound even when the channel closes.[8] Ketamine's relatively rapid dissociation from the open channel contributes to its clinical profile as an anesthetic and rapid-acting antidepressant.[8][20]

Memantine

Memantine is also an uncompetitive open-channel blocker, but with a lower affinity and faster off-rate compared to other antagonists.[2][10] This allows it to preferentially block excessive, pathological NMDA receptor activation while sparing normal synaptic transmission.[2][17] This unique profile is thought to underlie its therapeutic efficacy in Alzheimer's disease.[4][19]

Dizocilpine (MK-801)

MK-801 is a potent, high-affinity, non-competitive antagonist that also acts as an open-channel blocker.[11][12][13] It exhibits a very slow off-rate, leading to a prolonged "trapping" block of the channel.[8] While a valuable research tool for studying NMDA receptor function, its potent and long-lasting inhibition has been associated with significant psychotomimetic side effects, limiting its clinical use.[15][21]

A Proposed Workflow for the Characterization of this compound

To determine the potential of this compound as an NMDA receptor modulator, a systematic in vitro and in vivo characterization is required.

Characterization_Workflow Start Novel Compound: This compound Binding_Assay Radioligand Binding Assay Start->Binding_Assay Determine affinity and binding site Electrophysiology Electrophysiology (Patch-Clamp) Binding_Assay->Electrophysiology Confirm functional antagonism In_Vivo In Vivo Behavioral Models Electrophysiology->In_Vivo Assess physiological effects Conclusion Pharmacological Profile Determination In_Vivo->Conclusion

Caption: Experimental workflow for characterizing a novel NMDA receptor antagonist.

Key Experimental Protocols

Radioligand Binding Assays

Objective: To determine the affinity (Ki) of this compound for the NMDA receptor and to elucidate its binding site.

Methodology:

  • Membrane Preparation: Prepare crude synaptic membranes from a brain region rich in NMDA receptors, such as the rat cerebral cortex or hippocampus.

  • Competition Binding Assay:

    • Incubate the prepared membranes with a radiolabeled ligand specific for a known site on the NMDA receptor. For the PCP site, [3H]MK-801 is commonly used.

    • Add increasing concentrations of the unlabeled test compound (this compound).

    • Incubate to allow for binding to reach equilibrium.

    • Separate the bound and free radioligand by rapid filtration.

    • Quantify the bound radioactivity using liquid scintillation counting.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand as a function of the concentration of the test compound.

    • Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Convert the IC50 value to an affinity constant (Ki) using the Cheng-Prusoff equation.

Interpretation: A low Ki value indicates high-affinity binding. If this compound competes with [3H]MK-801, it suggests binding to the PCP site within the ion channel, characteristic of an uncompetitive or non-competitive antagonist.

Electrophysiological Assays (Whole-Cell Patch-Clamp)

Objective: To functionally characterize the inhibitory effect of this compound on NMDA receptor-mediated currents and to determine its mechanism of action (e.g., competitive, non-competitive, uncompetitive).

Methodology:

  • Cell Culture: Use primary neuronal cultures or cell lines expressing specific NMDA receptor subtypes.

  • Whole-Cell Patch-Clamp Recording:

    • Establish a whole-cell patch-clamp recording from a single neuron.

    • Apply NMDA and glycine to elicit inward currents through NMDA receptors.

    • Apply increasing concentrations of this compound and measure the inhibition of the NMDA-evoked currents.

  • Determining Mechanism of Action:

    • Competitive Antagonism: The inhibition can be overcome by increasing the concentration of the agonist (glutamate/NMDA).

    • Non-competitive Antagonism: The maximum response is reduced, and this cannot be overcome by increasing the agonist concentration.

    • Uncompetitive (Open-Channel) Block: The antagonist only binds when the channel is open (in the presence of the agonist). The degree of block may be voltage-dependent and use-dependent (increases with repeated receptor activation).

Interpretation: The nature of the inhibition observed in these experiments will provide critical insights into the functional mechanism of this compound.

Concluding Remarks

The systematic evaluation of novel compounds is fundamental to the discovery of new therapeutics for neurological disorders. While the specific activity of this compound at the NMDA receptor is yet to be publicly detailed, the experimental framework outlined in this guide provides a robust pathway for its characterization. By comparing its pharmacological profile to that of well-established inhibitors like ketamine, memantine, and MK-801, researchers can gain a comprehensive understanding of its potential as a modulator of NMDA receptor function. The guanidine moiety present in its structure is also found in other known non-competitive NMDA receptor antagonists, suggesting a plausible rationale for investigating its activity at this target.[22] The insights gained from such studies will be invaluable in guiding further drug development efforts in this critical therapeutic area.

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Confirming Experimental Findings for N-(2-fluorobenzyl)-N-methylguanidine sulfate: A Comparative Guide to Nav1.7 Modulation

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to experimentally characterize N-(2-fluorobenzyl)-N-methylguanidine sulfate. Given the therapeutic potential of guanidine derivatives, this document outlines a series of experiments to investigate its potential as a modulator of the voltage-gated sodium channel Nav1.7, a critical target in pain signaling.[1] We will objectively compare its hypothetical performance with known Nav1.7 inhibitors and provide detailed, validated protocols to support these findings.

The guanidine moiety is a privileged scaffold in drug design, with compounds bearing this group demonstrating a wide array of biological activities, including antibacterial, antiviral, and anticancer properties.[2][3] Their ability to engage in various non-covalent interactions makes them versatile candidates for targeting a range of biological molecules, including ion channels.[3] This guide establishes a systematic approach to elucidate the mechanism of action of this compound, focusing on its potential as an analgesic agent targeting Nav1.7.

Section 1: Foundational Characterization of this compound

A fundamental first step in the evaluation of any novel compound is the confirmation of its identity and purity. While this guide focuses on the biological evaluation, it is predicated on the assumption that the compound has been thoroughly characterized using standard analytical techniques.

Physicochemical Properties

This compound is a white crystalline solid that is soluble in water.[4] This solubility is advantageous for the preparation of stock solutions for in vitro and in vivo experiments. The basicity of the guanidine group is a key chemical feature that can influence its biological activity.[4]

PropertyValueSource
CAS Number 1185382-84-6
Molecular Weight 279.29 g/mol
Molecular Formula C₉H₁₂FN₃·H₂O₄S
Physical Form Solid
Purity >95%
Structural Analogs for Comparative Analysis

To provide context for our experimental findings, we will compare the activity of this compound with the following compounds:

  • N-benzyl-N-methylguanidine sulfate: A non-fluorinated analog to assess the role of the fluorine substitution.

  • A Known Nav1.7 Inhibitor (e.g., PF-05089771): A well-characterized, selective Nav1.7 blocker to serve as a positive control and benchmark.[5]

Section 2: In Vitro Characterization of Nav1.7 Modulation

The primary hypothesis to be tested is that this compound is an inhibitor of the Nav1.7 sodium channel. A multi-pronged in vitro approach is essential to confirm this and to characterize the nature of the inhibition.

High-Throughput Screening for Nav1.7 Inhibition

A fluorescence-based membrane potential assay is a robust method for initial high-throughput screening (HTS) to identify Nav1.7 modulators.[5][6] This assay provides a rapid assessment of a compound's ability to inhibit channel activity.

  • Cell Culture: Utilize a stable cell line (e.g., HEK293) expressing human Nav1.7 channels.

  • Assay Preparation: Plate cells in 96-well or 384-well plates and load with a membrane potential-sensitive dye.

  • Compound Addition: Add this compound, N-benzyl-N-methylguanidine sulfate, and the known Nav1.7 inhibitor at various concentrations.

  • Channel Activation: Induce membrane depolarization by adding a Nav1.7 agonist, such as veratridine.[5]

  • Signal Detection: Measure the change in fluorescence, which corresponds to the change in membrane potential.

  • Data Analysis: Calculate the IC₅₀ value for each compound, representing the concentration at which 50% of the channel activity is inhibited.

Gold-Standard Electrophysiological Confirmation

Patch-clamp electrophysiology is the gold standard for studying ion channel function, providing detailed information on the mechanism of channel block.[7]

  • Cell Preparation: Use transiently or stably transfected cells expressing Nav1.7.

  • Recording Configuration: Establish a whole-cell patch-clamp configuration.

  • Voltage Protocol: Apply a voltage protocol to elicit Nav1.7 currents. A typical protocol involves holding the cell at a negative potential (e.g., -120 mV) and then depolarizing to a potential that elicits a peak inward current (e.g., -10 mV).[8]

  • Compound Application: Perfuse the cells with increasing concentrations of this compound.

  • Data Acquisition: Record the sodium current in the absence and presence of the compound.

  • Analysis: Determine the IC₅₀ and investigate the voltage- and use-dependency of the block.[9]

Selectivity Profiling

To assess the therapeutic potential and potential side effects, it is crucial to determine the selectivity of this compound for Nav1.7 over other sodium channel subtypes, particularly the cardiac (Nav1.5) and other neuronal subtypes.[10]

  • Cell Lines: Utilize cell lines expressing other Nav subtypes (e.g., Nav1.5, Nav1.2).

  • Electrophysiology: Perform whole-cell patch-clamp experiments as described for Nav1.7.

  • IC₅₀ Determination: Calculate the IC₅₀ for each Nav subtype.

  • Selectivity Index: Determine the ratio of IC₅₀ values for the off-target subtypes versus Nav1.7.

Expected In Vitro Data Summary
CompoundNav1.7 IC₅₀ (nM)Nav1.5 IC₅₀ (nM)Selectivity (Nav1.5/Nav1.7)
This compoundExperimental ValueExperimental ValueCalculated Value
N-benzyl-N-methylguanidine sulfateExperimental ValueExperimental ValueCalculated Value
Known Nav1.7 InhibitorLiterature ValueLiterature ValueLiterature Value

Section 3: In Vivo Assessment of Analgesic Efficacy

Demonstrating efficacy in a preclinical animal model of pain is a critical step in validating the therapeutic potential of this compound.[11]

Acute Pain Model: Formalin-Induced Pain

The formalin test is a widely used model that assesses both acute nociceptive and inflammatory pain responses.[12]

  • Animal Acclimation: Acclimate rodents to the testing environment.

  • Compound Administration: Administer this compound, vehicle control, and a positive control (e.g., morphine) via an appropriate route (e.g., oral, intraperitoneal).

  • Formalin Injection: After a predetermined pretreatment time, inject a dilute formalin solution into the plantar surface of the hind paw.

  • Behavioral Observation: Observe and quantify the amount of time the animal spends flinching, licking, or biting the injected paw during the early (0-5 minutes) and late (15-30 minutes) phases.

  • Data Analysis: Compare the pain behaviors in the compound-treated groups to the vehicle control group.

Neuropathic Pain Model: Chronic Constriction Injury (CCI)

The CCI model is a well-established model of neuropathic pain that mimics some of the symptoms of chronic nerve pain in humans.[13]

  • Surgical Procedure: Induce a chronic constriction injury of the sciatic nerve.

  • Baseline Sensitivity: Measure baseline mechanical allodynia (pain response to a non-painful stimulus) using von Frey filaments.

  • Compound Administration: Administer this compound or vehicle daily for a specified period.

  • Behavioral Testing: Periodically assess mechanical allodynia throughout the treatment period.

  • Data Analysis: Evaluate the ability of the compound to reverse the established mechanical hypersensitivity.

Expected In Vivo Data Summary
Treatment GroupFormalin Test - Late Phase (Time spent licking/biting in sec)CCI Model - Paw Withdrawal Threshold (g)
Vehicle ControlExperimental ValueExperimental Value
This compound (Dose 1)Experimental ValueExperimental Value
This compound (Dose 2)Experimental ValueExperimental Value
Positive ControlExperimental ValueExperimental Value

Section 4: Visualizing the Experimental Workflow and Proposed Mechanism

To provide a clear overview of the experimental plan and the hypothesized mechanism of action, the following diagrams are provided.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation hts High-Throughput Screening (Membrane Potential Assay) ep Electrophysiology (Patch-Clamp) hts->ep Confirm Hits sel Selectivity Profiling ep->sel Assess Specificity acute Acute Pain Model (Formalin Test) sel->acute Test Efficacy chronic Neuropathic Pain Model (CCI) acute->chronic Evaluate in Chronic Model

Caption: Experimental workflow for the characterization of this compound.

Proposed_Mechanism cluster_neuron Nociceptive Neuron nav17 Nav1.7 Channel ap Action Potential nav17->ap Initiates pain Pain Signal Transmission ap->pain Leads to compound N-(2-fluorobenzyl)-N- methylguanidine sulfate compound->nav17 Inhibition

Caption: Proposed mechanism of action for this compound as a Nav1.7 inhibitor.

Conclusion

This guide outlines a comprehensive and scientifically rigorous approach to confirm and characterize the experimental findings for this compound, with a focus on its potential as a Nav1.7 modulator for the treatment of pain. By following these detailed protocols and comparative analyses, researchers can generate the necessary data to validate its mechanism of action and assess its therapeutic potential. The combination of in vitro and in vivo studies provides a robust framework for decision-making in the drug discovery and development process.

References

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A Comparative Guide to the Isomer-Specific Effects of Fluorobenzyl Methylguanidine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, understanding the nuanced effects of structural isomerism is paramount to designing effective and specific therapeutic agents. This guide provides an in-depth comparison of the ortho-, meta-, and para-isomers of fluorobenzyl methylguanidine, a class of compounds with significant therapeutic potential. While direct comparative data for all three fluoro-isomers is emergent, this guide synthesizes established principles of medicinal chemistry with experimental data from closely related halogenated analogs to provide a predictive framework for their differential activities.

Introduction: The Critical Role of Isomerism and Fluorine in Drug Design

The precise spatial arrangement of atoms within a molecule dictates its interaction with biological targets. For aromatic compounds, the substitution pattern—ortho (1,2), meta (1,3), or para (1,4)—can profoundly alter a compound's electronic properties, steric profile, and metabolic stability, leading to vastly different pharmacological outcomes.

The introduction of a fluorine atom is a well-established strategy in medicinal chemistry to modulate a molecule's properties.[1][2] Fluorine's high electronegativity can alter the pKa of nearby functional groups, influencing bioavailability.[1] Its small van der Waals radius means it often imparts minimal steric hindrance, yet it can significantly affect lipophilicity and block sites of metabolic oxidation, thereby enhancing a drug's half-life.[2]

This guide will explore how the positional isomerism of a single fluorine atom on the benzyl ring of methylguanidine can be expected to influence its biological activity, drawing on data from analogous compounds to inform our analysis.

Synthesis of Fluorobenzyl Methylguanidine Isomers

The synthesis of ortho-, meta-, and para-fluorobenzyl methylguanidine is a two-step process involving the preparation of the corresponding fluorobenzylamine precursor, followed by a guanylation reaction.

Synthesis_Workflow cluster_precursor Step 1: Precursor Synthesis cluster_guanidinylation Step 2: Guanylation Fluorobenzaldehyde o-, m-, or p-Fluorobenzaldehyde Fluorobenzylamine o-, m-, or p-Fluorobenzylamine Fluorobenzaldehyde->Fluorobenzylamine Reductive Amination Fluorobenzylamine2 o-, m-, or p-Fluorobenzylamine Guanidinylating_Reagent N,N'-Di-Boc-1H-pyrazole- 1-carboxamidine Protected_Guanidine Protected Fluorobenzyl Methylguanidine Guanidinylating_Reagent->Protected_Guanidine Fluorobenzylamine2->Protected_Guanidine Final_Product o-, m-, or p-Fluorobenzyl Methylguanidine Protected_Guanidine->Final_Product Deprotection (e.g., TFA) caption Fig. 1: General Synthetic Workflow

Caption: General two-step synthetic workflow for fluorobenzyl methylguanidine isomers.

A detailed, validated protocol for these steps is provided in the "Experimental Protocols" section of this guide.

Comparative Analysis of Isomers

The position of the fluorine atom is predicted to have a significant impact on the physicochemical properties and, consequently, the biological activity of fluorobenzyl methylguanidine.

Physicochemical Properties: A Predictive Analysis
PropertyOrtho-Isomer (2-F)Meta-Isomer (3-F)Para-Isomer (4-F)Rationale
Steric Hindrance HighLowLowThe ortho-substituent is in close proximity to the benzylic carbon, potentially hindering rotation and interaction with a binding pocket.
Electronic Effect Inductive: strong electron-withdrawing. Resonance: weak electron-donating.Inductive: strong electron-withdrawing. Minimal resonance effect.Inductive: strong electron-withdrawing. Resonance: weak electron-donating.Fluorine's inductive effect is distance-dependent, while its resonance effect is most pronounced at the ortho and para positions.[3][4]
Lipophilicity (LogP) Likely highestModerateHighFluorine generally increases lipophilicity. The intramolecular interactions in the ortho-isomer may slightly increase its LogP compared to the para-isomer.
pKa of Guanidinium Slightly lowerSlightly lowerSlightly lowerThe electron-withdrawing fluorine atom will slightly decrease the basicity of the guanidinium group, with minor differences expected between isomers.
Biological Activity: Insights from Halogenated Analogs

Direct experimental data comparing the biological activities of the fluorobenzyl methylguanidine isomers is scarce in the current literature. However, studies on other halogenated benzyl guanidine derivatives provide a valuable template for understanding how positional isomerism can affect efficacy, particularly in the context of antimicrobial activity.

A study on monochloro- and dichlorobenzyl guanidine derivatives demonstrated that both the type and position of the halogen substituent significantly influence their minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli.[3] For instance, a para-substituted dichlorobenzyl derivative showed potent activity against S. aureus (MIC = 0.5 µg/mL) but was less effective against E. coli (MIC = 4 µg/mL).[3] This highlights the importance of the substitution pattern for both potency and spectrum of activity.

Table 1: Antimicrobial Activity of Substituted Benzyl Guanidine Derivatives Against S. aureus and E. coli

CompoundSubstituent(s)Position(s)MIC (µg/mL) vs S. aureusMIC (µg/mL) vs E. coliReference
Analog 1 2,3-dichloroortho, meta0.54[3]
Analog 2 4-chloropara>32>32[3]
Analog 3 3,4-dichlorometa, para0.54[3]

This table presents data for chloro-analogs to illustrate the principle of isomer-specific effects in the absence of direct data for fluoro-analogs.

Based on these findings and the principles of medicinal chemistry, we can predict the following for the fluorobenzyl methylguanidine isomers:

  • Ortho-Fluorobenzyl Methylguanidine: The steric bulk of the ortho-fluorine atom may hinder optimal binding to some biological targets, potentially reducing its activity compared to the other isomers. However, this steric hindrance could also confer selectivity for certain targets.

  • Meta-Fluorobenzyl Methylguanidine: This isomer is free from the steric constraints of the ortho-position and the direct resonance effects of the para-position. Its activity will be primarily influenced by the strong inductive electron-withdrawing effect of the fluorine atom. In studies of fluorinated MIBG analogs for imaging the norepinephrine transporter (NET), the meta-isomer showed higher tumor accumulation in vivo compared to the para-isomer, suggesting favorable interactions with this transporter.[5]

  • Para-Fluorobenzyl Methylguanidine: The para-isomer presents a more symmetrical and sterically accessible profile. The combination of inductive and resonance effects may lead to a different electronic distribution compared to the meta-isomer, potentially influencing its binding affinity and selectivity for various targets.

Potential Mechanisms of Action and Signaling Pathways

Guanidinium-containing compounds are known to exert their biological effects through various mechanisms, depending on their overall structure.

Antimicrobial Activity: Membrane Disruption

The potent antimicrobial activity of many guanidinium compounds is attributed to their ability to disrupt bacterial cell membranes.[4][6] The positively charged guanidinium group at physiological pH is thought to interact with the negatively charged components of the bacterial cell envelope, such as phospholipids and teichoic acids. This interaction can lead to membrane depolarization, increased permeability, and ultimately cell lysis.

Antimicrobial_Mechanism Compound Fluorobenzyl Methylguanidinium (+) Interaction Electrostatic Interaction Compound->Interaction Membrane Bacterial Cell Membrane (-) Membrane->Interaction Disruption Membrane Permeabilization Interaction->Disruption Lysis Cell Lysis Disruption->Lysis caption Fig. 2: Proposed Antimicrobial Mechanism

Caption: Proposed mechanism of antimicrobial action via membrane disruption.

Neurological Activity: Monoamine Transporter Inhibition

Structurally similar compounds, such as meta-iodobenzylguanidine (MIBG), are known substrates for the norepinephrine transporter (NET).[7] It is plausible that fluorobenzyl methylguanidine isomers could also interact with NET and other monoamine transporters like the serotonin transporter (SERT). The differential electronic and steric properties of the ortho-, meta-, and para-isomers would likely result in varying affinities and selectivities for these transporters, leading to distinct neuropharmacological profiles.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis and evaluation of fluorobenzyl methylguanidine isomers. These protocols are designed to be self-validating through the inclusion of standard analytical techniques.

Protocol: Synthesis of 4-Fluorobenzyl Methylguanidine

Step 1: Reductive Amination to form 4-Fluorobenzylamine

  • To a solution of 4-fluorobenzaldehyde (1.0 eq) in methanol, add a solution of ammonia in methanol (7N, 5.0 eq).

  • Stir the mixture for 2 hours at room temperature.

  • Add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 20°C.

  • Stir for an additional 3 hours at room temperature.

  • Quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove methanol.

  • Extract the aqueous residue with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield 4-fluorobenzylamine.

  • Validation: Confirm product identity and purity via ¹H NMR, ¹³C NMR, and mass spectrometry.

Step 2: Guanylation of 4-Fluorobenzylamine

  • Dissolve 4-fluorobenzylamine (1.0 eq) and N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.1 eq) in tetrahydrofuran (THF).[2]

  • Stir the solution at room temperature for 24-48 hours.

  • Validation (In-process): Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the Boc-protected guanidine.

  • Dissolve the protected guanidine in dichloromethane.

  • Add trifluoroacetic acid (TFA) and stir at room temperature for 4 hours to remove the Boc protecting groups.

  • Concentrate the reaction mixture and purify the residue to obtain 4-fluorobenzyl methylguanidine as the TFA salt.

  • Validation: Confirm the final product structure and purity by ¹H NMR, ¹⁹F NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol: In Vitro Antimicrobial Susceptibility Testing
  • Prepare a stock solution of each fluorobenzyl methylguanidine isomer in sterile dimethyl sulfoxide (DMSO).

  • Perform serial two-fold dilutions in a 96-well microtiter plate using Mueller-Hinton broth for bacteria.

  • Inoculate each well with a standardized suspension of the test organism (e.g., S. aureus ATCC 29213, E. coli ATCC 25922) to a final concentration of 5 x 10⁵ CFU/mL.

  • Include positive (organism in broth) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • Validation: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the organism.

Conclusion and Future Directions

The positional isomerism of the fluorine atom on the benzylguanidine scaffold is predicted to be a critical determinant of biological activity. Based on established medicinal chemistry principles and data from analogous halogenated compounds, the meta- and para-isomers of fluorobenzyl methylguanidine are likely to exhibit potent biological effects, with potential differences in their antimicrobial spectrum and interaction with neurological targets like monoamine transporters. The ortho-isomer's activity may be tempered by steric effects, which could in turn be exploited for achieving target selectivity.

This guide provides a foundational framework for the synthesis and comparative evaluation of these isomers. Further direct experimental studies are necessary to fully elucidate their structure-activity relationships and to identify the most promising isomer for further therapeutic development. Future work should focus on head-to-head comparisons of the isomers in a panel of antimicrobial and neurological assays, as well as in vivo pharmacokinetic and efficacy studies.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of N-(2-fluorobenzyl)-N-methylguanidine Sulfate

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of N-(2-fluorobenzyl)-N-methylguanidine sulfate. As drug development professionals, our responsibility extends beyond the bench to include the safe management of the chemical lifecycle. This guide is designed to ensure that laboratory personnel can manage this compound's waste stream with confidence, protecting both themselves and the environment.

Hazard Profile and Characterization

The first step in any disposal procedure is to understand the material's hazards. Based on data from analogous guanidine sulfate compounds, this compound should be handled as a hazardous substance.[4][5] The probable hazard classifications are summarized below.

Table 1: Inferred Hazard Profile
Hazard ClassGHS CategoryHazard StatementRationale / Source Analog
Acute Toxicity, OralCategory 4H302: Harmful if swallowedBased on N-methyl-N-(2-pyridinylmethyl)guanidine sulfate.[4]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationCommon to most guanidine salts.[4][5][6]
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritationCommon to most guanidine salts.[4][5]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritationBased on N-methyl-N-(2-pyridinylmethyl)guanidine sulfate.[4][5]
Hazardous to the Aquatic EnvironmentLikely ChronicH411: Toxic to aquatic life with long lasting effectsA common trait for biologically active guanidine compounds.[2][7]

Given this profile, this compound waste must not be disposed of down the sanitary sewer or in regular trash. Such an action would violate regulatory standards and pose a significant risk to aquatic ecosystems.[2]

Regulatory Imperative: The Generator's Responsibility

Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), the entity generating the waste is legally responsible for its management from "cradle-to-grave."[8][9] This means you are accountable for ensuring the waste is properly identified, managed, and treated prior to its final disposal.[8] Treating this compound as hazardous waste is the only way to meet this requirement.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper management of this compound waste streams.

G cluster_0 Waste Management Workflow A Waste Generation This compound (Solid, Solution, or Contaminated PPE) B Characterize as Hazardous Waste (Based on Analog Data & RCRA) A->B C Segregate Waste Stream Place in a dedicated, compatible container. Do NOT mix with other waste types. B->C D Properly Label Container 'Hazardous Waste', Chemical Name, Date, Hazard Pictograms C->D E Store in Satellite Accumulation Area (SAA) Secure, closed container at or near point of generation. D->E F Contact Institutional EHS Office Schedule a hazardous waste pickup. E->F G Document Waste Transfer Sign manifest provided by EHS or certified disposal contractor. F->G H Final Disposal Managed by a licensed Treatment, Storage, and Disposal Facility (TSDF). G->H

Caption: Disposal decision workflow for this compound.

Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the safe disposal of solid compound, solutions, and contaminated labware.

Step 1: Immediate Segregation and Containment

The moment a material is designated as waste, it must be properly contained.

  • Select a Compatible Container: Use a clean, sealable container made of a material compatible with the waste. For solids, a wide-mouth polyethylene or glass jar is suitable. For liquids, use a screw-cap bottle, ensuring it is not reactive with the solvent.

  • Dedicate the Container: This container should be used exclusively for this compound and its associated waste (e.g., contaminated weigh boats, pipette tips). Do not mix with other chemical waste streams. This is critical to prevent unknown, potentially dangerous reactions with incompatible materials like strong oxidizing agents, acids, or bases.[6][10]

  • Collect Waste:

    • Solid Waste: Carefully transfer excess solid compound into the designated waste container.

    • Contaminated Labware: Place items like contaminated gloves, wipes, and plasticware directly into the container.

    • Aqueous/Solvent Solutions: Pour solutions into the designated liquid waste container. Do not overfill; leave at least 10% headspace to allow for expansion.

Step 2: Accurate and Compliant Labeling

Proper labeling is a regulatory requirement and essential for safety.

  • Attach a Hazardous Waste Tag: Your institution's Environmental Health & Safety (EHS) office will provide official hazardous waste tags. Affix one to the container immediately.

  • Complete the Tag: Fill out all fields clearly and legibly.

    • Full Chemical Name: Write "this compound". Do not use abbreviations.

    • Constituents and Concentration: For mixtures, list all components, including solvents, and their approximate percentages.

    • Hazard Identification: Check the boxes for "Toxic" and "Irritant." If the option is available, indicate "Environmental Hazard."

Step 3: Safe Storage Prior to Disposal

Waste must be stored safely at or near its point of generation in what is known as a Satellite Accumulation Area (SAA).

  • Secure the Container: Keep the waste container tightly sealed at all times, except when adding waste.[5][11]

  • Location: Store the container in a designated SAA, such as a secondary containment bin within a fume hood or a labeled cabinet. The location must be under the control of the laboratory personnel who generated the waste.

  • Secondary Containment: Place the primary waste container inside a larger, chemically resistant tray or bin to contain any potential leaks or spills.

Step 4: Arranging for Final Disposal

Laboratory personnel should never attempt to treat or dispose of this waste themselves.

  • Contact EHS: Once the container is full, or if you will no longer be generating this waste stream, contact your institution's EHS department to schedule a pickup.

  • Documentation: When EHS personnel arrive, they will have a manifest or tracking form. Be prepared to sign this document to verify the transfer of the waste. This is a critical step in the "cradle-to-grave" tracking process.[8]

  • Professional Disposal: The EHS department will then consolidate the waste for transport by a certified hazardous waste contractor to a licensed Treatment, Storage, and Disposal Facility (TSDF), ensuring its final management is compliant with all federal and state regulations.[12]

Emergency Procedures for Spills

In the event of a spill during handling or collection:

  • Alert Personnel: Immediately notify others in the vicinity.

  • Evacuate (If Necessary): For large spills or if respiratory irritation is noticed, evacuate the immediate area.

  • Don Personal Protective Equipment (PPE): At a minimum, wear a lab coat, nitrile gloves, and safety goggles.[5]

  • Contain the Spill:

    • Solids: Gently cover the spill with an absorbent material (e.g., vermiculite or sand). Sweep up the material and place it in your hazardous waste container.[10]

    • Liquids: Use a chemical spill kit or absorbent pads to absorb the liquid. Place the used pads in the hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water, and place all cleaning materials into the waste container.

  • Report: Report the incident to your laboratory supervisor and EHS office, as per institutional policy.

References

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  • Proper Disposal of N,N'-Diphenylguanidine Monohydrochloride: A Guide for Labor
  • Hazardous Waste - Overview.
  • Safety Data Sheet: N'-Nitro-N-nitroso-N-methylguanidine. (2024). CymitQuimica.
  • Exploring the Uses and Safety Considerations of Guanidine Carbon
  • Hazardous Waste Management Manual.
  • Material Safety Data Sheet - Guanidine sulf
  • What Regulations Govern Hazardous Waste Management?. (2025). Chemistry For Everyone via YouTube.
  • The Chemistry and Biology of Guanidine N

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Navigating the Safe Handling of N-(2-fluorobenzyl)-N-methylguanidine sulfate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As innovation in pharmaceutical development continues to accelerate, the synthesis and handling of novel chemical entities are becoming increasingly commonplace in the laboratory. N-(2-fluorobenzyl)-N-methylguanidine sulfate is one such compound that holds potential in various research applications. Ensuring the safety of laboratory personnel while maintaining the integrity of experimental work is paramount. This guide provides a detailed protocol for the safe handling, use, and disposal of this compound, drawing upon established safety principles for analogous guanidine compounds.

Hazard Identification and Risk Assessment: Understanding the Compound

  • Harmful if swallowed [1][2][3]

  • Causes skin irritation [1][2][3][4][5]

  • Causes serious eye irritation [1][2][3][4][5]

  • May cause respiratory irritation [1][4]

Therefore, it is crucial to handle this compound with the assumption that it possesses these hazards. A thorough risk assessment should be conducted before any new experimental protocol involving this compound is initiated.

Chemical Compatibility:

Guanidinium salts are generally incompatible with:

  • Strong oxidizing agents[2][6]

  • Strong acids[2]

  • Strong bases[2]

Contact with these substances could lead to vigorous and potentially hazardous reactions. Always consult a comprehensive chemical compatibility chart before mixing chemicals.[7][8][9][10]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to minimize exposure risk. The following table outlines the minimum required PPE for handling this compound.

Body PartRequired PPERationale
Eyes/Face Chemical safety goggles with side shields or a face shieldProtects against splashes and airborne particles that can cause serious eye irritation.[6][11]
Hands Nitrile rubber gloves (ensure they are tested according to EN 374 or equivalent)Provides a chemical-resistant barrier to prevent skin contact and irritation.[11] Always inspect gloves for tears or punctures before use.
Body Laboratory coat or chemical-resistant apronProtects skin and personal clothing from contamination.[6][12]
Respiratory Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator is necessary.Minimizes the risk of inhaling airborne particles that can cause respiratory tract irritation.[1][3][4]

Donning and Doffing PPE Workflow:

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 Wash Hands Don2 Lab Coat Don1->Don2 Don3 Respirator (if needed) Don2->Don3 Don4 Goggles/Face Shield Don3->Don4 Don5 Gloves Don4->Don5 Doff1 Gloves Doff2 Goggles/Face Shield Doff1->Doff2 Doff3 Lab Coat Doff2->Doff3 Doff4 Respirator (if needed) Doff3->Doff4 Doff5 Wash Hands Doff4->Doff5 Disposal_Workflow cluster_waste Waste Segregation & Disposal Solid Contaminated Solids (Gloves, Weigh Boats, etc.) Container1 Labeled Hazardous Solid Waste Container Solid->Container1 Liquid Contaminated Liquids (Solvents, Reaction Mixtures) Container2 Labeled Hazardous Liquid Waste Container Liquid->Container2 Disposal Dispose via Institutional Hazardous Waste Program Container1->Disposal Container2->Disposal

Caption: Workflow for proper segregation and disposal of contaminated waste.

Key Disposal Steps:

  • Solid Waste: All disposable items that have come into contact with the compound (e.g., gloves, weighing paper, pipette tips) should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a compatible, labeled hazardous waste container. Do not pour guanidine-containing waste down the drain. [13]3. Container Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards.

  • Institutional Procedures: Follow your institution's specific guidelines for the disposal of chemical hazardous waste. [6][14] By implementing these comprehensive safety measures, researchers can confidently work with this compound while ensuring a safe and compliant laboratory environment.

References

  • Fluorochem. (2024). Safety Data Sheet: N-methyl-N-(2-pyridinylmethyl)guanidine sulfate.
  • Fisher Scientific. (2025). Safety Data Sheet: N-Ethylguanidine sulfate.
  • Echemi. Guanidine, N,N-diethyl-, sulfate (2:1) Safety Data Sheets.
  • CymitQuimica. (2024). Safety Data Sheet: N'-Nitro-N-nitroso-N-methylguanidine.
  • Sigma-Aldrich. (2024). Safety Data Sheet: Guanidinium nitrate.
  • Carl ROTH. Safety Data Sheet: Guanidine hydrochloride.
  • Carl ROTH. Safety Data Sheet: Guanidine thiocyanate.
  • Fisher Scientific. (2023). Safety Data Sheet: Guanidine hydrochloride.
  • Charles River Laboratories. (2011). Guanidine Hydrochloride Material Safety Data Sheet (MSDS).
  • Santa Cruz Biotechnology. Sulfaguanidine Safety Data Sheet.
  • Santa Cruz Biotechnology. Guanidine Hydrochloride Safety Data Sheet.
  • Apollo Scientific. Guanidine hydrochloride Safety Data Sheet.
  • Cole-Parmer. Material Safety Data Sheet - Guanidine sulfate, 99%.
  • Cole-Parmer. Material Safety Data Sheet - Guanidine Nitrate, 98%.
  • Cayman Chemical. (2025). Protein Carbonyl Guanidine Hydrochloride Safety Data Sheet.
  • Yale University. (2025). Management & Disposal of Qiagen Reagents.
  • BLDpharm. 1-(2-Fluorobenzyl)-1-methylguanidine sulfate.
  • Chemical Compatibility Chart.
  • Chemical Compatibility Chart.
  • Thermo Fisher Scientific Inc. (2013). Chemical Compatibility Chart.
  • Geotech Environmental Equipment. Chemical Compatibility Table.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.